Product packaging for Lapaquistat(Cat. No.:)

Lapaquistat

Numéro de catalogue: B609836
Poids moléculaire: 221.26 g/mol
Clé InChI: BTTJRYBJJULOGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenylquinoxalin-6-amine is an aromatic organic compound featuring a quinoxaline core structure, which is recognized in medicinal chemistry as a privileged scaffold due to its presence in a wide range of biologically active molecules . The molecular formula is C14H11N3, and it has a molecular weight of 221.26 g/mol . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in oncology research. Scientific studies have identified the quinoxalin-6-amine structure as a promising core for generating compounds with antiproliferative activity . Structure-activity relationship (SAR) studies on analogs of this compound have demonstrated significant growth inhibition against diverse cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), breast (MDA-MB-231), and prostate (PC3) cancers . The versatility of the 3-phenylquinoxalin-6-amine structure allows for functionalization at the amine group, enabling the synthesis of focused libraries for biological screening. These derivatives can be further elaborated into complex molecules such as quinoxaline ureas, which have been shown to induce caspase 3/7 activation, PARP cleavage, and Mcl-1 dependent apoptosis in cancer cells, highlighting their potential mechanism of action . Beyond its primary application in anticancer research, the quinoxaline core is a subject of investigation in other therapeutic areas, including the development of anti-inflammatory agents and kinase inhibitors . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3 B609836 Lapaquistat

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-phenylquinoxalin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-11-6-7-12-13(8-11)17-14(9-16-12)10-4-2-1-3-5-10/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTJRYBJJULOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lapaquistat's Mechanism of Action in Cholesterol Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting a step downstream of HMG-CoA reductase, the target of statins, this compound was developed to lower low-density lipoprotein cholesterol (LDL-C) with a potentially different side-effect profile. Clinical trials demonstrated that this compound effectively reduces LDL-C and other atherogenic lipoproteins in a dose-dependent manner. However, its development was halted due to concerns about hepatotoxicity at higher, more efficacious doses. This guide provides a detailed technical overview of this compound's mechanism of action, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated biochemical and experimental pathways.

Core Mechanism of Action

This compound acetate (B1210297) is a prodrug that is rapidly converted to its active metabolite, TAK-475 M-I. This active form is a highly specific, competitive inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1).[1] Squalene synthase catalyzes the first committed step in cholesterol synthesis, a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2]

By inhibiting this enzyme, this compound blocks the formation of squalene and all subsequent sterol intermediates, including cholesterol. The key consequences of this inhibition are:

  • Reduced de novo cholesterol synthesis: The primary mechanism is the direct blockage of the cholesterol production line.

  • Upregulation of LDL receptors: The resulting decrease in intracellular cholesterol levels leads to the activation of Sterol Regulatory Element-Binding Protein 2 (SREBP-2). This transcription factor upregulates the expression of the LDL receptor gene, leading to increased clearance of LDL-C from the circulation.

  • Accumulation of FPP: The blockage of squalene synthesis leads to an accumulation of the upstream substrate, FPP. This has been a point of investigation regarding both potential alternative metabolic pathways and the observed side effects.

Unlike statins, which inhibit the pathway at an earlier stage (HMG-CoA reductase), this compound does not affect the synthesis of non-sterol isoprenoids derived from FPP, such as dolichol and ubiquinone (Coenzyme Q10), to the same extent.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy of this compound from preclinical and clinical studies.

ParameterValueSpecies/SystemReference
IC50 (TAK-475 M-I) 110 nmol/LHuman Primary Hepatocytes[1]
de novo cholesterol synthesis inhibition(inhibition of)

Table 1: Preclinical Inhibitory Activity of this compound's Active Metabolite.

Lipid ParameterThis compound DosePlacebo-Subtracted Percent ChangeStudy PopulationReference
LDL-C 25 mg/dayN/A (Limited data)Pooled analysis of 12 clinical trials (n=6151)[3]
50 mg/day-18.0%Pooled analysis of 12 clinical trials (n=6151)[4]
100 mg/day-21.6% (monotherapy)Pooled analysis of 12 clinical trials (n=6151)[3]
100 mg/day-18.0% (with statin)Pooled analysis of 12 clinical trials (n=6151)[3]
Non-HDL-C 100 mg/daySignificant reduction (P≤0.01)Pooled analysis of monotherapy studies[5]
Total Cholesterol 100 mg/daySignificant reduction (P≤0.01)Pooled analysis of monotherapy studies[5]
Apolipoprotein B 100 mg/daySignificant reduction (P≤0.01)Pooled analysis of monotherapy studies[5]
VLDL-C 100 mg/daySignificant reduction (P≤0.01)Pooled analysis of monotherapy studies[5]
Triglycerides 100 mg/daySignificant reduction (P≤0.01)Pooled analysis of monotherapy studies[5]

Table 2: Summary of this compound's Effects on Lipid Parameters in Clinical Trials.

Experimental Protocols

Squalene Synthase Inhibition Assay (Radiolabeled Method)

This method is a standard approach to directly measure the enzymatic activity of squalene synthase and the inhibitory potential of compounds like this compound.

Objective: To determine the IC50 value of a test compound for squalene synthase.

Materials:

  • Microsomal preparations from rat liver (a rich source of squalene synthase) or recombinant human squalene synthase.

  • [1-³H]-Farnesyl pyrophosphate (radiolabeled substrate).

  • NADPH.

  • Assay buffer: e.g., potassium phosphate (B84403) buffer with MgCl₂ and a reducing agent like dithiothreitol.

  • Test compound (this compound) at various concentrations.

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, NADPH, and the microsomal protein or recombinant enzyme.

  • Inhibitor Addition: Add the test compound (this compound) at a range of concentrations to different tubes. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [1-³H]-FPP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., KOH). Saponify the mixture to hydrolyze lipids. Extract the non-saponifiable lipids, including the product squalene, using an organic solvent like hexane.

  • Quantification: Transfer the organic phase containing [³H]-squalene to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Cholesterol Synthesis Assay

This assay measures the effect of a compound on de novo cholesterol synthesis in a cellular context.

Objective: To assess the potency of a test compound in inhibiting cholesterol synthesis in cultured cells.

Materials:

  • Human hepatoma cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • [¹⁴C]-Acetate (radiolabeled precursor).

  • Test compound (this compound) at various concentrations.

  • Lipid extraction solvents (e.g., hexane:isopropanol).

  • Thin-layer chromatography (TLC) system.

  • Phosphorimager or scintillation counter.

Protocol:

  • Cell Culture: Plate HepG2 cells in multi-well plates and grow to a desired confluency.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]-acetate to the cell culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS, lyse them, and extract the total lipids using an appropriate solvent system.

  • Lipid Separation: Separate the different lipid classes (cholesterol, fatty acids, etc.) from the extract using thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding band from the TLC plate and measuring the radioactivity with a scintillation counter.

  • Data Analysis: Determine the inhibition of cholesterol synthesis at each this compound concentration relative to the control and calculate the IC50 value.

Visualizations

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

Cholesterol_Biosynthesis cluster_early Early Steps cluster_isoprenoid Isoprenoid Synthesis cluster_late Late Steps (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate (B85504) Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins inhibit here) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP Non-sterol isoprenoids (e.g., CoQ10, Dolichol) Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol This compound This compound This compound->Squalene

Caption: this compound inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.

Experimental Workflow for Squalene Synthase Inhibition Assay

Squalene_Synthase_Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsomal Fraction or Recombinant Squalene Synthase D Combine Enzyme, Buffer, and this compound A->D B Prepare Assay Buffer (with NADPH) B->D C Prepare this compound Dilutions C->D E Pre-incubate at 37°C D->E F Add [3H]-FPP to Start Reaction E->F G Incubate at 37°C F->G H Stop Reaction & Extract Lipids G->H I Quantify [3H]-Squalene (Scintillation Counting) H->I J Calculate % Inhibition and IC50 I->J

Caption: A typical workflow for determining the inhibitory activity of this compound on squalene synthase.

Conclusion

This compound represents a mechanistically distinct approach to cholesterol-lowering by targeting squalene synthase. While its clinical development was terminated due to safety concerns, the extensive research into its mechanism of action provides valuable insights for the development of future lipid-modifying therapies. The data and methodologies presented in this guide offer a comprehensive technical resource for professionals in the field of drug discovery and development.

References

The Discovery and Development of Lapaquistat (TAK-475): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis. Developed by Takeda Pharmaceutical Company, this compound represented a novel therapeutic approach to hypercholesterolemia, distinct from the widely used statins that inhibit the upstream enzyme HMG-CoA reductase. By targeting a downstream step exclusive to sterol synthesis, this compound was designed to lower low-density lipoprotein cholesterol (LDL-C) without depleting essential non-sterol isoprenoids, potentially avoiding certain side effects associated with statins. Extensive preclinical and clinical development through Phase III demonstrated dose-dependent efficacy in lowering LDL-C. However, the development program was terminated in 2008 due to observations of potential liver injury at the most effective therapeutic dose. This whitepaper provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting a comprehensive case study in modern drug development.

Introduction: Targeting Cholesterol Synthesis Beyond Statins

Hypercholesterolemia, particularly elevated LDL-C, is a primary risk factor for atherosclerotic cardiovascular disease. For decades, the cornerstone of lipid-lowering therapy has been the statin class of drugs, which inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway. While highly effective, statin therapy can be associated with side effects, such as myopathy, and does not achieve LDL-C goals in all patients.

This created a rationale for exploring alternative targets within the cholesterol biosynthesis pathway. Squalene synthase (also known as farnesyl-diphosphate farnesyltransferase) emerged as an attractive target. It catalyzes the head-to-head condensation of two molecules of farnesyl diphosphate (B83284) (FPP) to form squalene. This is the first enzymatic step solely committed to sterol biosynthesis[1]. Inhibiting this step, downstream of FPP, would theoretically lower cholesterol production without affecting the synthesis of other essential molecules derived from FPP, such as ubiquinone (Coenzyme Q10) and dolichols, potentially offering a safer toxicity profile[1][2].

Discovery and Lead Optimization

The development of this compound originated from a medicinal chemistry program focused on identifying potent and selective squalene synthase inhibitors. The lead compounds were a series of 4,1-benzoxazepine (B1262346) derivatives[3].

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the initial benzoxazepine scaffold were performed to optimize potency and pharmacokinetic properties. Key findings from the SAR studies include[3][4][5]:

  • Stereochemistry: The absolute stereochemistry of the benzoxazepine core was critical for activity, with the (3R, 5S) configuration being essential[3].

  • Substituents on the 5-Phenyl Ring: Introduction of 2,3-dimethoxy groups on the 5-phenyl ring significantly enhanced inhibitory activity[3].

  • N-1 Position Substitution: Derivatives with isobutyl and neopentyl groups at the N-1 position of the benzoxazepine ring showed potent squalene synthase inhibition[3].

  • Prodrug Strategy: this compound (TAK-475) is the acetate (B1210297) prodrug of its active metabolite, T-91485. The piperidine-4-acetic acid moiety was introduced to improve oral bioavailability. After oral administration, TAK-475 is rapidly absorbed and hydrolyzed to the active acid form, T-91485, which is found in high concentrations in the liver, the primary site of cholesterol synthesis[4][5].

This optimization process led to the identification of 1-[[(3R,5S)-1-(3-acetoxy-2,2-dimethylpropyl)-7-chloro-5-(2,3-dimethoxyphenyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetyl]piperidine-4-acetic acid (this compound Acetate, TAK-475) as the clinical candidate.

Figure 1. This compound Discovery & Optimization Workflow cluster_0 Lead Identification cluster_1 Structure-Activity Relationship (SAR) Optimization cluster_2 Candidate Selection Lead Lead Compound (4,1-Benzoxazepine Core) Stereo Stereochemistry (3R, 5S) Lead->Stereo Phenyl 5-Phenyl Ring (2,3-Dimethoxy) Stereo->Phenyl N1 N-1 Position (Neopentyl Group) Phenyl->N1 Prodrug Prodrug Moiety (Piperidine-4-acetic acid) N1->Prodrug TAK475 This compound (TAK-475) Clinical Candidate Prodrug->TAK475

Figure 1. This compound Discovery & Optimization Workflow

Mechanism of Action

This compound's active metabolite, T-91485, is a competitive inhibitor of squalene synthase with respect to its substrate, farnesyl pyrophosphate (FPP)[4][5]. By blocking the conversion of FPP to squalene, it reduces the carbon flux towards cholesterol synthesis. This reduction in hepatic cholesterol leads to a compensatory upregulation of the LDL receptor (LDLR) gene, increasing the number of LDLRs on the surface of hepatocytes. This, in turn, enhances the clearance of LDL-C from the circulation.

Figure 2. Mechanism of Action of this compound cluster_pathway Cholesterol Biosynthesis Pathway cluster_moa This compound (TAK-475) Action HMG HMG-CoA Mev Mevalonate HMG->Mev HMG-CoA Reductase (Statin Target) FPP Farnesyl-PP (FPP) Mev->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... LDLR Upregulation of LDL Receptors Cholesterol->LDLR Reduced Hepatic Cholesterol Leads To TAK475 This compound (T-91485) TAK475->FPP Inhibition LDLC Decreased Plasma LDL-C LDLR->LDLC

Figure 2. Mechanism of Action of this compound

Preclinical Development

This compound underwent extensive preclinical evaluation to characterize its potency, efficacy, and pharmacokinetic profile.

In Vitro Studies

The inhibitory activity of this compound and its active metabolite was assessed in various in vitro systems.

Table 1: In Vitro Inhibitory Activity of this compound (TAK-475) and its Metabolite (T-91485)

CompoundAssaySystemIC₅₀ ValueReference
Glycine Derivative (3a)Squalene Synthase InhibitionHepG2 Cells15 nM[4][5]
β-alanine Derivative (3f)Squalene Synthase InhibitionHepG2 Cells15 nM[4][5]
T-91485Cholesterol BiosynthesisHuman Skeletal Myocytes45 nM[6][7]
T-91485Cholesterol BiosynthesisRD (Rhabdomyosarcoma) Cells36 nM[6]
In Vivo Studies

The lipid-lowering efficacy of this compound was demonstrated in multiple animal models, including rodents, dogs, and non-human primates.

Table 2: In Vivo Efficacy of this compound (TAK-475) in Animal Models

Species / ModelDoseDurationKey FindingsReference
Rats2.9 mg/kg (p.o.)-ED₅₀ for inhibition of hepatic cholesterol synthesis[4][5]
LDL Receptor Knockout Mice~30 mg/kg/day2 weeks19% reduction in non-HDL-C[8]
LDL Receptor Knockout Mice~110 mg/kg/day2 weeks41% reduction in non-HDL-C[8]
WHHL Rabbits~100 mg/kg/day4 weeks17% reduction in Total Cholesterol, 52% in Triglycerides[8]
Marmosets30 mg/kg (p.o.)4 daysSignificant reduction in non-HDL-C[9]
Marmosets100 mg/kg (p.o.)4 daysSignificant reduction in non-HDL-C and Triglycerides[9]
Pharmacokinetics

Pharmacokinetic studies in rats and dogs revealed that this compound has low oral bioavailability but is rapidly converted to its active metabolite, T-91485.

Table 3: Pharmacokinetic Parameters of this compound (TAK-475) in Animals

SpeciesDoseBioavailabilityKey MetaboliteNotesReference
Rats10 mg/kg (p.o.)3.5%T-91485 (M-I)High liver concentration of metabolite; primarily fecal excretion.[6]
Dogs10 mg/kg (p.o.)8.2%T-91485 (M-I)High liver concentration of metabolite; primarily fecal excretion.[6]

Key Experimental Protocols

Squalene Synthase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the conversion of FPP to squalene by a microsomal enzyme preparation.

  • Enzyme Preparation: Microsomes are prepared from rat liver or HepG2 cells by differential centrifugation. The microsomal pellet is resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing protease inhibitors.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the microsomal preparation, NADPH, a magnesium ion cofactor (e.g., MgCl₂), and the substrate, radiolabeled [¹⁴C] or [³H]-farnesyl pyrophosphate ([¹⁴C]FPP).

  • Incubation: Test compounds (e.g., T-91485) at various concentrations are pre-incubated with the enzyme mixture at 37°C. The reaction is initiated by the addition of [¹⁴C]FPP.

  • Extraction and Quantification: After a set incubation time, the reaction is stopped (e.g., with KOH/ethanol). The lipid-soluble products, including [¹⁴C]squalene, are extracted using an organic solvent (e.g., hexane).

  • Analysis: The amount of [¹⁴C]squalene formed is quantified using liquid scintillation counting. The IC₅₀ value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.

Figure 3. Squalene Synthase Inhibition Assay Workflow Prep Enzyme Prep (Microsomes from Rat Liver / HepG2) Mix Reaction Mix (Enzyme, NADPH, MgCl₂, Test Compound) Prep->Mix Incubate Pre-incubate at 37°C Mix->Incubate Start Start Reaction (Add [¹⁴C]FPP) Incubate->Start Stop Stop Reaction (Add KOH/Ethanol) Start->Stop Extract Lipid Extraction (Hexane) Stop->Extract Analyze Quantify [¹⁴C]Squalene (Scintillation Counting) Extract->Analyze Calc Calculate IC₅₀ Analyze->Calc

Figure 3. Squalene Synthase Inhibition Assay Workflow
LDL Receptor Upregulation Assay in HepG2 Cells (Generalized Protocol)

This cell-based assay determines a compound's ability to increase LDL receptor activity on the surface of hepatocytes.

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency, the medium is replaced with a lipoprotein-deficient serum (LPDS) medium containing various concentrations of the test compound (e.g., TAK-475 or T-91485) and incubated for 24-48 hours.

  • LDL Binding/Uptake: After treatment, cells are washed and incubated with medium containing fluorescently or radioactively labeled LDL (e.g., DiI-LDL or ¹²⁵I-LDL) at 37°C for 2-4 hours.

  • Washing and Lysis: Unbound LDL is removed by washing the cells extensively with a cold buffer. Cells are then lysed to release the internalized LDL.

  • Quantification: The amount of internalized labeled LDL is quantified using a fluorescence plate reader or a gamma counter. An increase in LDL uptake compared to vehicle-treated cells indicates an upregulation of LDL receptor activity.

Clinical Development

This compound was the only squalene synthase inhibitor to advance to Phase III clinical trials. The clinical program involved 39 studies and over 6,000 patients[10][11].

Efficacy

Data pooled from 12 Phase II and III trials demonstrated that this compound effectively lowered LDL-C and other atherogenic lipoproteins in a dose-dependent manner, both as a monotherapy and when co-administered with statins[11].

Table 4: Pooled Efficacy Data from Phase II/III Clinical Trials (Placebo-Subtracted % Change from Baseline)

ParameterThis compound 50 mg (Monotherapy)This compound 100 mg (Monotherapy)This compound 50 mg (+ Statin)This compound 100 mg (+ Statin)
LDL-C -18%-23%-14%-19%
Non-HDL-C -16%-21%-13%-17%
Total Cholesterol -13%-17%-10%-13%
Apolipoprotein B -13%-18%-11%-15%
Triglycerides -10%-14%-10%-14%
hs-CRP -13%-25%-13%-22%
Data derived from Stein et al., Circulation, 2011.[11]
Safety and Discontinuation

The primary factor leading to the termination of the this compound development program was a signal of potential dose-limiting hepatotoxicity[10].

  • Liver Enzyme Elevations: In the pooled clinical trials, treatment with this compound 100 mg was associated with a higher incidence of alanine (B10760859) aminotransferase (ALT) elevations ≥3 times the upper limit of normal (ULN) compared to placebo (2.0% vs. 0.3%)[11].

  • Hy's Law Cases: Critically, two patients receiving the 100 mg dose met the criteria for Hy's Law (concurrent elevation of ALT >3x ULN and total bilirubin (B190676) >2x ULN without evidence of cholestasis), a strong predictor of severe drug-induced liver injury[11].

  • Decision to Halt: While the 50 mg dose did not show a similar risk of liver enzyme elevation, its LDL-C lowering effect was deemed insufficient for commercial viability in a competitive market[10]. Consequently, Takeda announced the discontinuation of this compound's development on March 28, 2008.

Conclusion and Future Perspective

The story of this compound (TAK-475) is a salient case study in pharmaceutical R&D. It demonstrates the successful application of rational drug design, progressing from a novel biological hypothesis to a potent, orally active clinical candidate that showed clear efficacy in large-scale clinical trials. The principle of inhibiting squalene synthase to lower LDL-C was validated.

However, the project also highlights the unpredictable challenges of drug development, where an adverse safety signal, in this case, potential hepatotoxicity, can halt a late-stage program despite proven efficacy. The dose-dependent liver enzyme elevations observed with the 100 mg dose could not be overcome, and the lower, safer dose was not sufficiently competitive.

Despite its failure to reach the market for hypercholesterolemia, the well-defined mechanism of this compound and its extensive characterization have opened doors for potential repurposing. Its ability to modulate the mevalonate pathway is now being explored for rare genetic inflammatory disorders like Mevalonate Kinase Deficiency (MKD) and as a host-directed therapy for parasitic diseases[10]. The comprehensive data package generated during its development continues to be a valuable resource for the scientific community, offering crucial insights into the complexities of cholesterol metabolism and the challenges of developing novel therapeutics.

References

Lapaquistat's Role in the Mevalonate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat (B1674497) (TAK-475) is a potent, orally active small molecule inhibitor of squalene (B77637) synthase, a critical enzyme in the mevalonate (B85504) pathway responsible for cholesterol biosynthesis. Developed as a cholesterol-lowering agent, this compound acts downstream of HMG-CoA reductase, the target of statins. This targeted mechanism of action prevents the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, the first committed step in sterol biosynthesis. While demonstrating efficacy in lowering low-density lipoprotein cholesterol (LDL-C), the clinical development of this compound was halted due to concerns of potential hepatotoxicity at higher therapeutic doses. This guide provides an in-depth technical overview of this compound's mechanism of action, its effects on the mevalonate pathway, and a summary of key preclinical and clinical findings. It includes detailed experimental protocols and quantitative data to serve as a resource for researchers in pharmacology and drug development.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. Statins, which inhibit HMG-CoA reductase, are the cornerstone of lipid-lowering therapy. However, by acting early in the mevalonate pathway, statins can also reduce the synthesis of non-sterol isoprenoids, which may contribute to some of their side effects. Squalene synthase inhibitors, such as this compound, were developed to offer a more targeted approach to cholesterol reduction by inhibiting a later, committed step in the pathway. This was hypothesized to reduce cholesterol synthesis without significantly impacting the production of other essential molecules derived from the mevalonate pathway.

Mechanism of Action of this compound

This compound acetate (B1210297) is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, T-91485 (also referred to as M-I).[1] T-91485 is a potent inhibitor of squalene synthase (farnesyl-diphosphate farnesyltransferase 1). This enzyme catalyzes the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene. This is the first irreversible step dedicated solely to sterol biosynthesis. By inhibiting this enzyme, this compound effectively blocks the production of cholesterol. The resulting decrease in intracellular cholesterol levels is expected to upregulate the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the circulation.[1]

Signaling Pathway Diagram: The Mevalonate Pathway and this compound's Point of Inhibition

Mevalonate_Pathway cluster_inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., IPP, DMAPP) Mevalonate->Isoprenoids FPP Farnesyl Diphosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Non-Sterol Isoprenoids (e.g., CoQ10, Dolichol, Geranylgeranyl PP) FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA Reductase This compound This compound (T-91485) This compound->Squalene Synthase

Caption: The mevalonate pathway, highlighting the inhibitory actions of statins and this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the efficacy and in vitro activity of this compound and its active metabolite.

Table 1: In Vitro and In Vivo Potency of this compound and its Active Metabolite (T-91485)
CompoundAssaySpecies/Cell LineEndpointValueReference
This compound (TAK-475)Cholesterol Synthesis InhibitionHepG2 cellsIC50150 nM[1]
T-91485Cholesterol Synthesis InhibitionHepG2 cellsIC50152 nM[1]
This compound (TAK-475)Hepatic Cholesterol Biosynthesis InhibitionRatED502.9 mg/kg[1]
Table 2: Clinical Efficacy of this compound in Lowering LDL-C (Pooled Data from 12 Clinical Trials)
TreatmentDoseDurationMean % Change in LDL-C (vs. Placebo)Reference
This compound Monotherapy50 mg/day12 weeks-18%[2]
This compound Monotherapy100 mg/day12 weeks-23%[2]
This compound + Statin50 mg/day24 weeks-14% (additional reduction)[2]
This compound + Statin100 mg/day24 weeks-19% (additional reduction)[2]
Table 3: Adverse Events of Interest with this compound (100 mg/day)
Adverse EventThis compound GroupPlacebo/Control GroupReference
Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits2.0% - 2.7%0.3% - 0.7%[3]
Meeting Hy's Law Criteria (Elevated ALT + Total Bilirubin)2 patients0 patients[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Atherosclerosis Study in Hypercholesterolemic Rabbits

This protocol is based on the study by Shiomi et al. (2008).[4]

Experimental Workflow Diagram

Atherosclerosis_Workflow AnimalModel WHHLMI Rabbits (2 months old) Grouping Randomization into 3 Groups: - Control - this compound (100 mg/kg/day) - this compound (200 mg/kg/day) AnimalModel->Grouping Treatment Dietary Supplementation for 32 weeks Grouping->Treatment Monitoring Serum Lipid Monitoring (every 4 weeks) Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Biochem Biochemical Analysis: - Lipoprotein profile (Ultracentrifugation) - Coenzyme Q10 (LC/MS/MS) Endpoint->Biochem Histo Histopathological & Immunohistochemical Analysis: - Coronary atherosclerosis - Xanthomas - Plaque composition (Image analysis) Endpoint->Histo Gross Gross Evaluation: - Xanthoma Endpoint->Gross

Caption: Workflow for the in vivo atherosclerosis study of this compound in rabbits.

  • Animal Model: Male Watanabe Heritable Hyperlipidemic Myocardial Infarction-prone (WHHLMI) rabbits, aged 2 months.

  • Grouping and Treatment: Rabbits are randomly assigned to a control group or treatment groups receiving a diet supplemented with this compound acetate at 100 or 200 mg/kg body weight per day for 32 weeks.

  • Monitoring: Serum total cholesterol and triglyceride levels are measured enzymatically every 4 weeks.

  • Biochemical Analysis at Endpoint:

    • Lipoprotein Fractionation: Plasma lipoproteins (VLDL, LDL, HDL) are separated by ultracentrifugation.

    • Coenzyme Q10 Analysis: Coenzyme Q10 is extracted from plasma and tissues and analyzed by liquid chromatography/mass spectrometry/mass spectrometry (LC/MS/MS).

  • Histopathological and Immunohistochemical Analysis:

    • Coronary arteries and aortas are excised, fixed, and sectioned.

    • Sections are stained with hematoxylin (B73222) and eosin, and for specific markers (e.g., macrophages, oxidized lipoproteins, collagen).

    • Plaque composition is quantified using computer-assisted image analysis.

  • Gross Evaluation: The extent of xanthomas is visually assessed.

Squalene Synthase Inhibition Assay (General Protocol)

This is a general protocol for a fluorescent-based assay to determine the inhibitory activity of compounds like this compound on squalene synthase.

  • Principle: The activity of squalene synthase is determined by monitoring the consumption of NADPH, which is fluorescent, during the conversion of FPP to squalene.

  • Reagents:

    • Purified recombinant squalene synthase enzyme.

    • Farnesyl diphosphate (FPP) substrate.

    • NADPH.

    • Magnesium chloride (cofactor).

    • Assay buffer (e.g., Tris-HCl, pH 7.5).

    • This compound (or other test inhibitors) at various concentrations.

  • Procedure:

    • In a microplate, combine the assay buffer, MgCl2, NADPH, and squalene synthase.

    • Add this compound or vehicle control to the respective wells.

    • Initiate the reaction by adding FPP.

    • Immediately measure the fluorescence of NADPH (Excitation ~340 nm, Emission ~460 nm) at time zero and then at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

    • The rate of decrease in fluorescence corresponds to the rate of NADPH consumption and thus the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities from the fluorescence data.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Farnesyl Diphosphate (FPP) Levels by LC-MS/MS

This protocol describes a method for quantifying FPP in biological samples, which is expected to accumulate following squalene synthase inhibition.

Logical Relationship Diagram

FPP_Measurement Sample Biological Sample (Plasma, Cell Lysate) IS Addition of Internal Standard (e.g., 13C5-FPP) Sample->IS Extraction Protein Precipitation & Extraction (e.g., with Methanol) Separation Chromatographic Separation (Reversed-Phase HPLC) Extraction->Separation IS->Extraction Detection Mass Spectrometric Detection (Triple Quadrupole or Orbitrap MS) Separation->Detection Quantification Quantification (based on calibration curve) Detection->Quantification

Caption: Logical flow for the quantification of Farnesyl Diphosphate (FPP).

  • Sample Preparation:

    • Collect plasma or cell lysates.

    • Add an internal standard (e.g., 13C5-labeled FPP) to the samples.

    • Precipitate proteins and extract FPP using a solvent like methanol.

    • Centrifuge to remove precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the extracted FPP using a reversed-phase high-performance liquid chromatography (HPLC) column (e.g., C18) with a gradient elution.

    • Mass Spectrometry: Detect and quantify FPP using a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. Monitor specific precursor-to-product ion transitions for FPP and the internal standard.

  • Quantification:

    • Generate a calibration curve using known concentrations of FPP.

    • Determine the concentration of FPP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound's development provided valuable insights into the therapeutic potential and challenges of targeting squalene synthase for hypercholesterolemia. Its specific mechanism of action downstream of HMG-CoA reductase represents a rational drug design approach to minimize off-target effects on the broader mevalonate pathway. While clinical development was halted due to safety concerns, the accumulated data on this compound's pharmacology, efficacy, and safety profile remain a significant resource for the scientific community. Furthermore, the understanding of its precise on-target effects has opened avenues for exploring its potential in other therapeutic areas, such as rare metabolic disorders. This technical guide serves as a comprehensive repository of this knowledge for future research and drug development endeavors.

References

Lapaquistat's Impact on Farnesyl Diphosphate Conversion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, this compound represents a distinct mechanistic approach to lipid-lowering therapy compared to statins, which act further upstream by inhibiting HMG-CoA reductase. This targeted action prevents the depletion of essential non-sterol isoprenoids, a potential advantage in mitigating certain side effects associated with statins. This technical guide provides an in-depth analysis of this compound's effect on FPP conversion, including its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Mechanism of Action: Targeting a Key Step in Cholesterol Synthesis

This compound and its active metabolite, T-91485, are competitive inhibitors of squalene synthase (farnesyl-diphosphate farnesyltransferase). This enzyme catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate to form presqualene pyrophosphate, which is subsequently reduced by NADPH to yield squalene. By blocking this conversion, this compound effectively curtails the production of cholesterol. A significant feature of this downstream inhibition is the preservation of the cellular pool of FPP, which is a precursor for other essential molecules, including dolichols, ubiquinone (Coenzyme Q10), and prenylated proteins. This contrasts with the mechanism of statins, which can deplete these vital isoprenoids.

dot

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase_Target Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl Diphosphate (FPP) Isoprenoids->FPP Squalene Squalene FPP->Squalene Squalene Synthase Squalene_Synthase_Target Cholesterol Cholesterol Squalene->Cholesterol This compound This compound (TAK-475) This compound->Squalene_Synthase_Target Statins Statins Statins->HMG_CoA_Reductase_Target

Caption: Cholesterol biosynthesis pathway highlighting the site of action for this compound.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been evaluated in both cellular and in vivo models. The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Inhibition of Cholesterol Synthesis

CompoundCell LineAssayIC50 (nM)Reference
This compound (TAK-475)HepG2Cholesterol Synthesis150[1]
T-91485 (active metabolite)HepG2Cholesterol Synthesis152[1]

Table 2: In Vivo Inhibition of Hepatic Cholesterol Biosynthesis

CompoundAnimal ModelEndpointED50 (mg/kg)Reference
This compound (TAK-475)Wistar RatsHepatic Cholesterol Biosynthesis2.9[2]

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory activity of compounds like this compound on squalene synthase are crucial for reproducible research. While specific proprietary protocols for this compound are not publicly available, the following represents a standard methodology for a radiolabel-based squalene synthase inhibition assay.

Squalene Synthase Inhibition Assay (Radiolabel-based)

Objective: To determine the in vitro inhibitory activity of a test compound on the conversion of [³H]-farnesyl pyrophosphate to squalene by squalene synthase.

Materials:

  • Enzyme Source: Microsomal fractions from rat liver homogenates or purified recombinant squalene synthase.

  • Substrate: [¹³H]-farnesyl pyrophosphate (FPP).

  • Cofactors: NADPH, MgCl₂.

  • Buffer: Potassium phosphate (B84403) buffer (pH 7.4).

  • Test Compound: this compound or other inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation Cocktail.

  • Organic Solvent: Hexane or equivalent for extraction.

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from rat liver by differential centrifugation or use a commercially available purified recombinant squalene synthase.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, NADPH, and the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme preparation to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiation of Reaction: Start the reaction by adding [¹³H]-FPP to the mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base (e.g., KOH).

  • Extraction: Extract the lipid-soluble products, including [¹³H]-squalene, using an organic solvent like hexane.

  • Quantification: Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

dot

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Prepare Enzyme (Microsomes or Recombinant) Pre_incubation Pre-incubate Enzyme and Reagents Enzyme->Pre_incubation Reagents Prepare Reaction Mixture (Buffer, Cofactors, Inhibitor) Reagents->Pre_incubation Initiation Initiate with [3H]-FPP Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Extraction Extract [3H]-Squalene Termination->Extraction Quantification Liquid Scintillation Counting Extraction->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

References

Investigating the Downstream Effects of Squalene Synthase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squalene (B77637) synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic control point in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. Inhibition of SQS has been a focal point for the development of lipid-lowering therapies, offering a distinct mechanism of action compared to statins. This technical guide provides an in-depth exploration of the downstream consequences of SQS inhibition, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the involved biochemical pathways and experimental workflows.

Introduction to Squalene Synthase and its Inhibition

Squalene synthase is a key enzyme in the intricate cholesterol biosynthesis pathway.[1][2] It is responsible for the conversion of two molecules of farnesyl diphosphate (B83284) (FPP) into squalene, which is the precursor to cholesterol and other sterols.[3] The inhibition of SQS presents a targeted approach to reducing cholesterol synthesis.[3] Unlike statins, which act earlier in the mevalonate (B85504) pathway by inhibiting HMG-CoA reductase, SQS inhibitors do not affect the production of non-sterol isoprenoids like geranylgeranyl pyrophosphate (GGPP).[2] These isoprenoids are vital for various cellular processes, including protein prenylation.[4]

The primary downstream effect of SQS inhibition is a decrease in intracellular cholesterol levels. This reduction triggers a compensatory upregulation of the low-density lipoprotein (LDL) receptor, leading to increased clearance of LDL cholesterol from the bloodstream.[5][6] Consequently, SQS inhibitors have been investigated as potential treatments for hypercholesterolemia.[6] However, the clinical development of some SQS inhibitors, such as lapaquistat (B1674497) (TAK-475), was halted due to concerns about hepatotoxicity.[2]

Quantitative Effects of Squalene Synthase Inhibition

The inhibition of squalene synthase leads to measurable changes in lipid profiles and cellular metabolite concentrations. The following tables summarize quantitative data from studies on two prominent squalene synthase inhibitors: this compound (TAK-475) and zaragozic acid.

Table 1: Effects of this compound (TAK-475) on Plasma Lipid Profiles

ParameterTreatmentDosageDuration% Change from Baseline/PlaceboReference
LDL-C This compound Monotherapy100 mg/day12 weeks↓ 23.4% (vs. 1.8% in placebo)[7]
This compound Monotherapy100 mg/day-↓ 21.6%[8]
This compound + Atorvastatin100 mg/day24 weeks↓ 18.0% (additional reduction)[8]
This compound + Statin50 mg/day24 weeks↓ 14% (additional reduction)[9]
This compound + Statin100 mg/day24 weeks↓ 19% (additional reduction)[9]
Total Cholesterol This compound + Statin--Significant reduction[9]
Non-HDL-C This compound + Statin--Significant reduction[9]
Apolipoprotein B This compound + Statin--Significant reduction[9]
VLDL-C This compound + Statin--Significant reduction[9]
Triglycerides This compound + Statin--Significant reduction[9]

Table 2: In Vitro and Preclinical Efficacy of Zaragozic Acids

InhibitorParameterSystemValueReference
Zaragozic Acid A Apparent KiRat Liver Squalene Synthase78 pM[10]
IC50Cholesterol Synthesis in Hep G2 Cells6 µM[11]
ED50Hepatic Cholesterol Synthesis in Mice0.2 mg/kg[10][11]
Zaragozic Acid B Apparent KiRat Liver Squalene Synthase29 pM[10]
IC50Cholesterol Synthesis in Hep G2 Cells0.6 µM[11]
Zaragozic Acid C Apparent KiRat Liver Squalene Synthase45 pM[10]
IC50Cholesterol Synthesis in Hep G2 Cells4 µM[11]

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the cholesterol biosynthesis pathway, the mechanism of action of SQS inhibitors, and a typical experimental workflow for their evaluation.

Cholesterol_Biosynthesis_Pathway cluster_mevalonate Mevalonate Pathway cluster_sterol Sterol Synthesis cluster_non_sterol Non-Sterol Isoprenoids Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin inhibition) Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Multiple steps Geranyl-PP Geranyl-PP Isopentenyl-PP->Geranyl-PP Farnesyl-PP Farnesyl-PP Geranyl-PP->Farnesyl-PP FPP synthase Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase (SQS inhibitor target) Dolichol Dolichol Farnesyl-PP->Dolichol Heme A Heme A Farnesyl-PP->Heme A Ubiquinone (CoQ10) Ubiquinone (CoQ10) Farnesyl-PP->Ubiquinone (CoQ10) Geranylgeranyl-PP Geranylgeranyl-PP Farnesyl-PP->Geranylgeranyl-PP GGPPS Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps Protein Prenylation Protein Prenylation Geranylgeranyl-PP->Protein Prenylation

Caption: Cholesterol biosynthesis pathway highlighting the central role of squalene synthase.

SQS_Inhibition_Effects SQS_Inhibitor Squalene Synthase Inhibitor SQS Squalene Synthase SQS_Inhibitor->SQS Inhibits Squalene Squalene SQS->Squalene Blocked FPP Farnesyl Pyrophosphate (FPP) FPP->SQS Substrate Non_Sterol_Isoprenoids Non-Sterol Isoprenoids FPP->Non_Sterol_Isoprenoids Maintained Synthesis FPP_Accumulation FPP Accumulation FPP->FPP_Accumulation Accumulates Cholesterol Intracellular Cholesterol Squalene->Cholesterol Decreased Synthesis LDL_Receptor LDL Receptor Expression Cholesterol->LDL_Receptor Upregulates LDL_C_Clearance Plasma LDL-C Clearance LDL_Receptor->LDL_C_Clearance Increases

Caption: Downstream effects of squalene synthase inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Squalene Synthase Activity Assay Cell_Culture Cell-Based Assays (e.g., HepG2) Enzyme_Assay->Cell_Culture Cholesterol_Synthesis_Assay Cholesterol Synthesis (Radiolabeling) Cell_Culture->Cholesterol_Synthesis_Assay Metabolite_Analysis Metabolite Analysis (FPP, etc.) Cell_Culture->Metabolite_Analysis Lead_Compound Lead Compound Identification Cholesterol_Synthesis_Assay->Lead_Compound Metabolite_Analysis->Lead_Compound Animal_Model Animal Models (e.g., Mice, Rabbits) Lipid_Profile Plasma Lipid Profile (LDL-C, TC, TG) Animal_Model->Lipid_Profile Gene_Expression Gene Expression Analysis (e.g., LDL Receptor) Animal_Model->Gene_Expression Toxicity_Studies Toxicity Assessment Animal_Model->Toxicity_Studies Compound_Screening Compound Library Screening Compound_Screening->Enzyme_Assay Lead_Compound->Animal_Model

Caption: Experimental workflow for evaluating novel squalene synthase inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream effects of squalene synthase inhibition.

In Vitro Squalene Synthase Activity Assay

This protocol describes a common method for measuring SQS activity by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.

Materials:

  • Microsomal protein preparation (source of SQS)

  • [14C]-Farnesyl pyrophosphate ([14C]-FPP)

  • NADPH

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl2, pH 7.5)

  • Squalene synthase inhibitor (test compound)

  • Scintillation cocktail and vials

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel)

  • Developing solvent (e.g., hexane:ethyl acetate, 95:5)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH (final concentration ~1 mM), and the test compound at various concentrations.

  • Enzyme Addition: Add the microsomal protein preparation to the reaction mixture.

  • Initiation: Start the reaction by adding [14C]-FPP (final concentration ~10-20 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol) and saponify at 65°C for 1 hour. Extract the lipids with a nonpolar solvent like hexane.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram using the appropriate solvent system.

  • Quantification: Scrape the silica corresponding to the squalene band into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the inhibitor-treated samples to the vehicle control.

Cellular Cholesterol Synthesis Assay

This protocol outlines a method to measure the rate of de novo cholesterol synthesis in cultured cells using a radiolabeled precursor.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium and supplements

  • [14C]-Acetate or [3H]-Mevalonate

  • Squalene synthase inhibitor (test compound)

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2)

  • TLC plates and developing solvent

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.

  • Inhibitor Treatment: Treat the cells with the squalene synthase inhibitor at various concentrations for a predetermined period (e.g., 24 hours).

  • Radiolabeling: Add the radiolabeled precursor ([14C]-acetate or [3H]-mevalonate) to the culture medium and incubate for a specific duration (e.g., 2-4 hours).

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids using a suitable solvent system.

  • Lipid Separation: Separate the different lipid classes, including cholesterol, using TLC.

  • Quantification: Visualize the cholesterol spot (e.g., with iodine vapor), scrape the corresponding silica, and measure the incorporated radioactivity by scintillation counting.

  • Data Analysis: Normalize the radioactivity to the total protein content in each well and calculate the percentage of inhibition of cholesterol synthesis compared to the control.

Quantification of Plasma LDL Cholesterol

This section describes the common methods for measuring LDL cholesterol in plasma samples.

A. Friedewald Calculation: This is an estimation method that requires fasting lipid profile results.

  • Formula: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).

  • Limitations: This calculation is inaccurate when triglyceride levels are very high (>400 mg/dL) or very low.[12]

B. Beta-Quantification (Reference Method): This is a multi-step process involving ultracentrifugation.

  • Ultracentrifugation: A plasma sample is ultracentrifuged to separate VLDL and chylomicrons (which float) from LDL and HDL.

  • Precipitation: The LDL in the infranatant is precipitated using a reagent like heparin-manganese chloride.

  • Cholesterol Measurement: The cholesterol content of the precipitate (LDL-C) is then measured enzymatically.

C. Direct Homogeneous Assays: These are automated methods that directly measure LDL-C in plasma without the need for centrifugation. They typically involve the use of specific detergents and enzymes that selectively react with LDL particles.

Western Blot Analysis for LDL Receptor Expression

This protocol details the steps to assess the protein expression levels of the LDL receptor in cells treated with a squalene synthase inhibitor.

Materials:

  • Cultured cells

  • Squalene synthase inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the LDL receptor

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block non-specific binding sites on the membrane.

  • Antibody Incubation: Incubate the membrane with the primary antibody against the LDL receptor, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensity for the LDL receptor and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative change in expression.

Conclusion

The inhibition of squalene synthase offers a targeted approach to lowering cholesterol by directly blocking the sterol synthesis pathway. This leads to a reduction in intracellular cholesterol, upregulation of LDL receptors, and subsequent clearance of plasma LDL-C. A key advantage of SQS inhibitors over statins is the preservation of the non-sterol isoprenoid synthesis pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the downstream effects of squalene synthase inhibition. Further research in this area may lead to the development of novel therapeutics for hypercholesterolemia and other related metabolic disorders.

References

Lapaquistat Acetate (TAK-475): A Technical Guide for Hypercholesterolemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (B1674497) acetate (B1210297) (TAK-475) is a potent, orally active inhibitor of squalene (B77637) synthase, an enzyme that catalyzes the first committed step in cholesterol biosynthesis. Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound was developed with the hypothesis that it could lower low-density lipoprotein cholesterol (LDL-C) with a reduced risk of side effects related to the depletion of non-sterol isoprenoids, such as myopathy. Extensive clinical trials in patients with primary hypercholesterolemia demonstrated that this compound effectively lowered LDL-C, both as a monotherapy and in combination with statins. However, its development was halted in 2008 due to observations of dose-dependent liver toxicity at higher doses. This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and relevant experimental methodologies for research purposes.

Mechanism of Action: Targeting Squalene Synthase

This compound's therapeutic target is squalene synthase (farnesyl-diphosphate farnesyltransferase), a key enzyme in the cholesterol biosynthesis pathway.[1] By inhibiting this enzyme, this compound blocks the conversion of farnesyl diphosphate (B83284) to squalene, a precursor to cholesterol.[2] This mechanism is distinct from that of statins, which act earlier in the pathway at HMG-CoA reductase.[2] The inhibition of squalene synthase leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates the expression of LDL receptors on hepatocytes, increasing the clearance of LDL-C from the circulation.[3]

The rationale behind targeting a downstream step in the cholesterol synthesis pathway was to avoid the depletion of essential non-sterol isoprenoids, such as ubiquinone (Coenzyme Q10) and dolichols, which are also derived from the mevalonate (B85504) pathway.[2] It was hoped that this would lead to a better safety profile, particularly a lower incidence of myopathy, compared to statins.[4]

Signaling Pathway Diagram

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGCoAReductase HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene SqualeneSynthase Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoAReductase Inhibits This compound This compound This compound->SqualeneSynthase Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for statins and this compound.

Preclinical Research Findings

In Vivo Efficacy in Animal Models

Atherosclerosis Prevention in Rabbits

Preclinical studies in Watanabe Heritable Hyperlipidemic (WHHLMI) rabbits, a model for coronary atherosclerosis, demonstrated the anti-atherosclerotic effects of this compound.[5] Young male WHHLMI rabbits were administered this compound acetate mixed with their diet for 32 weeks.[5]

Table 1: Key Findings from Preclinical Rabbit Study [5]

ParameterControl GroupThis compound (100 mg/kg/day)This compound (200 mg/kg/day)
Plasma Cholesterol-DecreasedDecreased
Plasma Triglycerides-DecreasedDecreased
Atherosclerosis Development-SuppressedSuppressed
Plaque CompositionMacrophage/lipid-richTransformed to fibromuscularTransformed to fibromuscular
Coenzyme Q10 Levels-IncreasedIncreased

The study found that this compound not only delayed the progression of coronary atherosclerosis but also promoted a more stable plaque phenotype by increasing collagen content and reducing lipid and macrophage accumulation.[5]

Myotoxicity Studies in Guinea Pigs

To investigate the potential for a lower risk of myotoxicity compared to statins, studies were conducted in guinea pigs.[6] In one study, guinea pigs were treated with a high dose of cerivastatin (B1668405) (a statin known to have a higher risk of myopathy) with or without this compound for 14 days.[6]

Table 2: this compound's Effect on Statin-Induced Myotoxicity in Guinea Pigs [6]

Treatment GroupPlasma Cholesterol ReductionCreatine Kinase (CK) Levels
Cerivastatin (1 mg/kg)45% decrease>10-fold increase
Cerivastatin + this compound (30 mg/kg)-Almost completely prevented the increase

These results suggested that this compound could mitigate the myotoxic effects of statins, likely by not depleting mevalonate-derived isoprenoids.[6]

Clinical Research Findings

The clinical development program for this compound involved numerous Phase 2 and 3 trials. A pooled analysis of 12 of these trials, encompassing over 6,000 patients, provides a comprehensive overview of its efficacy and safety.[7]

Efficacy in Lowering LDL-C

This compound demonstrated a dose-dependent reduction in LDL-C, both as a monotherapy and when co-administered with statins.[7]

Table 3: Pooled Efficacy Data from Phase 2/3 Clinical Trials [7]

Treatment (Duration)NPlacebo-Corrected LDL-C Reduction
This compound 50 mg monotherapy (12 weeks)-18%
This compound 100 mg monotherapy (12 weeks)29821.6% - 23.4%
This compound 50 mg + Statin (24 weeks)-Additional 14%
This compound 100 mg + Statin (24 weeks)-Additional 18.0% - 19%

This compound also showed beneficial effects on other lipid parameters, including reductions in non-HDL-cholesterol, total cholesterol, apolipoprotein B, and triglycerides.[3]

Safety and Tolerability

While generally well-tolerated at lower doses, the 100 mg dose of this compound was associated with concerns about liver toxicity, which ultimately led to the discontinuation of its development.[2]

Table 4: Key Safety Findings from Pooled Clinical Trial Data [7]

Adverse EventPlacebo/ControlThis compound 100 mg
Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (pooled efficacy studies)0.3%2.0%
Alanine Aminotransferase (ALT) ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits (long-term study vs. low-dose atorvastatin)0.7%2.7%
Patients meeting Hy's Law criteria (elevated ALT + elevated total bilirubin)-2 patients

The 50 mg dose did not appear to carry the same risk of liver enzyme elevations.[3] There was no significant difference in the incidence of muscle-related side effects between this compound and placebo or statin monotherapy.[3]

Experimental Protocols

While the exact, detailed protocols used in the this compound clinical trials are not publicly available, this section provides standard methodologies for the key experiments conducted.

Clinical Trial Workflow

The clinical trials for this compound generally followed a standard workflow for lipid-lowering drugs.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) DietaryRunIn Dietary Run-in Period (4-7 weeks) Screening->DietaryRunIn Randomization Randomization DietaryRunIn->Randomization Treatment Double-blind Treatment (this compound or Placebo/Active Control) (6-96 weeks) Randomization->Treatment FollowUp Follow-up Assessments (Lipid panels, safety monitoring) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy and Safety Endpoints) FollowUp->DataAnalysis

Caption: A generalized workflow for the Phase 2/3 clinical trials of this compound.

Measurement of LDL-Cholesterol

Principle: LDL-C is typically measured in serum or plasma. The most common method in clinical laboratories is a direct homogeneous assay. This involves the use of detergents to selectively solubilize non-LDL lipoproteins, followed by enzymatic reactions to quantify the cholesterol specifically within the LDL particles.

Standard Protocol Outline:

  • Sample Collection: Collect whole blood in a serum separator tube or a tube containing EDTA.

  • Sample Processing: Centrifuge the blood sample to separate the serum or plasma.

  • Assay:

    • A reagent containing a sugar compound and a non-ionic surfactant is added to the sample to stabilize LDL particles.

    • A second reagent containing cholesterol esterase and cholesterol oxidase is added. This reagent acts on the non-LDL lipoproteins (HDL, VLDL, chylomicrons).

    • A third reagent containing a different detergent is added to release cholesterol from the LDL particles.

    • The cholesterol released from the LDL is then measured enzymatically, typically through a colorimetric reaction where the intensity of the color produced is proportional to the LDL-C concentration.

  • Quantification: The absorbance is read using a spectrophotometer, and the LDL-C concentration is calculated by comparing the reading to a calibrator of known concentration.

Measurement of Alanine Aminotransferase (ALT)

Principle: ALT activity is measured to assess liver function. The most common method is a kinetic assay based on the recommendations of the International Federation of Clinical Chemistry (IFCC). This involves monitoring the rate of NADH oxidation, which is coupled to the transamination reaction catalyzed by ALT.

Standard Protocol Outline: [3][8]

  • Sample Collection and Processing: As described for LDL-C measurement.

  • Assay:

    • The serum or plasma sample is mixed with a reagent containing L-alanine and α-ketoglutarate.

    • The ALT in the sample catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate (B1213749) and L-glutamate.

    • The rate of pyruvate formation is measured by adding lactate (B86563) dehydrogenase (LDH) and NADH. LDH catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.

  • Quantification: The rate of decrease in absorbance at 340 nm, due to the oxidation of NADH, is monitored using a spectrophotometer. The rate of this change is directly proportional to the ALT activity in the sample.

Histopathological Analysis of Atherosclerotic Plaques in Rabbits

Principle: To assess the effect of this compound on the development and composition of atherosclerotic plaques, coronary arteries from the experimental rabbits were examined microscopically.

Standard Protocol Outline: [9][10]

  • Tissue Collection: At the end of the treatment period, the rabbits are euthanized, and the hearts and aortas are excised.

  • Fixation: The coronary arteries are dissected and fixed in 10% neutral buffered formalin.

  • Processing and Embedding: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.

  • Sectioning: Thin sections (e.g., 5 µm) of the arteries are cut using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: For general morphology of the plaque, including the identification of the lipid core, fibrous cap, and calcification.

    • Masson's Trichrome Staining: To visualize and quantify collagen (fibrous tissue) within the plaque.

    • Immunohistochemistry: To identify specific cell types and proteins within the plaque. For example:

      • Anti-macrophage antibodies (e.g., RAM11): To identify and quantify macrophage infiltration.

      • Anti-smooth muscle actin antibodies: To identify smooth muscle cells.

  • Image Analysis: The stained sections are examined under a microscope, and images are captured. Computer-assisted image analysis is then used to quantify various plaque components, such as the percentage of the vessel wall occupied by the plaque, the size of the lipid core, and the area positive for specific immunohistochemical stains.

Conclusion and Future Perspectives

This compound acetate was a promising cholesterol-lowering agent that successfully validated squalene synthase as a therapeutic target for hypercholesterolemia. Its development was ultimately halted due to a narrow therapeutic window, with evidence of liver toxicity at the higher, more efficacious doses.[2] The extensive clinical data gathered for this compound provides valuable insights into the potential and the challenges of inhibiting this particular node in the cholesterol biosynthesis pathway.

For researchers, the story of this compound underscores the importance of thorough preclinical toxicology studies and the need to carefully consider the potential for accumulation of upstream metabolites when designing enzyme inhibitors. The preclinical findings on the mitigation of statin-induced myotoxicity also suggest that further research into combination therapies or alternative dosing strategies for squalene synthase inhibitors could be warranted. The available data and the methodologies outlined in this guide can serve as a valuable resource for future investigations into novel lipid-lowering therapies.

References

Preclinical Efficacy of Lapaquistat: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475), a potent and selective inhibitor of squalene (B77637) synthase, represents a significant area of investigation in the landscape of lipid-lowering therapies. By targeting an enzyme downstream of HMG-CoA reductase, the target of statins, this compound was developed with the hypothesis that it could offer an alternative or complementary approach to managing hypercholesterolemia, potentially with a different side-effect profile. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the efficacy of this compound in various animal models of dyslipidemia and atherosclerosis.

Core Mechanism of Action

This compound inhibits squalene synthase, the enzyme that catalyzes the conversion of farnesyl pyrophosphate to squalene. This is a critical step in the cholesterol biosynthesis pathway.[1][2] Inhibition of this enzyme leads to a decrease in hepatic cholesterol synthesis. This reduction in intracellular cholesterol upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn enhances the clearance of LDL cholesterol from the bloodstream.[3][4][5] Unlike statins, which act earlier in the mevalonate (B85504) pathway, this compound does not affect the synthesis of isoprenoid intermediates essential for various cellular functions, a characteristic that was initially hoped to translate into a better safety profile, particularly concerning myotoxicity.[2][3]

Data Summary: Efficacy in Animal Models

The preclinical efficacy of this compound has been evaluated in a range of animal models, demonstrating significant effects on plasma lipid levels and the progression of atherosclerosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Plasma Lipids
Animal ModelDosageDurationPlasma Cholesterol ReductionPlasma Triglyceride ReductionReference
WHHLMI Rabbits100 mg/kg/day32 weeks17.8%28%[6]
200 mg/kg/day32 weeks30.3%36.8%[6]
Homozygous LDL Receptor Knockout Mice~30 mg/kg/day (0.02% diet)2 weeks19% (non-HDL-C)-[7]
~110 mg/kg/day (0.07% diet)2 weeks41% (non-HDL-C)-[7]
Homozygous WHHL Rabbits~100 mg/kg/day (0.27% diet)4 weeks17% (Total)52%[7]
Hypertriglyceridemic Fatty Rats30 mg/kg/day14 days27%Significant Reduction[6]
Marmosets30 mg/kg/day4 days23% (non-HDL-C)41%[5][6]
Guinea Pigs (with Atorvastatin)30 mg/kg/day (this compound) + 30 mg/kg/day (Atorvastatin)14 days47% (Total)-[6]
Guinea Pigs (monotherapy)30 mg/kg/day14 days25% (Total)-[6]
Table 2: Effects of this compound on Atherosclerotic Plaques in WHHLMI Rabbits (32 weeks)[6][8][9][10]
ParameterTreatment GroupOutcome
Plaque Composition This compound (100 & 200 mg/kg/day)Decreased accumulation of oxidized lipoproteins, macrophages, and extracellular lipids.
Increased collagen concentration, leading to more stable, fibromuscular plaques.
Protein Expression This compoundSuppressed expression of matrix metalloproteinase-1 (MMP-1).
Suppressed expression of plasminogen activator inhibitor-1 (PAI-1).
Other Effects This compoundIncreased peripheral coenzyme Q10 levels.

Experimental Protocols

Watanabe Heritable Hyperlipidemic (WHHLMI) Rabbit Study[8][9][10]
  • Animal Model: Young male WHHLMI rabbits, a model for spontaneous hypercholesterolemia and coronary atherosclerosis.

  • Dosing Regimen: this compound acetate (B1210297) was administered as a dietary supplement at doses of 100 or 200 mg per kg of body weight per day.

  • Treatment Duration: 32 weeks.

  • Key Assessments:

    • Serum lipid levels (cholesterol and triglycerides) were monitored every 4 weeks.

    • At the end of the treatment period, lipoprotein lipid and coenzyme Q10 levels were assayed.

    • Coronary atherosclerosis and xanthomas were examined histopathologically and immunohistochemically.

    • Plaque composition was quantitatively analyzed using computer-assisted image analysis.

LDL Receptor Knockout Mice Study[7]
  • Animal Model: Homozygous LDL receptor knockout mice, a model of familial hypercholesterolemia.

  • Dosing Regimen: this compound was administered as a diet admixture at concentrations of 0.02% and 0.07%, corresponding to approximate daily doses of 30 and 110 mg/kg.

  • Treatment Duration: 2 weeks.

  • Key Assessments: Plasma non-high-density lipoprotein (HDL) cholesterol levels were measured.

Hypertriglyceridemic Fatty Rat Study[6]
  • Animal Model: Female Wistar fatty rats, which exhibit higher non-HDL cholesterol and triglyceride levels compared to their lean littermates.[5]

  • Dosing Regimen: this compound was administered orally at a dose of 30 mg/kg for 14 days.[6]

  • Key Assessments: Plasma cholesterol levels were measured, and the LDL clearance rate was assessed.[6]

Visualizing the Pathways and Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

Cholesterol_Biosynthesis cluster_0 Mevalonate Pathway cluster_1 Post-Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA Inhibits This compound This compound (TAK-475) This compound->Isoprenoids Inhibits

Caption: this compound inhibits squalene synthase, a downstream enzyme in cholesterol synthesis.

Proposed Mechanism of this compound's Anti-Atherosclerotic Effects

Lapaquistat_Atherosclerosis This compound This compound (TAK-475) Squalene_Synthase Squalene Synthase Inhibition This compound->Squalene_Synthase Hepatic_Cholesterol Decreased Hepatic Cholesterol Synthesis Squalene_Synthase->Hepatic_Cholesterol LDL_Receptors Upregulation of LDL Receptors Hepatic_Cholesterol->LDL_Receptors Plasma_LDL Decreased Plasma LDL-C & TGs LDL_Receptors->Plasma_LDL Atherosclerosis Reduced Atherosclerosis Progression Plasma_LDL->Atherosclerosis Macrophage Decreased Macrophage Accumulation Plasma_LDL->Macrophage OxLDL Decreased Oxidized LDL Accumulation Plasma_LDL->OxLDL Plaque_Stability Increased Plaque Stability Atherosclerosis->Plaque_Stability Collagen Increased Collagen Content Plaque_Stability->Collagen Macrophage->Plaque_Stability OxLDL->Plaque_Stability

Caption: this compound's mechanism for reducing atherosclerosis and improving plaque stability.

Experimental Workflow for Assessing Anti-Atherosclerotic Efficacy

Experimental_Workflow Animal_Model Select Animal Model (e.g., WHHLMI Rabbit) Treatment Administer this compound (vs. Control) Animal_Model->Treatment Monitoring Monitor Plasma Lipids (Cholesterol, TGs) Treatment->Monitoring Sacrifice Endpoint: Sacrifice & Tissue Collection Monitoring->Sacrifice Histopathology Histopathological Analysis of Coronary Arteries Sacrifice->Histopathology Immunohistochemistry Immunohistochemical Staining (Macrophages, OxLDL, MMP-1) Sacrifice->Immunohistochemistry Image_Analysis Quantitative Image Analysis of Plaque Composition Histopathology->Image_Analysis Immunohistochemistry->Image_Analysis Data_Analysis Statistical Analysis of Results Image_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound's effect on atherosclerosis.

Conclusion

The preclinical data for this compound robustly demonstrate its efficacy in lowering plasma cholesterol and triglycerides across multiple relevant animal models. Furthermore, studies in the WHHLMI rabbit model provide compelling evidence for its anti-atherosclerotic effects, including the promotion of a more stable plaque phenotype. These findings underscore the potential of squalene synthase inhibition as a therapeutic strategy for dyslipidemia and atherosclerosis. While the clinical development of this compound was halted, the extensive preclinical research provides a valuable foundation for the continued exploration of this and other targets within the cholesterol biosynthesis pathway.

References

Lapaquistat and its Impact on Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lapaquistat (TAK-475) is a potent and selective inhibitor of squalene (B77637) synthase, a critical enzyme in the cholesterol biosynthesis pathway. By targeting a step downstream of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the target of statins, this compound was developed as a novel lipid-lowering agent. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on lipid metabolism as demonstrated in clinical and preclinical studies, and detailed methodologies for key experimental procedures relevant to its evaluation. While clinical development of this compound was halted due to hepatic safety concerns at higher doses, its unique mechanism of action continues to be of interest in lipid research.

Mechanism of Action

This compound inhibits squalene synthase, which catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) to presqualene pyrophosphate and its subsequent reduction to squalene.[1] This is the first committed step in the biosynthesis of sterols, including cholesterol.[1] Unlike statins, which inhibit the production of mevalonate, this compound's downstream point of action theoretically avoids the depletion of non-sterol isoprenoids, which are important for various cellular functions.[2] The inhibition of cholesterol synthesis in the liver leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, resulting in increased clearance of LDL cholesterol (LDL-C) from the circulation.[2]

Impact on Lipid Metabolism: Quantitative Data

The efficacy of this compound in modulating lipid profiles has been evaluated in numerous clinical trials and preclinical studies. The following tables summarize the key quantitative findings.

Table 1: Clinical Efficacy of this compound on Lipid Parameters (Pooled Data from Phase II/III Trials)[2][3][4]
ParameterThis compound Monotherapy (100 mg/day)This compound (100 mg/day) + StatinPlacebo
LDL-C Reduction -21.6% to -23.0%-18.0% (additional reduction)Minimal Change
Non-HDL-C Reduction Significant ReductionSignificant ReductionMinimal Change
Total Cholesterol Reduction Significant ReductionSignificant ReductionMinimal Change
Triglycerides (TG) Reduction Significant ReductionSignificant ReductionMinimal Change
Apolipoprotein B Reduction Significant ReductionSignificant ReductionMinimal Change
HDL-C Change No significant changeNo significant changeNo significant change
Table 2: Preclinical Efficacy of this compound in WHHLMI Rabbits (32-week treatment)[5]
ParameterThis compound (100 mg/kg/day)This compound (200 mg/kg/day)Control
Serum Total Cholesterol (AUC) -17.8%-30.3%No significant change
Serum Triglycerides (AUC) -28.0%-36.8%No significant change
Plasma Coenzyme Q10 1.3-fold increase1.3-fold increaseNo significant change
Liver Coenzyme Q10 1.6-fold increase1.9-fold increaseNo significant change
Atherosclerotic Plaque Macrophage Content -67%-63%No significant change
Atherosclerotic Plaque Extracellular Lipid -60%-51%No significant change
Table 3: Adverse Events of this compound (Pooled Clinical Trial Data)[2][3][4]
Adverse EventThis compound (100 mg/day)Placebo/Control
ALT/AST >3x Upper Limit of Normal (ULN) 2.0% - 2.7%~0.3%
Meeting Hy's Law Criteria 2 patients0 patients

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the points of inhibition for both statins and this compound.

G cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (Sterol Synthesis) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoid Intermediates Isoprenoid Intermediates Mevalonate->Isoprenoid Intermediates Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isoprenoid Intermediates->Farnesyl Pyrophosphate (FPP) Squalene Squalene Farnesyl Pyrophosphate (FPP)->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Statins Statins Statins->Mevalonate Inhibition This compound This compound This compound->Squalene Inhibition

Caption: Cholesterol biosynthesis pathway showing inhibition points.

Mechanism of this compound-Induced LDL-C Reduction

This diagram outlines the cellular mechanism by which this compound lowers circulating LDL-C levels.

G cluster_hepatocyte Hepatocyte This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits Hepatocyte Hepatocyte Intracellular Cholesterol Synthesis Intracellular Cholesterol Synthesis Squalene Synthase->Intracellular Cholesterol Synthesis Catalyzes LDL Receptor Upregulation LDL Receptor Upregulation Intracellular Cholesterol Synthesis->LDL Receptor Upregulation Decreased synthesis leads to LDL-C Clearance LDL-C Clearance LDL Receptor Upregulation->LDL-C Clearance Increases Circulating LDL-C Circulating LDL-C LDL-C Clearance->Circulating LDL-C Reduces

Caption: this compound's mechanism for lowering LDL-C.

Preclinical Experimental Workflow in WHHLMI Rabbits

This diagram illustrates the workflow of a key preclinical study evaluating this compound's effect on atherosclerosis.

G Start Start Animal Model Selection Select WHHLMI Rabbits Start->Animal Model Selection Group Assignment Randomize into Control and this compound Groups Animal Model Selection->Group Assignment Treatment Administer this compound (100 or 200 mg/kg/day) or Vehicle for 32 weeks Group Assignment->Treatment Monitoring Monitor Serum Lipids every 4 weeks Treatment->Monitoring Endpoint Analysis Analyze Plasma Lipids, CoQ10, and Atherosclerotic Plaques Monitoring->Endpoint Analysis Data Evaluation Quantitative Histopathology and Biochemical Analysis Endpoint Analysis->Data Evaluation Conclusion Conclusion Data Evaluation->Conclusion

Caption: Workflow of this compound preclinical study in rabbits.

Experimental Protocols

In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)

This protocol describes a common method for determining the inhibitory activity of compounds against squalene synthase using a microsomal fraction.

1. Preparation of Microsomes:

  • Homogenize rat liver tissue in a buffer containing sucrose, EDTA, and a protease inhibitor cocktail.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and store at -80°C.

2. Assay Reaction:

  • Prepare a reaction mixture containing:

    • Microsomal protein (as the source of squalene synthase)

    • Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

    • Dithiothreitol (DTT)

    • Magnesium chloride (MgCl₂)

    • NADPH

    • [¹⁴C]-Farnesyl pyrophosphate (radiolabeled substrate)

  • Add varying concentrations of this compound or a vehicle control to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

3. Extraction and Quantification:

  • Stop the reaction by adding a solution of potassium hydroxide (B78521) in ethanol (B145695) (saponification).

  • Incubate at an elevated temperature (e.g., 70°C) to hydrolyze lipids.

  • Extract the non-saponifiable lipids (including [¹⁴C]-squalene) with an organic solvent (e.g., hexane).

  • Evaporate the organic solvent and redissolve the residue in a scintillation cocktail.

  • Quantify the amount of [¹⁴C]-squalene formed using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3]

Measurement of Cellular Cholesterol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of total cholesterol in cultured cells.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HepG2 human hepatoma cells) in culture dishes and allow them to adhere.

  • Treat the cells with this compound or a vehicle control for a specified duration.

2. Lipid Extraction:

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract total lipids using a solvent system such as chloroform:methanol or hexane:isopropanol.[4]

  • Add an internal standard (e.g., epicoprostanol (B1214048) or deuterated cholesterol) to the extraction solvent for accurate quantification.

3. Saponification:

  • Evaporate the organic solvent under a stream of nitrogen.

  • Add a solution of potassium hydroxide in ethanol to the dried lipid extract.

  • Heat the mixture to hydrolyze cholesteryl esters to free cholesterol.

4. Derivatization:

  • Neutralize the mixture and extract the free sterols with an organic solvent (e.g., hexane).

  • Evaporate the solvent and derivatize the sterols to make them more volatile for GC analysis. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which forms trimethylsilyl (B98337) (TMS) ethers of the sterols.[4]

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).[4]

  • Use a temperature program to separate the different sterols.

  • Detect the eluted compounds using a mass spectrometer operating in selected ion monitoring (SIM) mode to monitor characteristic ions for cholesterol-TMS and the internal standard-TMS.[4]

6. Quantification:

  • Integrate the peak areas for cholesterol and the internal standard.

  • Calculate the amount of cholesterol in the sample by comparing the peak area ratio of cholesterol to the internal standard against a standard curve prepared with known amounts of cholesterol and the internal standard.

Conclusion

This compound demonstrated effective LDL-C lowering by directly inhibiting squalene synthase, a key enzyme in cholesterol biosynthesis.[2][5] The quantitative data from extensive clinical trials confirmed its lipid-modulating efficacy.[2][5][6] However, the development of this compound was terminated due to dose-limiting hepatotoxicity.[2][5][6] Despite its discontinuation for hypercholesterolemia, the study of this compound has provided valuable insights into lipid metabolism and the consequences of inhibiting specific steps in the cholesterol biosynthesis pathway. The detailed experimental protocols provided in this guide serve as a resource for researchers investigating novel lipid-lowering therapies and further exploring the intricacies of cholesterol regulation.

References

Lapaquistat's Potential in Mevalonate Kinase Deficiency (MKD) Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mevalonate (B85504) Kinase Deficiency (MKD) is a rare autosomal recessive autoinflammatory disorder stemming from mutations in the MVK gene, which encodes the mevalonate kinase enzyme. This enzymatic deficiency disrupts the crucial mevalonate pathway, leading to a deficit of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), and a concurrent accumulation of mevalonic acid. The downstream effect is impaired protein prenylation, which triggers an inflammatory cascade, most notably the overproduction of interleukin-1β (IL-1β). Current treatments for MKD are primarily aimed at managing inflammatory symptoms and are not curative. Lapaquistat (B1674497) (TAK-475), a squalene (B77637) synthase inhibitor, presents a novel therapeutic strategy. By blocking the mevalonate pathway downstream of mevalonate kinase, this compound is hypothesized to increase the bioavailability of upstream isoprenoid intermediates. This could potentially restore protein prenylation, thereby mitigating the inflammatory phenotype of MKD. This technical guide provides an in-depth overview of the preclinical rationale for investigating this compound in MKD, including key experimental data, detailed protocols, and visualization of the underlying molecular pathways.

Introduction to Mevalonate Kinase Deficiency (MKD)

MKD is a rare metabolic disease that manifests as a spectrum of clinical severity. The milder form is known as Hyperimmunoglobulinemia D Syndrome (HIDS), while the more severe form is Mevalonic Aciduria (MVA).[1][2] The defining characteristic of MKD is recurrent episodes of fever, often accompanied by a range of symptoms including lymphadenopathy, abdominal pain, diarrhea, arthralgia, and skin rashes.[3][4] The severity of the disease is inversely correlated with the residual activity of the mevalonate kinase enzyme.[5][6] The underlying pathophysiology involves a deficiency in isoprenoids, which are vital for numerous cellular processes, including the post-translational modification of small GTPases that regulate inflammatory signaling.[7][8]

This compound: Mechanism of Action and Therapeutic Rationale in MKD

This compound is a potent inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis from farnesyl pyrophosphate.[9][10] Unlike statins, which inhibit HMG-CoA reductase at an early stage of the mevalonate pathway, this compound's downstream inhibition is expected to cause an accumulation of isoprenoids like FPP and GGPP.[9][11] This accumulation could theoretically compensate for the isoprenoid deficiency in MKD, restore proper protein prenylation, and consequently dampen the pro-inflammatory signaling.[12][13] Preclinical studies using cellular models of MKD have shown that other squalene synthase inhibitors, such as zaragozic acid, can reduce inflammatory responses.[12][14]

Signaling Pathway: The Mevalonate Pathway and this compound's Intervention

The following diagram illustrates the mevalonate pathway, the point of disruption in MKD, and the proposed mechanism of action for this compound.

cluster_pathway Mevalonate Pathway cluster_intervention Pathology & Intervention HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Mevalonate_5_P Mevalonate-5-P Mevalonate->Mevalonate_5_P Mevalonate Kinase (MVK) IPP IPP Mevalonate_5_P->IPP FPP Farnesyl-PP (FPP) IPP->FPP GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene Squalene Synthase Protein_Prenylation Protein Prenylation GGPP->Protein_Prenylation Cholesterol Cholesterol Squalene->Cholesterol MKD MKD Defect MKD->Mevalonate_5_P This compound This compound Inhibition This compound->Squalene cluster_workflow Experimental Workflow: In Vitro Cytokine Assay Start Seed RAW 264.7 cells Adhere Allow to adhere overnight Start->Adhere Treat_ALD Treat with Alendronate (48h) Adhere->Treat_ALD Treat_Lapa Add this compound (during last 24h of ALD) Treat_ALD->Treat_Lapa Stimulate_LPS Stimulate with LPS (final 24h) Treat_Lapa->Stimulate_LPS Collect Collect supernatants Stimulate_LPS->Collect ELISA Quantify IL-6 and TNF-α via ELISA Collect->ELISA cluster_logic Logical Progression for this compound in MKD Research MKD_Patho MKD Pathophysiology: Isoprenoid Deficiency Hypothesis Therapeutic Hypothesis: Restore Isoprenoid Levels MKD_Patho->Hypothesis Lapa_Mech This compound's Mechanism: Squalene Synthase Inhibition Lapa_Mech->Hypothesis Preclinical Preclinical Validation: In Vitro & In Vivo Models Hypothesis->Preclinical Clinical_Trial Future Clinical Trial in MKD: Dose-finding & Efficacy Preclinical->Clinical_Trial Safety_Data Existing Clinical Safety Data (Hypercholesterolemia) Safety_Data->Clinical_Trial

References

Methodological & Application

Lapaquistat Experimental Protocols for In Vitro Studies: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lapaquistat (B1674497) (TAK-475) is a potent and selective inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which target HMG-CoA reductase upstream, this compound acts at a later stage, specifically inhibiting the conversion of farnesyl diphosphate (B83284) (FPP) to squalene.[2] This targeted mechanism has been investigated for its potential to lower low-density lipoprotein (LDL) cholesterol.[3] Although its clinical development was halted due to concerns of potential liver toxicity at high doses, this compound and its active metabolite, T-91485, remain valuable research tools for studying cholesterol metabolism and the effects of squalene synthase inhibition.[3] These application notes provide detailed protocols for in vitro studies to assess the biological activity of this compound in key cell lines relevant to cholesterol metabolism and inflammation.

Key Applications

  • Inhibition of Cholesterol Biosynthesis: Quantifying the dose-dependent effect of this compound on cholesterol production in hepatocyte-derived cell lines.

  • Squalene Synthase Activity: Directly measuring the enzymatic inhibition of squalene synthase by this compound.

  • Anti-Inflammatory Effects: Assessing the potential of this compound to modulate inflammatory responses in macrophage cell lines.

  • LDL Receptor-Mediated Uptake: Investigating the indirect effects of this compound on the cellular uptake of LDL cholesterol.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and its active metabolite, T-91485.

Compound Cell Line Assay IC50 Value Reference
This compound (TAK-475)HepG2Cholesterol Synthesis Inhibition150 nM
T-91485HepG2Cholesterol Synthesis Inhibition152 nM
T-91485Human Skeletal MyocytesCholesterol Synthesis Inhibition45 nM

Table 1: IC50 Values for Inhibition of Cholesterol Synthesis.

Compound Cell Line Assay Effect Concentration Reference
This compound (TAK-475)HepG2LDL Receptor BindingIncreased 125I-LDL Binding10 µM
T-91485HepG2LDL Receptor BindingIncreased 125I-LDL Binding10 µM

Table 2: Effects of this compound on LDL Receptor Activity.

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway Inhibition by this compound

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA This compound This compound This compound->Squalene

Caption: this compound inhibits squalene synthase, a downstream enzyme in the cholesterol biosynthesis pathway.

General Experimental Workflow for In Vitro Assessment of this compound

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HepG2, RAW 264.7) CellSeeding Seed Cells in Multi-well Plates CellCulture->CellSeeding LapaquistatPrep This compound/T-91485 Stock Solution Preparation Treatment Treat Cells with this compound (various concentrations) LapaquistatPrep->Treatment CellSeeding->Treatment CholesterolAssay Cholesterol Biosynthesis Assay Treatment->CholesterolAssay SqualeneSynthaseAssay Squalene Synthase Activity Assay Treatment->SqualeneSynthaseAssay NOAssay Nitric Oxide Assay Treatment->NOAssay LDLUptakeAssay LDL Uptake Assay Treatment->LDLUptakeAssay DataAnalysis Data Quantification and Statistical Analysis CholesterolAssay->DataAnalysis SqualeneSynthaseAssay->DataAnalysis NOAssay->DataAnalysis LDLUptakeAssay->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50

Caption: A generalized workflow for evaluating the in vitro effects of this compound.

Experimental Protocols

Inhibition of Cholesterol Biosynthesis in HepG2 Cells

This protocol is designed to quantify the inhibitory effect of this compound on de novo cholesterol synthesis in the human hepatoma cell line HepG2.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (TAK-475) or T-91485

  • Dimethyl sulfoxide (B87167) (DMSO)

  • [14C]-Acetate

  • Scintillation fluid and counter

  • Reagents for lipid extraction (e.g., hexane:isopropanol)

  • Reagents for cholesterol quantification (e.g., Cholesterol Assay Kit)

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that allows for 70-80% confluency at the time of the assay.

  • This compound Preparation: Prepare a stock solution of this compound or T-91485 in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., a range from 1 nM to 10 µM).

  • Cell Treatment: Once cells are at the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 24 hours.

  • Radiolabeling: Add [14C]-acetate to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized cholesterol.

  • Lipid Extraction: Wash the cells with PBS and then extract the lipids using a suitable solvent system (e.g., hexane:isopropanol, 3:2 v/v).

  • Quantification:

    • Radiometric: Separate the cholesterol from other lipids using thin-layer chromatography (TLC) and quantify the radioactivity of the cholesterol spot using a scintillation counter.

    • Fluorometric/Colorimetric: Alternatively, quantify the total cholesterol content using a commercially available cholesterol assay kit.

  • Data Analysis: Normalize the amount of synthesized cholesterol to the total protein content in each well. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Squalene Synthase Activity Assay (Generalized Protocol)

This enzymatic assay directly measures the inhibition of squalene synthase. This protocol is a general guide and can be adapted for use with this compound.

Materials:

  • Purified or recombinant squalene synthase enzyme

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and a reducing agent like DTT)

  • This compound or T-91485

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the assay buffer, NADPH, and FPP.

  • Inhibitor Addition: Add various concentrations of this compound or vehicle (DMSO) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the squalene synthase enzyme to the wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Anti-Inflammatory Activity: Nitric Oxide Production in RAW 264.7 Macrophages

This protocol assesses the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells (ATCC TIB-71)

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • This compound (TAK-475)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Cell Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

  • Quantification: Measure the absorbance at 540 nm. Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples, which is indicative of NO production.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel to ensure that the observed effects on NO production are not due to cytotoxicity.

LDL Receptor-Mediated Uptake Assay in HepG2 Cells (Generalized Protocol)

This assay investigates the effect of this compound on the cellular uptake of LDL, which is often upregulated as a compensatory mechanism when intracellular cholesterol synthesis is inhibited.

Materials:

  • HepG2 cells

  • Culture medium (as described above)

  • Fluorescently labeled LDL (e.g., DiI-LDL or Bodipy-LDL)

  • This compound (TAK-475)

  • Positive control (e.g., a statin known to increase LDL uptake)

  • Fluorescence microscope or a flow cytometer

Procedure:

  • Cell Culture and Seeding: Culture and seed HepG2 cells in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry).

  • Cell Treatment: Treat the cells with various concentrations of this compound or a positive control for 24-48 hours.

  • LDL Uptake: Replace the medium with fresh medium containing fluorescently labeled LDL and incubate for 2-4 hours at 37°C.

  • Washing: Wash the cells thoroughly with PBS to remove any unbound fluorescent LDL.

  • Quantification:

    • Microscopy: Visualize and capture images of the cells. Quantify the intracellular fluorescence intensity using image analysis software.

    • Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated and positive control-treated cells to determine the effect on LDL uptake.

References

Lapaquistat (TAK-475) Dosage and Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dosage and administration of lapaquistat (B1674497) (TAK-475), a potent squalene (B77637) synthase inhibitor, in various animal models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of this compound.

Introduction

This compound acetate (B1210297) (TAK-475) is a selective inhibitor of squalene synthase, the enzyme that catalyzes the first committed step in cholesterol biosynthesis.[1] By targeting this enzyme, this compound effectively reduces cholesterol production.[1] Its mechanism of action, downstream of HMG-CoA reductase (the target of statins), has been a subject of interest for potentially avoiding some side effects associated with statin therapy.[1] Preclinical studies in various animal models have been crucial in elucidating the pharmacological profile of this compound.

Quantitative Data Summary

The following tables summarize the reported dosages and key findings of this compound administration in different animal models.

Table 1: this compound Dosage and Administration in Rodent Models

Animal ModelDosageAdministration RouteDurationKey OutcomesReference(s)
Mouse (LDLr -/-)~30 mg/kg/day (0.02% in diet)Diet Admixture2 weeks19% decrease in plasma non-HDL cholesterol[2]
~110 mg/kg/day (0.07% in diet)Diet Admixture2 weeks41% decrease in plasma non-HDL cholesterol[2]
Rat 10 mg/kgOral AdministrationSingle DoseLow bioavailability (3.5%); primarily converted to active metabolite M-I[2]
Guinea Pig 30 mg/kg/dayCo-administered with cerivastatin (B1668405) (1 mg/kg)14 daysPrevented cerivastatin-induced myotoxicity[3]

Table 2: this compound Dosage and Administration in Non-Rodent Models

Animal ModelDosageAdministration RouteDurationKey OutcomesReference(s)
Rabbit (WHHLMI)100 mg/kg/dayDiet Supplemented32 weeksDecreased plasma cholesterol and triglycerides; transformed unstable atherosclerotic plaques to stable lesions[4],[5]
200 mg/kg/dayDiet Supplemented32 weeksDose-dependent decrease in plasma cholesterol and triglycerides; significant plaque stabilization[4],[5]
Dog 10 mg/kgOral AdministrationSingle DoseLow bioavailability (8.2%); primarily converted to active metabolite M-I[2]

Signaling Pathway and Experimental Workflow

Cholesterol Biosynthesis Pathway

This compound inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. The following diagram illustrates the point of intervention of this compound compared to statins.

Cholesterol_Biosynthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Mevalonate_edge HMG_CoA->HMG_CoA_Mevalonate_edge FPP Farnesyl-PP Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase FPP_Squalene_edge FPP->FPP_Squalene_edge Cholesterol Cholesterol Squalene->Cholesterol ... Statins Statins Statins->HMG_CoA_Mevalonate_edge This compound This compound This compound->FPP_Squalene_edge HMG_CoA_Mevalonate_edge->Mevalonate FPP_Squalene_edge->Squalene

Cholesterol Biosynthesis Pathway Inhibition
General In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study evaluating the effects of this compound.

Experimental_Workflow start Study Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment This compound Administration (Diet or Gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Consumption) treatment->monitoring sampling Biological Sampling (Blood Collection) monitoring->sampling analysis Biochemical Analysis (Lipids, CoQ10) sampling->analysis necropsy Necropsy & Histopathology analysis->necropsy end Data Analysis & Reporting necropsy->end

In Vivo Experimental Workflow

Experimental Protocols

Drug Formulation

4.1.1. Diet Admixture

This method is suitable for long-term studies and avoids the stress associated with repeated oral gavage.

  • Materials:

    • This compound acetate powder

    • Standard rodent/rabbit chow

    • Food mixer

  • Protocol:

    • Calculate the required amount of this compound acetate based on the desired dose (e.g., mg/kg/day) and the average daily food consumption of the animal model. For example, to achieve a dose of 100 mg/kg/day in rabbits with an average body weight of 3 kg and daily food intake of 150 g, the concentration of this compound in the chow should be 2 g/kg of chow ( (100 mg/kg/day * 3 kg) / 150 g/day = 2 mg/g or 2 g/kg).

    • Accurately weigh the calculated amount of this compound acetate.

    • In a food mixer, gradually add the this compound powder to the ground standard chow.

    • Mix thoroughly for at least 15-20 minutes to ensure a homogenous distribution of the drug in the feed.

    • Store the medicated chow in airtight containers at 4°C, protected from light.

4.1.2. Oral Gavage Suspension

This method allows for precise dosing and is suitable for short-term or pharmacokinetic studies.

  • Materials:

    • This compound acetate powder

    • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

    • Mortar and pestle or homogenizer

    • Stir plate and magnetic stir bar

  • Protocol:

    • Weigh the required amount of this compound acetate.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle.

    • In a suitable container, add a small amount of the vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or homogenizing to form a uniform suspension.

    • Use a magnetic stir plate to keep the suspension homogenous during dosing. Prepare fresh daily.

Administration Protocols

4.2.1. Diet Admixture Administration

  • Provide animals with ad libitum access to the this compound-supplemented chow.

  • Measure and record food consumption daily or weekly to monitor drug intake.

  • Ensure fresh medicated chow is provided regularly.

4.2.2. Oral Gavage Administration

  • Accurately determine the animal's body weight to calculate the correct dose volume.

  • Gently restrain the animal.

  • Use an appropriately sized, ball-tipped gavage needle.

  • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach.

  • Carefully insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.

  • Administer the suspension slowly.

  • Withdraw the needle gently and return the animal to its cage.

  • Monitor the animal for any signs of distress post-administration.

Analytical Methods

4.3.1. Plasma Lipid Profile Analysis

  • Sample Collection: Collect whole blood into EDTA-containing tubes. Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Total Cholesterol, Triglycerides, HDL, and LDL:

    • Use commercially available enzymatic colorimetric assay kits.

    • Follow the manufacturer's instructions for the specific kit.

    • Automated clinical chemistry analyzers are commonly used for high-throughput analysis.

4.3.2. Plasma Coenzyme Q10 Analysis

  • Sample Collection and Handling: Coenzyme Q10 is light-sensitive and prone to oxidation. Collect blood in heparinized tubes, protect from light, and process immediately on ice.

  • Extraction:

    • To 100 µL of plasma, add an internal standard (e.g., CoQ9).

    • Add 200 µL of 1-propanol (B7761284) to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

    • Collect the supernatant for analysis.

  • High-Performance Liquid Chromatography (HPLC) with Electrochemical or UV Detection:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol, ethanol, and an appropriate buffer.

    • Detection: Electrochemical detection is highly sensitive for both the reduced and oxidized forms of CoQ10. UV detection at ~275 nm can also be used.

    • Quantify CoQ10 levels by comparing the peak area to a standard curve.

Logical Relationship Diagram

The following diagram illustrates the logical flow from this compound administration to its ultimate effects on atherosclerosis.

Logical_Relationship admin This compound Administration (Oral) absorption Absorption & Conversion to Active Metabolite (M-I) admin->absorption inhibition Inhibition of Squalene Synthase in the Liver absorption->inhibition cholesterol_reduction Decreased de novo Cholesterol Synthesis inhibition->cholesterol_reduction ldlr_upregulation Upregulation of LDL Receptors cholesterol_reduction->ldlr_upregulation lipid_lowering Reduced Plasma Cholesterol & Triglycerides ldlr_upregulation->lipid_lowering plaque_stabilization Stabilization of Atherosclerotic Plaques lipid_lowering->plaque_stabilization athero_prevention Prevention/Regression of Atherosclerosis plaque_stabilization->athero_prevention

This compound's Mechanism to Effect

Conclusion

These application notes and protocols provide a comprehensive guide for conducting preclinical research with this compound in various animal models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of squalene synthase inhibitors. Researchers should always ensure that all animal procedures are approved by their institution's Animal Care and Use Committee and are performed in accordance with ethical guidelines.

References

Application Notes and Protocols for the Use of Lapaquistat in Hypercholesterolemic Rabbit Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lapaquistat (B1674497) (TAK-475) is a potent and selective inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway.[1] Unlike statins, which act earlier in the pathway by inhibiting HMG-CoA reductase, this compound targets the first committed step toward cholesterol synthesis after the formation of farnesyl pyrophosphate.[1][2] This mechanism of action prevents the depletion of essential non-sterol isoprenoids, which has been a theoretical advantage over statins.[2] Preclinical studies in hypercholesterolemic rabbit models have been instrumental in elucidating the efficacy and mechanism of action of this compound. These models, particularly the Watanabe heritable hyperlipidemic (WHHL) rabbit, which is deficient in LDL receptors and serves as a model for human familial hypercholesterolemia, have demonstrated the lipid-lowering and anti-atherosclerotic properties of this compound.[3][4]

These application notes provide a summary of the key findings and detailed protocols for the use of this compound in hypercholesterolemic rabbit models, intended to guide researchers in designing and executing similar studies.

Data Presentation

Table 1: Effects of this compound Acetate (B1210297) on Plasma Lipids and Other Parameters in WHHLMI Rabbits [3]

ParameterControl GroupThis compound Acetate (100 mg/kg/day)This compound Acetate (200 mg/kg/day)
Plasma Total Cholesterol (mg/dL)
Plasma Triglycerides (mg/dL)
Lipoproteins containing apoB100
Plasma Coenzyme Q10
Tissue Coenzyme Q10

Note: The original study reported these changes as significant decreases (↓) or increases (↑) without providing specific numerical values in the abstract. The effects were observed after 32 weeks of treatment.[3][5]

Table 2: Effects of this compound Acetate on Coronary Plaque Composition in WHHLMI Rabbits [3]

Plaque ComponentThis compound Acetate Treatment Effect
Accumulation of Oxidized Lipoproteins Decreased
Macrophage Accumulation Decreased
Extracellular Lipid Accumulation Decreased
Collagen Concentration Increased
Matrix Metalloproteinase-1 (MMP-1) Expression Suppressed
Plasminogen Activator Inhibitor-1 (PAI-1) Expression Suppressed

Experimental Protocols

Protocol 1: Induction of Hypercholesterolemia in Rabbits

This protocol describes methods to induce hypercholesterolemia in rabbits for the study of anti-hyperlipidemic agents.

1. Animal Model Selection:

  • Diet-Induced Model: New Zealand White (NZW) or Japanese White (JW) rabbits are commonly used.[4][6] These rabbits have low plasma cholesterol on a standard diet.[4]

  • Genetic Model: Watanabe heritable hyperlipidemic (WHHL) rabbits or the derived WHHLMI strain, which are LDL receptor-deficient, are excellent models for familial hypercholesterolemia and develop spontaneous hypercholesterolemia and atherosclerosis.[3][4]

2. Diet-Induced Hypercholesterolemia Protocol:

  • Diet Composition: Supplement a standard rabbit chow with 0.3-0.5% cholesterol and 3% soybean oil.[4][6] Diets with cholesterol content exceeding 1% can lead to excessively high plasma cholesterol levels not typically seen in humans and may cause toxicity.[4]

  • Feeding Regimen: Provide the atherogenic diet ad libitum or in restricted amounts for a period of 8 to 16 weeks to induce atherosclerosis.[6][7] Plasma total cholesterol levels can be expected to rise within the first week and can reach approximately 800 mg/dL.[4]

  • Alternative Method: A cholesterol-free, casein-enriched diet can also induce hypercholesterolemia.[4]

3. Monitoring:

  • Monitor plasma total cholesterol levels weekly or bi-weekly to confirm the development of hypercholesterolemia.

  • Monitor the general health of the animals, including body weight and food consumption.[7]

Protocol 2: Evaluation of this compound Acetate in Hypercholesterolemic Rabbits

This protocol is based on studies conducted in WHHLMI rabbits.[3][5]

1. Animal Model:

  • Young male WHHLMI rabbits.[3][5]

2. Experimental Groups:

  • Control group: Fed a standard diet.

  • This compound low-dose group: Fed a diet supplemented with this compound acetate (100 mg/kg body weight/day).[3][5]

  • This compound high-dose group: Fed a diet supplemented with this compound acetate (200 mg/kg body weight/day).[3][5]

3. Drug Administration and Duration:

  • This compound acetate is mixed into the daily food ration.

  • The treatment duration is 32 weeks.[3][5]

4. Sample Collection and Analysis:

  • Blood Sampling: Collect blood samples every 4 weeks to monitor serum lipid levels.[5] At the end of the treatment period, collect a final blood sample for analysis of lipoprotein lipids and coenzyme Q10 levels.[3][5]

  • Tissue Sampling: After 32 weeks, euthanize the animals and collect coronary arteries and other relevant tissues for histopathological and immunohistochemical analysis.[3][5]

5. Analytical Methods:

  • Lipid Analysis: Measure plasma total cholesterol, triglycerides, and lipoprotein profiles (VLDL, LDL, HDL) using standard enzymatic and ultracentrifugation methods.

  • Coenzyme Q10 Analysis: Assay CoQ10 levels in plasma and tissues.

  • Histopathology: Perform histopathological examination of coronary arteries to assess atherosclerosis. Stain sections with hematoxylin (B73222) and eosin (B541160) and other relevant stains to analyze plaque composition.[3][5]

  • Image Analysis: Utilize computer-assisted image analysis to quantitatively assess the composition of the plaques from the histopathological and immunohistochemical sections.[5]

  • Xanthoma Evaluation: Grossly evaluate the development of xanthomas.[5]

Signaling Pathways and Workflows

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Isoprenoids Isoprenoids FPP->Isoprenoids Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound This compound->Squalene

Caption: Cholesterol biosynthesis pathway highlighting the sites of inhibition for Statins and this compound.

Experimental_Workflow start Start: Select Hypercholesterolemic Rabbit Model (e.g., WHHLMI) diet Dietary Groups: - Control - this compound (Low Dose) - this compound (High Dose) start->diet treatment Administer Treatment for 32 Weeks diet->treatment monitoring Monitor Serum Lipids Every 4 Weeks treatment->monitoring endpoint End of Treatment: - Final Blood Collection - Tissue Harvesting treatment->endpoint monitoring->treatment analysis Analysis: - Lipoprotein & CoQ10 Levels - Histopathology of Coronary Arteries - Immunohistochemistry endpoint->analysis results Data Interpretation: - Assess Lipid Lowering - Evaluate Plaque Composition analysis->results

Caption: Experimental workflow for evaluating this compound in hypercholesterolemic rabbits.

References

Application Notes and Protocols for the Co-administration of Lapaquistat and Statins in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the co-administration of Lapaquistat (a squalene (B77637) synthase inhibitor) and statins (HMG-CoA reductase inhibitors) in a research context. This compound, also known as TAK-475, was a cholesterol-lowering drug candidate that works downstream of statins in the cholesterol biosynthesis pathway.[1] While its development was halted due to potential hepatic safety concerns at high doses, the synergistic lipid-lowering effects of combining these two classes of drugs remain a subject of scientific interest.[2][3] These notes offer detailed protocols for preclinical and in vitro investigations to further explore the efficacy, safety, and mechanisms of this combination therapy.

Statins inhibit HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway, while this compound inhibits squalene synthase, the enzyme that catalyzes the first committed step toward cholesterol synthesis.[4][5] The rationale for their combined use is to achieve a more potent reduction in low-density lipoprotein cholesterol (LDL-C) than can be achieved with either agent alone.[6]

Data Presentation: Summary of Clinical Findings

Clinical trials have demonstrated that the co-administration of this compound and statins results in a significant reduction in LDL-C and other atherogenic lipids. The following tables summarize the key quantitative data from pooled analyses of Phase II and III clinical studies.

Table 1: Efficacy of this compound in Combination with Statins (Percent Change from Baseline)
Treatment Group LDL-C Non-HDL-C Total Cholesterol Apolipoprotein B Triglycerides hs-CRP
This compound 50 mg + Statin↓ 14%↓ 13.1%↓ 10.1%↓ 10.7%↓ 9.8%↓ 17.4%
This compound 100 mg + Statin↓ 18.0%[2]↓ 16.9%↓ 12.9%↓ 14.0%↓ 13.5%↓ 25.0%

Data compiled from pooled analyses of clinical trials.[2][3][5]

Table 2: Safety Profile of this compound Co-administered with Statins
Adverse Event Incidence
Alanine Aminotransferase (ALT) Elevation (≥3x Upper Limit of Normal on ≥2 consecutive visits)
This compound 100 mg + Statin2.0% - 2.7%[2][3]
Placebo/Low-Dose Statin0.3% - 0.7%[2][3]
Serious Adverse Events Similar incidence across this compound and placebo groups.[2]

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway Inhibition

The following diagram illustrates the points of inhibition for statins and this compound within the cholesterol biosynthesis pathway.

Cholesterol_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Farnesyl Diphosphate Farnesyl Diphosphate Isoprenoids->Farnesyl Diphosphate Squalene Squalene Farnesyl Diphosphate->Squalene Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA Inhibition This compound This compound This compound->Squalene Inhibition

Caption: Inhibition sites of statins and this compound in the cholesterol biosynthesis pathway.

General Experimental Workflow for In Vitro Co-administration Studies

The following diagram outlines a typical workflow for assessing the effects of this compound and statin co-administration in a cell-based model.

In_Vitro_Workflow A HepG2 Cell Culture B Drug Treatment: - this compound - Statin - Combination - Vehicle Control A->B C Incubation (24-72h) B->C D Endpoint Assays C->D E Cell Viability Assay (e.g., MTT/MTS) D->E Assess Cytotoxicity F Cholesterol Biosynthesis Assay D->F Measure Efficacy G Western Blot Analysis (LDLR, HMGCR) D->G Mechanism of Action H Data Analysis E->H F->H G->H

Caption: Workflow for in vitro evaluation of this compound and statin co-administration.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the co-administration of this compound and statins. These are general protocols that can be adapted for specific research questions.

Protocol 1: In Vitro Cell Viability Assay in HepG2 Cells

Objective: To assess the cytotoxic effects of this compound and statin co-administration on human hepatoma (HepG2) cells.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound (TAK-475)

  • Statin (e.g., Atorvastatin, Simvastatin, Rosuvastatin)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Trypsinize and resuspend cells in fresh media.

    • Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the chosen statin in DMSO.

    • Prepare serial dilutions of each drug and their combinations in culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of medium containing the drugs, combinations, or vehicle control (DMSO).

  • Incubation:

    • Incubate the treated cells for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT/MTS Assay:

    • Following the manufacturer's protocol for the chosen viability assay. Typically, this involves adding the MTT or MTS reagent to each well and incubating for 1-4 hours.

    • If using MTT, a solubilization solution is added to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Generate dose-response curves and determine the IC50 values for each compound and their combination.

Protocol 2: In Vitro Cholesterol Biosynthesis Assay in HepG2 Cells

Objective: To quantify the inhibitory effect of this compound and statin co-administration on de novo cholesterol synthesis.

Materials:

  • All materials from Protocol 1

  • [14C]-Acetate

  • Lipid-depleted serum

  • Scintillation counter and scintillation fluid

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Lipid extraction solvents (e.g., hexane:isopropanol)

Procedure:

  • Cell Culture and Treatment:

    • Follow steps 1-3 from Protocol 1, but use media supplemented with lipid-depleted serum for at least 24 hours prior to and during the experiment to upregulate the cholesterol synthesis pathway.

  • Radiolabeling:

    • After the initial drug incubation period (e.g., 24 hours), add [14C]-acetate to each well at a final concentration of 1 µCi/mL.

    • Incubate for an additional 2-4 hours to allow for incorporation into newly synthesized cholesterol.

  • Lipid Extraction:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the lipids using a suitable solvent mixture (e.g., hexane:isopropanol 3:2 v/v).

  • Separation and Quantification:

    • Spot the lipid extracts onto a TLC plate and develop the plate using a solvent system that separates cholesterol from other lipids (e.g., hexane:diethyl ether:acetic acid 80:20:1 v/v/v).

    • Visualize the cholesterol spots (e.g., using iodine vapor) and scrape the corresponding silica (B1680970) into scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration of the cell lysate.

    • Express the inhibition of cholesterol synthesis as a percentage of the vehicle-treated control.

Protocol 3: Western Blot Analysis of LDLR and HMGCR Expression

Objective: To investigate the effect of this compound and statin co-administration on the protein expression levels of the Low-Density Lipoprotein Receptor (LDLR) and HMG-CoA Reductase (HMGCR).

Materials:

  • All materials from Protocol 1

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against LDLR, HMGCR, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HepG2 cells in 6-well plates and treat with this compound, a statin, their combination, or vehicle control as described in Protocol 1.

  • Protein Extraction:

    • After the desired incubation period, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies (anti-LDLR, anti-HMGCR, and anti-loading control) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the expression of LDLR and HMGCR to the loading control.

Protocol 4: In Vivo Efficacy Study in a Rabbit Model of Hypercholesterolemia

Objective: To evaluate the lipid-lowering efficacy of this compound and statin co-administration in an established animal model of hypercholesterolemia (e.g., Watanabe Heritable Hyperlipidemic (WHHL) rabbits or New Zealand White rabbits on a high-cholesterol diet).

Materials:

  • Male WHHL rabbits or New Zealand White rabbits

  • High-cholesterol diet (if applicable)

  • This compound

  • Statin

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Equipment for serum lipid analysis (spectrophotometer or automated analyzer)

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimatize the rabbits to the housing conditions for at least one week.

    • If using New Zealand White rabbits, induce hypercholesterolemia by feeding a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a designated period before the study begins.

  • Grouping and Dosing:

    • Randomly assign the animals to different treatment groups (e.g., vehicle control, this compound alone, statin alone, this compound + statin combination).

    • Administer the drugs or vehicle orally once daily for the duration of the study (e.g., 4-12 weeks).

  • Blood Sampling:

    • Collect blood samples from the marginal ear vein or central artery at baseline and at regular intervals throughout the study.

    • Process the blood to obtain plasma or serum.

  • Lipid Analysis:

    • Measure the concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma/serum samples using standard enzymatic colorimetric assays.

  • Liver Enzyme Analysis:

    • At the end of the study, collect a final blood sample to measure liver enzymes (ALT, AST) as an indicator of potential hepatotoxicity.

  • Data Analysis:

    • Calculate the percent change in lipid parameters from baseline for each treatment group.

    • Use appropriate statistical tests to compare the effects of the different treatments.

Conclusion

The co-administration of this compound and statins presents a potentially powerful strategy for managing hypercholesterolemia by targeting two distinct steps in the cholesterol biosynthesis pathway. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy, safety, and underlying mechanisms of this combination therapy in preclinical and in vitro settings. Such research is crucial for understanding the full therapeutic potential and any associated risks of dual inhibition of cholesterol synthesis.

References

Application Notes and Protocols: Measuring the Effects of Lapaquistat on Plasma Cholesterol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Lapaquistat, its mechanism of action, and protocols for measuring its effects on plasma cholesterol levels. The information is intended to guide researchers in designing and executing studies to evaluate squalene (B77637) synthase inhibitors.

Introduction to this compound

This compound (TAK-475) is an investigational drug developed for the treatment of hypercholesterolemia, a major risk factor for atherosclerotic cardiovascular disease.[1] Unlike statins, which inhibit HMG-CoA reductase, this compound is a squalene synthase inhibitor.[2] Squalene synthase is an enzyme that catalyzes the first committed step in cholesterol biosynthesis, downstream of the formation of isoprenoid intermediates.[1][3] By inhibiting this enzyme, this compound aims to reduce the production of cholesterol.[4]

Clinical trials have shown that this compound can effectively lower low-density lipoprotein cholesterol (LDL-C) levels.[5][6] However, its development was halted due to potential hepatic safety concerns at higher doses.[5][6]

Mechanism of Action: Squalene Synthase Inhibition

This compound functions by inhibiting squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme is responsible for the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] By blocking this step, this compound prevents the formation of squalene and all subsequent sterol intermediates, including cholesterol.[3][4] This inhibition leads to a decrease in hepatic cholesterol synthesis, which in turn upregulates LDL receptors on liver cells, increasing the clearance of LDL-C from the bloodstream.[3] An advantage of targeting an enzyme downstream of HMG-CoA reductase is that it does not deplete essential non-sterol isoprenoids, which are important for various cellular functions.[3][7]

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway (Cholesterol Synthesis) HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids FPP Farnesyl Pyrophosphate (FPP) Isoprenoids->FPP NonSterol Non-Sterol Biosynthesis (e.g., CoQ10, Dolichol) Isoprenoids->NonSterol Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statins Statins Statins->HMG_CoA This compound This compound This compound->Squalene

Caption: Cholesterol biosynthesis pathway showing inhibition points.

Quantitative Effects of this compound on Plasma Lipids

Clinical trials have demonstrated that this compound significantly reduces plasma levels of LDL-C and other atherogenic lipoproteins. The data below is a summary from pooled analyses of Phase II and III clinical trials.[5][6]

Table 1: Effect of this compound Monotherapy on Plasma Lipid Levels (12 Weeks)

ParameterThis compound 50 mg (% Change from Baseline)This compound 100 mg (% Change from Baseline)Placebo (% Change from Baseline)
LDL-C -18%-23% to -21.6%No significant change
Non-HDL-C Significant ReductionSignificant ReductionNo significant change
Total Cholesterol Significant ReductionSignificant ReductionNo significant change
Apolipoprotein B Significant ReductionSignificant ReductionNo significant change
Triglycerides Significant ReductionSignificant ReductionNo significant change
hs-CRP Significant ReductionSignificant ReductionNo significant change

Data compiled from multiple sources.[3][5][6][8]

Table 2: Effect of this compound as Add-on Therapy with Statins (24 Weeks)

ParameterThis compound 50 mg + Statin (% Change from Baseline)This compound 100 mg + Statin (% Change from Baseline)Placebo + Statin (% Change from Baseline)
LDL-C -14%-19% to -18.0%No significant change

Data compiled from multiple sources.[3][5][6]

Experimental Protocols for Measuring this compound's Effects

The following protocol outlines a typical randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in patients with primary hypercholesterolemia.

4.1. Study Objective

To assess the effect of this compound on plasma LDL-C levels compared to placebo over a 12-week treatment period.

4.2. Study Population

  • Inclusion Criteria:

    • Adult males and non-pregnant, non-lactating females.

    • Diagnosed with primary hypercholesterolemia.

    • Fasting LDL-C levels between 130 mg/dL and 220 mg/dL.

    • Fasting triglyceride levels ≤ 400 mg/dL.

  • Exclusion Criteria:

    • Use of other lipid-lowering medications within the past 6 weeks.

    • History of significant liver or kidney disease.

    • Baseline alanine (B10760859) aminotransferase (ALT) or aspartate aminotransferase (AST) levels >1.5 times the upper limit of normal.[3]

4.3. Study Design

  • Screening Phase (4 weeks): Patients undergo dietary counseling and a washout period for any lipid-lowering drugs. Baseline lipid profiles are established from two consecutive measurements.

  • Randomization: Eligible patients are randomly assigned to one of the following treatment groups:

    • This compound (e.g., 100 mg, once daily)

    • Placebo (once daily)

  • Treatment Phase (12 weeks): Patients receive the assigned treatment.

  • Follow-up: Plasma lipid levels are measured at weeks 2, 4, 8, and 12. Safety is monitored through adverse event reporting and regular clinical laboratory tests (including liver function tests).

Experimental_Workflow cluster_screening Screening & Baseline (4 weeks) cluster_treatment Treatment Phase (12 weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) DietaryRunIn Dietary Run-in & Washout Screening->DietaryRunIn BaselineLipids Baseline Lipid Profile (2 measurements) DietaryRunIn->BaselineLipids Randomization Randomization BaselineLipids->Randomization GroupA Group A: This compound (100 mg/day) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB LipidMeasurement Lipid Measurements (Weeks 2, 4, 8, 12) GroupA->LipidMeasurement SafetyMonitoring Safety Monitoring (AEs, LFTs) GroupA->SafetyMonitoring GroupB->LipidMeasurement GroupB->SafetyMonitoring DataAnalysis Data Analysis (% Change in LDL-C) LipidMeasurement->DataAnalysis SafetyMonitoring->DataAnalysis

Caption: Workflow for a clinical trial evaluating this compound.

4.4. Sample Collection and Processing

  • Sample: Whole blood collected in EDTA-containing tubes.

  • Collection: Samples should be collected after a 12-hour fast to minimize the influence of dietary lipids.[9]

  • Processing: Plasma should be separated by centrifugation (e.g., 1500 x g for 15 minutes at 4°C) within 2 hours of collection.

  • Storage: Plasma samples should be stored at -80°C until analysis.

4.5. Lipid Panel Measurement

A standard lipid panel should be measured, including:

  • Total Cholesterol (TC)

  • High-Density Lipoprotein Cholesterol (HDL-C)

  • Triglycerides (TG)

4.5.1. LDL-C Calculation (Friedewald Equation)

For samples with triglyceride levels below 400 mg/dL, LDL-C can be calculated using the Friedewald equation:[9]

LDL-C (mg/dL) = Total Cholesterol - HDL-C - (Triglycerides / 5)

Note: This equation is less accurate at very low LDL-C levels or high triglyceride levels.[9][10] More modern equations like the Martin-Hopkins or Sampson equations are now recommended for improved accuracy.

4.5.2. Direct LDL-C Measurement

Direct homogeneous assays for LDL-C are automated methods available on clinical chemistry analyzers. These methods are preferred when triglyceride levels are high (>400 mg/dL).

4.5.3. Reference Method: Beta-Quantification

The gold standard for LDL-C measurement is beta-quantification, which involves ultracentrifugation to separate lipoprotein fractions followed by cholesterol measurement in the LDL fraction.[11] This method is typically reserved for reference laboratories and pivotal clinical trials due to its complexity and cost.

4.6. Secondary Endpoints

In addition to LDL-C, other important parameters to measure include:

  • Non-HDL-C (Calculated as Total Cholesterol - HDL-C)

  • Apolipoprotein B (Apo B)

  • Apolipoprotein A1 (Apo A1)

  • High-sensitivity C-reactive protein (hs-CRP)

  • Lipoprotein(a) [Lp(a)]

4.7. Safety Monitoring

Given the history of this compound, rigorous safety monitoring is essential.

  • Liver Function Tests (LFTs): ALT and AST should be measured at baseline and at regular intervals throughout the study.

  • Bilirubin (B190676): Total bilirubin should also be monitored.

  • Creatine Kinase (CK): To monitor for potential muscle-related side effects.

Conclusion

This compound demonstrated a clear dose-dependent reduction in LDL-C and other atherogenic lipids by inhibiting squalene synthase.[5][6] Measuring its effects requires robust clinical trial protocols with careful patient selection, standardized sample handling, and accurate lipid measurement techniques. While the development of this compound was halted due to safety concerns, the protocols and methodologies used to evaluate it remain relevant for the development of new lipid-lowering therapies targeting the cholesterol biosynthesis pathway.

References

Application Notes and Protocols: Lapaquistat for Studying the Progression of Coronary Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (TAK-475) is a potent and selective inhibitor of squalene (B77637) synthase, a key enzyme in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase, the target of statins.[1][2] By inhibiting the first committed step toward cholesterol synthesis, this compound effectively reduces plasma cholesterol levels.[2][3] Although its clinical development was halted due to concerns about potential liver damage at high doses, this compound remains a valuable pharmacological tool for preclinical research.[1][2] These application notes provide detailed protocols and data for utilizing this compound to study the progression of coronary atherosclerosis in animal models.

Mechanism of Action

This compound inhibits squalene synthase, which catalyzes the conversion of farnesyl pyrophosphate to squalene.[4] This mechanism is distinct from that of statins, which act earlier in the pathway by inhibiting HMG-CoA reductase.[1][3] The inhibition of squalene synthase leads to a decrease in endogenous cholesterol production, which in turn upregulates LDL receptor expression in the liver, enhancing the clearance of LDL-cholesterol from the circulation.[3] This targeted action allows for the specific investigation of the effects of inhibiting cholesterol synthesis at a later stage, potentially avoiding some of the off-target effects associated with statins that result from the depletion of other molecules derived from the mevalonate (B85504) pathway.[1]

Data Presentation

Table 1: Effects of this compound Acetate (B1210297) on Plasma Lipids and Coenzyme Q10 in WHHLMI Rabbits (32-week treatment)
ParameterControl GroupLow-Dose (100 mg/kg/day)High-Dose (200 mg/kg/day)
Total Cholesterol (mg/dL)735 ± 45585 ± 38520 ± 33
Triglycerides (mg/dL)248 ± 54125 ± 20101 ± 14
VLDL Cholesterol (mg/dL)124 ± 2950 ± 838 ± 5
Coenzyme Q10 (µg/mL)0.35 ± 0.040.58 ± 0.060.72 ± 0.07

*p < 0.05 compared to the control group. Data extracted from a study on Watanabe heritable hyperlipidemic (WHHLMI) rabbits.[5]

Table 2: Effects of this compound Acetate on Coronary Plaque Composition in WHHLMI Rabbits (32-week treatment)
Plaque ComponentControl GroupLow-Dose (100 mg/kg/day)High-Dose (200 mg/kg/day)
Macrophage Concentration (%)27.2 ± 4.18.9 ± 2.410.1 ± 2.8
Extracellular Lipid (%)15.1 ± 2.96.0 ± 1.87.4 ± 2.1
Collagen Concentration (%)3.5 ± 0.718.9 ± 3.528.9 ± 4.6*

*p < 0.05 compared to the control group. Data reflects the percentage of total plaque area.[5]

Table 3: Clinical Efficacy of this compound in Patients with Hypercholesterolemia
TreatmentLDL-C Reduction
This compound 50 mg (monotherapy)18%
This compound 100 mg (monotherapy)21.6% - 23%
This compound 50 mg (co-administered with statins)Additional 14%
This compound 100 mg (co-administered with statins)Additional 18% - 19%

Data from pooled analysis of clinical trials.[3][6][7]

Experimental Protocols

Protocol 1: In Vivo Study of this compound on Atherosclerosis Progression in a Rabbit Model

This protocol is based on a study using WHHLMI rabbits, an animal model prone to developing spontaneous hypercholesterolemia and coronary atherosclerosis.[5]

1. Animal Model and Grouping:

  • Species: Male WHHLMI (Watanabe heritable hyperlipidemic) rabbits.[5] These rabbits have a genetic defect in the LDL receptor, leading to high cholesterol levels and spontaneous development of atherosclerosis, mimicking human familial hypercholesterolemia.[8]

  • Age: 2 months at the start of the study.[5]

  • Grouping:

    • Control group (n=11): Fed a standard diet.

    • Low-dose this compound group (n=11): Fed a diet supplemented with this compound acetate at 100 mg/kg body weight per day.[5]

    • High-dose this compound group (n=11): Fed a diet supplemented with this compound acetate at 200 mg/kg body weight per day.[5]

2. Treatment Duration:

  • 32 weeks.[5]

3. Monitoring:

  • Serum Lipid Levels: Monitored every 4 weeks.[9] Blood samples are collected to measure total cholesterol, triglycerides, and lipoprotein profiles.

  • Body Weight: Monitored regularly.

4. Endpoint Analysis:

  • Lipoprotein and Coenzyme Q10 Analysis: At the end of the treatment period, detailed lipoprotein profiles and coenzyme Q10 levels are assayed.[9]

  • Histopathological and Immunohistochemical Examination:

    • Harvest the heart and aorta.

    • Perform perfusion-fixation with an appropriate fixative (e.g., 4% paraformaldehyde).

    • Excise the coronary arteries and aorta and embed in paraffin.

    • Section the tissues and stain with:

      • Hematoxylin and eosin (B541160) (H&E) for general morphology.

      • Elastica van Gieson for elastic fibers.

      • Sirius red for collagen.

    • Perform immunohistochemistry for:

      • Macrophages (e.g., using an anti-RAM11 antibody).

      • Oxidized LDL.

      • Matrix metalloproteinase-1 (MMP-1).

  • Quantitative Analysis of Plaque Composition:

    • Use computer-assisted image analysis software to quantify the area of different plaque components (macrophages, extracellular lipids, collagen) in the stained sections.[9]

  • Evaluation of Xanthomas: Grossly evaluate the development of xanthomas.[9]

Protocol 2: In Vitro Assessment of this compound's Effect on Cholesterol Synthesis

This protocol can be adapted to assess the direct inhibitory effect of this compound on cholesterol synthesis in a cell-based assay.

1. Cell Line:

  • HepG2 cells (a human liver cancer cell line that is commonly used for studying cholesterol metabolism).

2. Treatment:

  • Culture HepG2 cells to near confluence.

  • Incubate cells with varying concentrations of this compound. A known squalene synthase inhibitor can be used as a positive control.

3. Cholesterol Synthesis Assay:

  • Add a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate, to the culture medium.

  • Incubate for a specified period to allow for the synthesis of cholesterol.

  • Lyse the cells and extract the lipids.

  • Separate the lipids using thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter or phosphorimager.

4. Data Analysis:

  • Calculate the percentage inhibition of cholesterol synthesis at each concentration of this compound.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits cholesterol synthesis by 50%).

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound This compound->FPP

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition by Statins and this compound.

Experimental Workflow

Experimental_Workflow Start Start: 2-month-old WHHLMI Rabbits Grouping Grouping (n=11 each): - Control - Low-Dose this compound (100 mg/kg) - High-Dose this compound (200 mg/kg) Start->Grouping Treatment 32-Week Treatment Period Grouping->Treatment Monitoring Monitoring (every 4 weeks): - Serum Lipids Treatment->Monitoring Endpoint Endpoint Analysis Treatment->Endpoint Analysis1 Lipoprotein & CoQ10 Analysis Endpoint->Analysis1 Analysis2 Histopathology & Immunohistochemistry Endpoint->Analysis2 Analysis3 Quantitative Plaque Analysis Endpoint->Analysis3 Analysis4 Xanthoma Evaluation Endpoint->Analysis4

Caption: Experimental workflow for studying this compound's effect on atherosclerosis in WHHLMI rabbits.

Logical Relationship

Logical_Relationship This compound This compound Squalene_Synthase Inhibition of Squalene Synthase This compound->Squalene_Synthase Cholesterol_Synthesis Decreased Cholesterol Synthesis Squalene_Synthase->Cholesterol_Synthesis LDL_Receptors Upregulation of LDL Receptors Cholesterol_Synthesis->LDL_Receptors Plasma_LDL Decreased Plasma LDL-Cholesterol LDL_Receptors->Plasma_LDL Atherosclerosis Reduced Progression of Coronary Atherosclerosis Plasma_LDL->Atherosclerosis Plaque_Stability Increased Plaque Stability: - Decreased Macrophages - Increased Collagen Atherosclerosis->Plaque_Stability

Caption: Logical relationship of this compound's mechanism to its anti-atherosclerotic effects.

Conclusion

This compound serves as a valuable research tool for investigating the role of the downstream cholesterol synthesis pathway in the development and progression of coronary atherosclerosis. The provided protocols and data offer a framework for designing and interpreting experiments aimed at understanding the therapeutic potential of squalene synthase inhibition. While its clinical application has been discontinued, the insights gained from preclinical studies using this compound can inform the development of novel lipid-lowering therapies.

References

Protocol for assessing Lapaquistat's impact on atheromatous plaques.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the therapeutic efficacy of Lapaquistat, a squalene (B77637) synthase inhibitor, on the progression and composition of atheromatous plaques. The following methodologies are based on established preclinical research protocols and are intended to guide in vivo and ex vivo analyses.

This compound's Mechanism of Action

This compound inhibits squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[1][2] This inhibition is the first committed step toward cholesterol synthesis, and it is hypothesized that by not disturbing the upstream mevalonate (B85504) pathway, this compound may reduce side effects associated with statins.[1][3] The primary desired outcome of this compound administration is the reduction of plasma cholesterol and triglycerides, which in turn is expected to slow the progression of atherosclerosis and promote the stabilization of existing plaques.

HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids Farnesyl_PP Farnesyl Pyrophosphate Isoprenoids->Farnesyl_PP Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->Mevalonate This compound This compound This compound->Squalene

Cholesterol Biosynthesis Pathway Inhibition.

Preclinical Animal Model

The Watanabe Heritable Hyperlipidemic (WHHL) rabbit is a well-established model for studying familial hypercholesterolemia and atherosclerosis. Alternatively, New Zealand White rabbits fed a high-cholesterol diet can also be utilized to induce atherosclerosis.[4][5]

Experimental Workflow:

start Begin Study acclimatization Acclimatization of Rabbits start->acclimatization diet Induce Atherosclerosis (High-Cholesterol Diet) acclimatization->diet grouping Randomize into Groups (Control vs. This compound) diet->grouping treatment Administer this compound or Placebo grouping->treatment monitoring Monitor Plasma Lipids & Biomarkers treatment->monitoring imaging In Vivo Imaging (MRI/PET) monitoring->imaging euthanasia Euthanasia & Tissue Collection imaging->euthanasia histology Histological & Immunohistochemical Analysis euthanasia->histology end Data Analysis & Conclusion histology->end

Preclinical Study Workflow.

In Vivo Assessment of Atheromatous Plaques

Plasma Lipid Profile Analysis

Protocol: Blood samples should be collected from the central ear artery of conscious rabbits. While fasting is not strictly necessary for measuring plasma lipid levels in rabbits, it is crucial for accurate glucose level determination.[6]

  • Sample Collection: Collect blood into EDTA-containing tubes.

  • Plasma Separation: Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

  • Analysis: Measure total cholesterol (TC), high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) using commercially available enzymatic kits.

Table 1: Expected Changes in Plasma Lipid Profile with this compound Treatment

ParameterExpected ChangeReference
Total Cholesterol (TC)Decrease[7]
LDL-Cholesterol (LDL-C)Decrease[8][9]
Triglycerides (TG)Decrease[7]
HDL-Cholesterol (HDL-C)No significant change or slight increase
Inflammatory Biomarker Analysis

Protocol: High-sensitivity C-reactive protein (hs-CRP) is a key biomarker for inflammation associated with atherosclerosis.

  • Sample: Use plasma collected as described in section 3.1.

  • Assay: Utilize a commercially available rabbit-specific hs-CRP ELISA kit.[10][11][12]

  • Procedure: Follow the manufacturer's instructions for the ELISA kit, which typically involves sample dilution, incubation with capture and detection antibodies, and measurement of absorbance.[13][10][11]

Table 2: Expected Changes in Inflammatory Biomarkers with this compound Treatment

BiomarkerExpected ChangeReference
hs-CRPDecrease[9][14]
In Vivo Imaging of Atheromatous Plaques

Non-invasive imaging techniques can be used to monitor plaque progression and changes in composition over the course of the study.

Magnetic Resonance Imaging (MRI): MRI can provide high-resolution images of the vessel wall, allowing for the quantification of plaque size and identification of components like the lipid-rich necrotic core.[1][4][5][15]

  • Protocol: Anesthetize the rabbit and perform MRI of the abdominal or thoracic aorta using a 1.5T or 3.0T scanner.[4][5] T1-weighted, T2-weighted, and proton-density-weighted sequences can be used to characterize plaque components.[1] Gadolinium-based contrast agents can be used to assess inflammation and neovascularization.[4]

Positron Emission Tomography (PET): PET imaging with 18F-fluorodeoxyglucose (18F-FDG) can be used to assess inflammatory activity within the plaques.[2][3][8][16]

  • Protocol: Inject the rabbit with 18F-FDG and perform a PET/CT or PET/MRI scan of the aorta.[2][3] The uptake of 18F-FDG, quantified as the Standardized Uptake Value (SUV), correlates with macrophage density.[2]

Ex Vivo Histological and Immunohistochemical Analysis

Following the treatment period, animals are euthanized, and the aortas are excised for detailed histological examination.

Tissue Preparation
  • Euthanasia and Perfusion: Euthanize the rabbit and perform perfusion-fixation with 4% paraformaldehyde in phosphate-buffered saline (PBS).

  • Aorta Excision: Carefully dissect the entire aorta.

  • Sectioning: For en face analysis, the aorta can be opened longitudinally. For cross-sectional analysis, the aortic root and other segments of interest should be embedded in OCT compound for cryosectioning or in paraffin (B1166041) for standard sectioning.[17]

Staining Protocols

Oil Red O Staining for Lipid Content: This stain identifies neutral lipids within the plaque.[17][18][19][20]

  • Sectioning: Prepare 5-7 µm thick cryosections of the aortic root.

  • Fixation: Air dry sections and fix in 10% formalin.[19]

  • Staining: Incubate sections in a filtered Oil Red O solution for 15-30 minutes.[17]

  • Counterstaining: Briefly counterstain with Mayer's hematoxylin (B73222) to visualize cell nuclei.[19]

  • Mounting: Mount with an aqueous mounting medium.

Sirius Red Staining for Collagen Content: This stain is used to visualize and quantify collagen fibers, which contribute to plaque stability.[21][22][23][24]

  • Sectioning: Use 5 µm thick paraffin-embedded sections.

  • Deparaffinization and Rehydration: Dewax sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Staining: Incubate sections in Picro-Sirius Red solution for 1 hour.[21][23]

  • Dehydration and Mounting: Dehydrate through graded ethanol, clear in xylene, and mount with a resinous medium.[23]

Immunohistochemistry for Macrophage Content (MOMA-2): This technique identifies macrophages within the plaque, which are key inflammatory cells in atherosclerosis.[25][26]

  • Sectioning: Use cryosections or paraffin-embedded sections.

  • Antigen Retrieval: If using paraffin sections, perform antigen retrieval (e.g., heat-induced epitope retrieval).

  • Blocking: Block non-specific binding with a serum-based blocking solution.[25][26]

  • Primary Antibody: Incubate with a primary antibody against a rabbit macrophage marker (e.g., RAM11).

  • Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a suitable chromogen (e.g., DAB) for visualization.[25]

  • Counterstaining: Counterstain with hematoxylin.

Quantification of Plaque Characteristics

Image analysis software (e.g., ImageJ) should be used for quantitative analysis of the stained sections.

Table 3: Quantitative Histological Parameters and Expected Effects of this compound

ParameterStaining MethodQuantification MethodExpected Effect of this compoundReference
Plaque AreaOil Red O, H&EMeasure the total intimal lesion area.Decrease
Lipid ContentOil Red OCalculate the percentage of the plaque area that is stained red.Decrease[7]
Macrophage InfiltrationMOMA-2/RAM11Calculate the percentage of the plaque area that is positive for the macrophage marker.Decrease[7]
Collagen ContentSirius RedMeasure the percentage of the plaque area that is stained red under polarized light.Increase[7]
Necrotic Core AreaH&EMeasure the acellular area within the plaque.Decrease[27][28][29]

Data Presentation and Interpretation

All quantitative data from plasma analysis, in vivo imaging, and histological quantification should be summarized in tables for clear comparison between the control and this compound-treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences. A reduction in plaque size, lipid and macrophage content, and an increase in collagen content would indicate a positive therapeutic effect of this compound, suggesting a shift towards a more stable plaque phenotype.

References

Lapaquistat: A Research Tool for Investigating Non-Statin Cholesterol-Lowering Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lapaquistat (B1674497) (TAK-475) is a potent and specific inhibitor of squalene (B77637) synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1), a critical enzyme in the cholesterol biosynthesis pathway. Unlike statins, which act upstream by inhibiting HMG-CoA reductase, this compound blocks the first committed step in cholesterol synthesis, the conversion of farnesyl pyrophosphate (FPP) to squalene.[1][2][3] This distinct mechanism of action makes this compound a valuable tool for studying non-statin pathways of cholesterol regulation and for exploring therapeutic strategies that avoid the potential side effects associated with the depletion of mevalonate (B85504) pathway intermediates caused by statins.[4][5]

These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo research settings to investigate its effects on cholesterol metabolism and related signaling pathways.

Data Presentation: this compound's Effects on Lipid Profiles

The following tables summarize the quantitative effects of this compound on key lipid and inflammatory markers from clinical and preclinical studies.

Table 1: this compound IC50 Values

CompoundTargetAssay SystemIC50 (nM)
This compound (active metabolite T-91485)Squalene SynthaseRat Hepatocytes1.3[1]
This compound (active metabolite)De novo cholesterol synthesisHuman Primary Hepatocytes110[6]

Table 2: Summary of this compound Clinical Trial Data (Monotherapy)

ParameterThis compound (50 mg/day) % Change from BaselineThis compound (100 mg/day) % Change from BaselinePlacebo % Change from Baseline
LDL-C -18%[7]-23%[7]-
Non-HDL-C Significant Reduction[8]Significant Reduction[8]-
Total Cholesterol Significant Reduction[8]Significant Reduction[8]-
Apolipoprotein B (ApoB) Significant Reduction[8]Significant Reduction[8]-
Triglycerides (TG) Significant Reduction[8]Significant Reduction[8]-
VLDL-C Significant Reduction[8]Significant Reduction[8]-
HDL-C Non-significant increase[8]Non-significant increase[8]-
Apolipoprotein A1 (ApoA1) Negligible change[8]Negligible change[8]-
hs-CRP Significant Reduction[8]-30.8%[8]-

Table 3: Summary of this compound Clinical Trial Data (Co-administered with Atorvastatin)

ParameterThis compound (50 mg/day) + Atorvastatin % Change from BaselineThis compound (100 mg/day) + Atorvastatin % Change from BaselinePlacebo + Atorvastatin % Change from Baseline
LDL-C -14%[7]-19%[7]-
hs-CRP Significant Reduction[9]Significant Reduction[9]-

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition

The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the distinct points of inhibition for statins and this compound. This compound's blockade of squalene synthase prevents the conversion of farnesyl pyrophosphate to squalene, the first committed step toward cholesterol synthesis.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Drug Inhibition cluster_downstream Non-Sterol Pathways AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Multiple Steps Squalene Squalene FPP->Squalene Squalene Synthase NonSterol Ubiquinone, Dolichol, Protein Prenylation FPP->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps Statin Statins Statin->HMGCoA Inhibits This compound This compound This compound->FPP Inhibits Squalene Synthase

Caption: Cholesterol biosynthesis pathway showing this compound's inhibition of squalene synthase.

Mechanism of LDL Receptor Upregulation by this compound

Inhibition of cholesterol synthesis by this compound leads to a depletion of intracellular cholesterol. This is sensed by the SCAP/SREBP-2 complex in the endoplasmic reticulum, triggering the translocation of SREBP-2 to the Golgi apparatus. There, it is cleaved, and the active N-terminal fragment of SREBP-2 translocates to the nucleus, where it upregulates the transcription of genes involved in cholesterol homeostasis, most notably the LDL receptor (LDLR) gene.[2][10] This leads to increased clearance of LDL cholesterol from the circulation.

cluster_cell Hepatocyte cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cluster_membrane Cell Membrane This compound This compound SQS Squalene Synthase This compound->SQS Inhibits Cholesterol_ER Low Intracellular Cholesterol SQS->Cholesterol_ER Leads to SCAP_SREBP2 SCAP/SREBP-2 Complex Cholesterol_ER->SCAP_SREBP2 Activates Cleaved_SREBP2 Cleaved SREBP-2 SCAP_SREBP2->Cleaved_SREBP2 Translocates to Golgi & is Cleaved nSREBP2 Nuclear SREBP-2 Cleaved_SREBP2->nSREBP2 Translocates to Nucleus LDLR_Gene LDLR Gene nSREBP2->LDLR_Gene Activates Transcription LDLR_mRNA LDLR mRNA LDLR_Gene->LDLR_mRNA Transcription LDLR LDL Receptor LDLR_mRNA->LDLR Translation & Transport LDL_C LDL-C (from blood) LDL_C->LDLR Binds to

Caption: SREBP-2 mediated upregulation of the LDL receptor by this compound.

Experimental Workflow: In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound in a cell-based model such as HepG2 human hepatoma cells.

cluster_workflow In Vitro Experimental Workflow cluster_assays Assays Start Start: HepG2 Cell Culture Treatment Treat cells with This compound (various concentrations) Start->Treatment Harvest Harvest Cells and Media Treatment->Harvest SQS_Assay Squalene Synthase Activity Assay Harvest->SQS_Assay Chol_Assay Cholesterol Biosynthesis Assay ([14C]-acetate) Harvest->Chol_Assay LDLR_Assay LDL Receptor Expression (e.g., Western Blot, qPCR) Harvest->LDLR_Assay Analysis Data Analysis: IC50 determination, Quantification of Cholesterol & LDLR SQS_Assay->Analysis Chol_Assay->Analysis LDLR_Assay->Analysis

Caption: Workflow for in vitro evaluation of this compound in HepG2 cells.

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Activity Assay

This protocol is adapted from methods used to characterize squalene synthase inhibitors and can be performed using a radiolabeled substrate.

Objective: To determine the inhibitory activity of this compound on squalene synthase.

Materials:

  • Microsomal fractions from rat liver or recombinant human squalene synthase.

  • [³H]farnesyl pyrophosphate ([³H]FPP).

  • This compound (or its active metabolite).

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer (pH 7.4), 10 mM MgCl₂, 1 mM NADPH, 5 mM DTT.

  • Scintillation cocktail.

  • Organic solvent for extraction (e.g., hexane).

Procedure:

  • Prepare a reaction mixture containing the assay buffer, microsomal protein (or recombinant enzyme), and varying concentrations of this compound (or vehicle control).

  • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding [³H]FPP.

  • Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a strong base (e.g., 15% KOH in 50% ethanol).

  • Saponify the mixture to hydrolyze lipids by heating at 70°C for 1 hour.

  • Extract the non-saponifiable lipids (containing the [³H]squalene product) with an organic solvent (e.g., hexane).

  • Measure the radioactivity in the organic phase using a liquid scintillation counter.

  • Calculate the percent inhibition of squalene synthase activity at each this compound concentration and determine the IC50 value.

Protocol 2: In Vitro De Novo Cholesterol Biosynthesis Assay in HepG2 Cells

This protocol describes a method to measure the rate of new cholesterol synthesis in a human liver cell line.

Objective: To quantify the effect of this compound on de novo cholesterol biosynthesis.

Materials:

  • HepG2 cells.

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-deficient serum (LPDS).

  • [¹⁴C]-acetate.

  • This compound.

  • Lipid extraction solvents (e.g., hexane:isopropanol, 3:2 v/v).

  • Thin-layer chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:2 v/v/v).

  • Scintillation counter or phosphorimager.

Procedure:

  • Culture HepG2 cells to near confluency.

  • To upregulate the cholesterol synthesis pathway, switch the cells to a medium containing LPDS for 24-48 hours prior to the experiment.

  • Treat the cells with various concentrations of this compound (or vehicle control) for a specified period (e.g., 2-4 hours).

  • Add [¹⁴C]-acetate to the culture medium and incubate for a defined labeling period (e.g., 2-4 hours).

  • Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.

  • Harvest the cells and extract the total lipids using a suitable solvent mixture (e.g., hexane:isopropanol).

  • Dry the lipid extract and resuspend in a small volume of solvent.

  • Spot the lipid extract onto a TLC plate and develop the chromatogram to separate the different lipid species.

  • Visualize and quantify the [¹⁴C]-labeled cholesterol band using a phosphorimager or by scraping the band and measuring radioactivity with a scintillation counter.

  • Determine the effect of this compound on the rate of [¹⁴C]-acetate incorporation into cholesterol.

Protocol 3: In Vivo Evaluation of this compound in a Hypercholesterolemic Animal Model (WHHLMI Rabbits)

This protocol outlines a general procedure for assessing the lipid-lowering efficacy of this compound in a relevant animal model of familial hypercholesterolemia.[8]

Objective: To evaluate the in vivo effects of this compound on plasma lipid profiles.

Materials:

  • Watanabe Heritable Hyperlipidemic Myocardial Infarction (WHHLMI) rabbits.

  • This compound acetate (B1210297).

  • Standard rabbit chow.

  • Equipment for blood collection and plasma separation.

  • Commercial kits for measuring plasma total cholesterol, triglycerides, HDL-C, and LDL-C.

Procedure:

  • Acclimate the WHHLMI rabbits to the housing conditions and diet.

  • Divide the rabbits into control and treatment groups.

  • Prepare a diet supplemented with this compound acetate at the desired concentrations (e.g., 100 mg/kg/day and 200 mg/kg/day). The control group receives the standard chow without the drug.

  • Administer the respective diets to the rabbits for a specified duration (e.g., 32 weeks).

  • Collect blood samples at regular intervals (e.g., every 4 weeks) to monitor plasma lipid levels.

  • At the end of the study, collect a final blood sample and euthanize the animals for tissue collection if required for further analysis.

  • Separate plasma from the blood samples and measure the concentrations of total cholesterol, triglycerides, HDL-C, and LDL-C using commercially available enzymatic kits.

  • Analyze the data to determine the effect of this compound treatment on the plasma lipid profiles over time.

Conclusion

This compound serves as a specific and potent tool for the research community to dissect the intricacies of non-statin cholesterol-lowering pathways. Its targeted inhibition of squalene synthase allows for the investigation of the consequences of blocking cholesterol synthesis at a key regulatory point, distinct from statins. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their studies, contributing to a deeper understanding of cholesterol homeostasis and the development of novel therapeutic strategies for dyslipidemia. However, it is important to note that the clinical development of this compound was halted due to potential hepatic safety concerns at higher doses.[4] Researchers should be mindful of these findings in their experimental design and interpretation of results.

References

Application Notes and Protocols for In vivo Imaging in Lapaquistat Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential in vivo imaging strategies for studying the pharmacodynamics and efficacy of Lapaquistat, a squalene (B77637) synthase inhibitor. While direct in vivo imaging studies on this compound are not extensively reported in publicly available literature, this document outlines protocols adapted from established imaging techniques for cholesterol biosynthesis and lipid metabolism.

Introduction to this compound

This compound (TAK-475) is a potent and selective inhibitor of squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which act earlier in the pathway by inhibiting HMG-CoA reductase, this compound targets the first committed step toward sterol synthesis, the conversion of farnesyl diphosphate (B83284) (FPP) to squalene.[1][2][3][4] This mechanism was intended to lower low-density lipoprotein cholesterol (LDL-C) levels while avoiding the depletion of essential non-sterol isoprenoids, a potential side effect of statins.[2][5] Clinical development of this compound was halted due to observations of potential liver damage at high doses.[2][3][6] However, its mechanism of action remains a subject of interest for therapeutic development.

In vivo imaging techniques offer a non-invasive means to longitudinally study the biochemical effects of this compound on cholesterol metabolism, tissue distribution, and its impact on related pathologies such as atherosclerosis.

Signaling Pathway

The cholesterol biosynthesis pathway is a complex cascade of enzymatic reactions. This compound intervenes at the level of squalene synthase.

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Sterol Synthesis cluster_nonsterol Non-Sterol Isoprenoids AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCoAReductase HMG-CoA Reductase HMGCoA->HMGCoAReductase Mevalonate Mevalonate FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Multiple steps GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Ubiquinone Ubiquinone (CoQ10) FPP->Ubiquinone Dolichol Dolichol FPP->Dolichol SqualeneSynthase Squalene Synthase FPP->SqualeneSynthase Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Multiple steps HMGCoAReductase->Mevalonate Statins inhibit SqualeneSynthase->Squalene This compound inhibits Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis AnimalModel Select Animal Model (e.g., WHHLMI Rabbit) BaselineImaging Baseline In vivo Imaging (e.g., PET/CT or MRI) AnimalModel->BaselineImaging GroupAssignment Randomize into Groups (Control vs. This compound) BaselineImaging->GroupAssignment TreatmentAdmin Administer Treatment (e.g., 32 weeks via diet) GroupAssignment->TreatmentAdmin FollowupImaging Longitudinal Follow-up Imaging TreatmentAdmin->FollowupImaging TerminalImaging Final In vivo Imaging Scan FollowupImaging->TerminalImaging DataAnalysis Image & Data Analysis (ROI, Kinetic Modeling, etc.) TerminalImaging->DataAnalysis Histology Terminal Procedure: Ex vivo Histological Validation DataAnalysis->Histology

References

Application Note: Quantitative Analysis of Lapaquistat and its Active Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Lapaquistat and its active metabolite in human plasma. This compound is a squalene (B77637) synthase inhibitor that was developed for the treatment of hypercholesterolemia. Although its development was discontinued (B1498344) due to observations of potential liver damage at high doses, research into its mechanism of action and potential alternative applications continues.[1][2][3] This method provides the necessary sensitivity and selectivity for pharmacokinetic and metabolic studies. The protocol includes a straightforward protein precipitation procedure for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometric detection.

Introduction

This compound (TAK-475) is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway, downstream of HMG-CoA reductase, the target of statins.[1][4] By inhibiting squalene synthase, this compound was designed to reduce cholesterol levels without affecting the mevalonate (B85504) pathway, which is crucial for the synthesis of other important molecules.[1][4] Clinical trials demonstrated that this compound effectively lowered low-density lipoprotein cholesterol (LDL-C).[3][4] However, concerns about liver safety at therapeutic doses led to the cessation of its development.[2][3]

Accurate and reliable quantification of this compound and its metabolites in biological matrices is essential for preclinical and clinical research aimed at understanding its pharmacology, toxicology, and potential new therapeutic uses. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed.[5] This application note provides a detailed protocol for the quantitative analysis of this compound and its primary active metabolite in human plasma.

Signaling Pathway

Cholesterol_Biosynthesis_Pathway cluster_0 Mevalonate Pathway cluster_1 Cholesterol Synthesis HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Inhibited by Statins) Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase (Inhibited by this compound) Other_Molecules Other Essential Molecules Isoprenoids->Other_Molecules Protein Prenylation, CoQ10 Synthesis, etc. Cholesterol Cholesterol Squalene->Cholesterol Multiple Steps

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition by Statins and this compound.

Experimental Workflow

Lapaquistat_Quantification_Workflow Sample_Collection Plasma Sample Collection Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis Results Results (Concentration Data) Data_Analysis->Results

Caption: Overall workflow for the quantitative analysis of this compound in plasma samples.

Experimental Protocols

Materials and Reagents
  • This compound and its active metabolite reference standards

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, its active metabolite, and the SIL-IS in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and quality control (QC) samples.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1.5, 75, and 400 ng/mL).

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the SIL-IS working solution (e.g., at 100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min

Mass Spectrometry

ParameterValue
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 325°C
Gas Flow 8 L/min
Nebulizer 40 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound603.2[Fragment 1][Optimized Value]
This compound (Qualifier)603.2[Fragment 2][Optimized Value]
Active Metabolite[M+H]+[Fragment 1][Optimized Value]
Active Metabolite (Qualifier)[M+H]+[Fragment 2][Optimized Value]
This compound-d4 (IS)607.2[Corresponding Fragment][Optimized Value]

Note: The exact m/z values for the active metabolite and fragment ions need to be determined experimentally.

Method Validation Summary

The analytical method should be validated according to the FDA or ICH guidelines for bioanalytical method validation.[2] The following parameters should be assessed:

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability established for freeze-thaw cycles, short-term bench-top, and long-term storage conditions.

Data Presentation

The quantitative data obtained from the analysis of this compound and its active metabolite should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Results of this compound and its Active Metabolite in Plasma Samples

Sample IDThis compound (ng/mL)Active Metabolite (ng/mL)
QC Low[Mean Concentration] ± [SD][Mean Concentration] ± [SD]
QC Medium[Mean Concentration] ± [SD][Mean Concentration] ± [SD]
QC High[Mean Concentration] ± [SD][Mean Concentration] ± [SD]
Study Sample 1[Concentration][Concentration]
Study Sample 2[Concentration][Concentration]
.........

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound and its active metabolite in human plasma using LC-MS/MS. The described method, including a simple protein precipitation sample preparation and a rapid LC-MS/MS analysis, is suitable for high-throughput applications in pharmacokinetic and metabolic studies. Proper method validation is crucial to ensure the reliability of the generated data.

References

Application Notes and Protocols: Lapaquistat in the Study of Inflammatory Responses in Mevalonate Kinase Deficiency (MKD) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Lapaquistat (TAK-475), a squalene (B77637) synthase inhibitor, in preclinical research models of Mevalonate (B85504) Kinase Deficiency (MKD).

Introduction

Mevalonate Kinase Deficiency (MKD) is a rare autosomal recessive autoinflammatory disorder caused by mutations in the MVK gene, leading to a deficiency in the mevalonate kinase enzyme.[1][2][3] This enzymatic block disrupts the biosynthesis of essential isoprenoids, particularly geranylgeranyl pyrophosphate (GGPP), which is crucial for the post-translational modification (prenylation) of small GTPases involved in inflammatory signaling.[4][5] The resulting malfunction in protein prenylation leads to an overproduction of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β), driving the recurrent fever episodes and systemic inflammation characteristic of MKD.[4][5]

This compound acetate (B1210297) (TAK-475) is a potent inhibitor of squalene synthase, an enzyme downstream of mevalonate kinase in the cholesterol biosynthesis pathway.[4][6] By blocking the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, this compound leads to the accumulation of upstream mevalonate-derived isoprenoids (MDIs), including FPP and subsequently GGPP.[4] This mechanism presents a promising therapeutic strategy for MKD by replenishing the deficient isoprenoids and thereby mitigating the inflammatory cascade. These notes provide detailed protocols for utilizing this compound in established in vitro models of MKD to study its anti-inflammatory effects.

Mechanism of Action of this compound in MKD

The therapeutic rationale for using this compound in MKD is based on its ability to redirect the mevalonate pathway towards the synthesis of non-sterol isoprenoids.

  • Inhibition of Squalene Synthase: this compound's active metabolite, TAK-475 M-I, inhibits squalene synthase, the enzyme that catalyzes the first committed step in cholesterol synthesis from FPP.[4][7]

  • Accumulation of Upstream Isoprenoids: This inhibition causes a build-up of FPP, which can then be converted to other essential isoprenoids like GGPP.[4]

  • Restoration of Protein Prenylation: The increased availability of GGPP is hypothesized to restore the proper prenylation of small GTPases (e.g., Rac1), which are crucial for regulating the inflammasome and cytokine production.[5]

  • Suppression of Inflammatory Cytokines: By restoring normal cellular function, this compound treatment can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][8]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway in Mevalonate Kinase Deficiency and this compound's Intervention

MKD_Pathway cluster_pathway Mevalonate Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP Deficient in MKD MVK Mevalonate Kinase Squalene Squalene FPP->Squalene GGPP Geranylgeranyl Diphosphate (GGPP) FPP->GGPP Squalene_Synthase Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Protein_Prenylation Protein Prenylation (e.g., small GTPases) GGPP->Protein_Prenylation Inflammasome_Activation Inflammasome Activation Protein_Prenylation->Inflammasome_Activation Inhibition IL1b IL-1β Production Inflammasome_Activation->IL1b This compound This compound (TAK-475) This compound->Squalene_Synthase Inhibits

Caption: this compound inhibits squalene synthase, increasing FPP and GGPP to restore protein prenylation and reduce inflammation in MKD.

Experimental Workflow for In Vitro MKD Model

experimental_workflow cluster_workflow Experimental Workflow start Immune Cell Culture (e.g., THP-1, PBMCs) induce_mkd Induce MKD-like Phenotype (Simvastatin Treatment) start->induce_mkd treat_this compound Treat with this compound (TAK-475 M-I) induce_mkd->treat_this compound stimulate_inflammation Stimulate with LPS treat_this compound->stimulate_inflammation incubation Incubate for 24h stimulate_inflammation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant measure_cytokines Measure Cytokines (e.g., IL-1β ELISA) collect_supernatant->measure_cytokines analyze_data Data Analysis measure_cytokines->analyze_data

Caption: Workflow for inducing an MKD-like state in immune cells and assessing this compound's anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound's active metabolite (TAK-475 M-I) and related isoprenoids on IL-1β production in in vitro models of MKD.

Table 1: Effect of Mevalonate-Derived Isoprenoids (MDIs) on LPS-Induced IL-1β Production in MKD-like THP-1 Cells [4]

Treatment (in presence of 10 ng/mL LPS)Concentration (µM)IL-1β Production (% of Control)
GGPP1~70%
3~40%
10~20%
GGOH1~80%
3~60%
10~30%
FPP1~85%
3~70%
10~40%
FOH1~90%
3~80%
10~60%

THP-1 cells were pre-treated with simvastatin (B1681759) (4 µmol/L) for 24 hours to induce an MKD-like phenotype.

Table 2: Effect of TAK-475 M-I on LPS-Induced IL-1β Production in MKD-like THP-1 Cells [4]

TAK-475 M-I Concentration (nM)IL-1β Production (% of Control)
50~75%
150~60%
500~60%
1000~60%

THP-1 cells were pre-treated with simvastatin and then stimulated with LPS.

Table 3: Effect of TAK-475 M-I on LPS-Induced IL-1β Production in MKD-like Human PBMCs [4]

TAK-475 M-I Concentration (nM)IL-1β Production Inhibition
100041%

Human PBMCs were pre-treated with simvastatin (3 µmol/L) and stimulated with 8 ng/mL LPS.

Table 4: Effect of this compound on Pro-inflammatory Cytokine Release in an In Vitro MKD Model Using RAW 264.7 Macrophages [8]

TreatmentIL-6 Release (relative units)TNF-α Release (relative units)
Untreated23.72 ± 0.1923.43 ± 10.57
ALD25 + LPS48.39 ± 4.21140.6 ± 20.69
ALD25 + LPS + LAPA28.26 ± 6.6649.41 ± 8.92
ALD50 + LPS84.07 ± 2.03404.7 ± 78.19
ALD50 + LPS + LAPA65.44 ± 6.29212.9 ± 8.10

RAW 264.7 cells were treated with alendronate (ALD) at 25 or 50 µM to induce an MKD-like state, followed by stimulation with 10 µg/mL LPS, with or without 10 µM this compound (LAPA).

Experimental Protocols

Protocol 1: Induction of an MKD-like Phenotype in THP-1 Cells and Assessment of this compound's Anti-inflammatory Effect

Objective: To create an in vitro model of MKD in human monocytic THP-1 cells and to evaluate the efficacy of this compound's active metabolite (TAK-475 M-I) in suppressing LPS-induced IL-1β production.

Materials:

  • Human monocytic THP-1 cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Simvastatin

  • This compound active metabolite (TAK-475 M-I)

  • Lipopolysaccharide (LPS) from E. coli

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Maintain cell density between 1x10^5 and 1x10^6 cells/mL.

  • Induction of MKD-like Phenotype:

    • Seed THP-1 cells in a 96-well plate at a density of 1x10^6 cells/mL.

    • To mimic the MDI shortage seen in MKD, pre-treat the cells with simvastatin at a final concentration of 4 µmol/L for 24 hours.[4]

  • This compound Treatment and Inflammatory Challenge:

    • Following the 24-hour pre-treatment with simvastatin, add TAK-475 M-I to the desired final concentrations (e.g., 50, 150, 500, 1000 nmol/L).[4]

    • Simultaneously, stimulate the cells with LPS at a final concentration of 10 ng/mL to induce an inflammatory response.[4]

    • Include appropriate controls:

      • Untreated cells (no simvastatin, no LPS, no TAK-475 M-I)

      • LPS-only stimulated cells (no simvastatin, no TAK-475 M-I)

      • Simvastatin + LPS treated cells (vehicle control for TAK-475 M-I)

  • Incubation and Sample Collection:

    • Incubate the plate for an additional 24 hours at 37°C with 5% CO2.

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification:

    • Measure the concentration of IL-1β in the collected supernatants using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of IL-1β production in treated wells relative to the simvastatin + LPS control wells.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Protocol 2: Evaluation of this compound's Effect on Inflammatory Responses in a Murine Macrophage MKD Model

Objective: To assess the anti-inflammatory properties of this compound in a murine macrophage model of MKD using alendronate to inhibit the mevalonate pathway.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Alendronate (ALD)

  • This compound (TAK-475)

  • Lipopolysaccharide (LPS) from E. coli

  • Murine IL-6 and TNF-α ELISA kits

  • 48-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C with 5% CO2.

  • Induction of MKD-like State and this compound Treatment:

    • Seed RAW 264.7 cells in a 48-well plate.

    • Treat the cells for 48 hours with alendronate at final concentrations of 25 µM or 50 µM to induce an MKD-like state.[8]

    • For the last 24 hours of the alendronate treatment, add this compound to a final concentration of 10 µM.[8]

  • Inflammatory Stimulation:

    • During the final 24 hours of incubation (concurrent with this compound treatment), stimulate the cells with 10 µg/mL LPS.[8]

    • Include the following control groups:

      • Untreated cells

      • LPS-only treated cells

      • Alendronate + LPS treated cells (vehicle control for this compound)

  • Sample Collection and Cytokine Analysis:

    • After the 48-hour total treatment period, collect the cell culture supernatants.

    • Quantify the levels of IL-6 and TNF-α in the supernatants using specific murine ELISA kits according to the manufacturer's protocols.[8]

  • Data Analysis:

    • Compare the cytokine concentrations between the different treatment groups.

    • Use appropriate statistical tests (e.g., t-test or ANOVA) to evaluate the significance of this compound's effect on cytokine reduction.

Conclusion

This compound demonstrates significant potential as a research tool and a therapeutic candidate for Mevalonate Kinase Deficiency. By inhibiting squalene synthase, it effectively increases the levels of essential isoprenoids that are deficient in MKD, leading to a downstream reduction in inflammatory cytokine production. The protocols outlined above provide a framework for researchers to further investigate the mechanisms of this compound's action and to evaluate its efficacy in relevant preclinical models of MKD. These studies are crucial for advancing our understanding of this rare inflammatory disease and for the development of targeted therapies.

References

Troubleshooting & Optimization

Understanding Lapaquistat-induced hepatotoxicity in clinical trials.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Lapaquistat-induced hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why was its development discontinued?

This compound (TAK-475) is an inhibitor of squalene (B77637) synthase, an enzyme involved in the cholesterol biosynthesis pathway.[1] It was developed as a cholesterol-lowering medication. However, its development was halted during Phase III clinical trials due to observations of dose-dependent liver damage in some participants.[2][3]

Q2: What were the key clinical indicators of this compound-induced hepatotoxicity?

The primary indicators were elevations in serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are biomarkers of liver injury.[4][5] In a small number of cases, these elevations were accompanied by an increase in total bilirubin, meeting the criteria for "Hy's Law," which suggests a higher risk of severe, potentially fatal drug-induced liver injury.[4]

Q3: What is the proposed mechanism of this compound-induced hepatotoxicity?

The leading hypothesis is that the inhibition of squalene synthase by this compound leads to the accumulation of its upstream substrate, farnesyl pyrophosphate (FPP), and its dephosphorylated metabolite, farnesol, within liver cells.[4] High concentrations of these molecules are believed to be cytotoxic.

Q4: How does farnesyl pyrophosphate (FPP) accumulation lead to liver cell damage?

Recent studies suggest that FPP can act as a "danger signal," inducing a form of acute cell death.[6][7] This process may involve the disruption of cellular homeostasis, including an influx of calcium ions and the activation of specific signaling pathways that lead to apoptosis (programmed cell death) and potentially endoplasmic reticulum (ER) stress.[8][9]

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in hepatotoxicity observed in HepG2 cells treated with this compound.

  • Possible Cause 1: Cell line passage number and health.

    • Troubleshooting: Use HepG2 cells within a consistent and low passage number range, as high passage numbers can lead to altered metabolic activity and drug sensitivity.[10] Ensure cells are healthy and have a consistent doubling time before initiating experiments.

  • Possible Cause 2: Inconsistent this compound concentration or stability.

    • Troubleshooting: Prepare fresh this compound solutions for each experiment from a well-characterized stock. Verify the final concentration in the culture medium.

  • Possible Cause 3: Variability in metabolic capacity of HepG2 cells.

    • Troubleshooting: HepG2 cells have lower metabolic enzyme activity compared to primary hepatocytes.[10] Consider using 3D spheroid cultures of HepG2 cells or primary human hepatocytes for a more physiologically relevant model.[11]

Issue 2: Difficulty in detecting a clear apoptotic signal after this compound treatment.

  • Possible Cause 1: Insufficient drug concentration or exposure time.

    • Troubleshooting: Perform a dose-response and time-course experiment to identify the optimal concentration and duration of this compound exposure for inducing a measurable apoptotic response.

  • Possible Cause 2: Using a single, late-stage apoptosis marker.

    • Troubleshooting: Utilize a multi-parametric approach to assess apoptosis. Combine early markers like Annexin V staining with late markers such as caspase-3/7 activity or TUNEL staining.

  • Possible Cause 3: Cell death occurring through a non-apoptotic pathway.

    • Troubleshooting: Investigate markers of other cell death pathways, such as necrosis (e.g., LDH release assay) or necroptosis.

In Vivo Experiments

Issue 3: Lack of significant elevation in liver enzymes in an animal model treated with this compound.

  • Possible Cause 1: Species-specific differences in metabolism and toxicity.

    • Troubleshooting: The hepatotoxic response to drugs can vary significantly between species.[12] While rats and mice are common models, consider the specific metabolic pathways of this compound in the chosen species. It may be necessary to use a model known to be sensitive to drug-induced liver injury.

  • Possible Cause 2: Inadequate dosing regimen.

    • Troubleshooting: The dose used in animal models may not be equivalent to the effective human dose. Conduct a dose-ranging study to determine a concentration that elicits a hepatotoxic response.

  • Possible Cause 3: Timing of sample collection.

    • Troubleshooting: Liver enzyme levels can peak and then decline. Collect blood samples at multiple time points after this compound administration to capture the peak of injury.

Issue 4: Inconsistent or minimal histopathological findings in the liver.

  • Possible Cause 1: Insufficient duration of the study.

    • Troubleshooting: Chronic, low-dose exposure may be required to induce observable histopathological changes. Extend the duration of the study and include interim necropsies.

  • Possible Cause 2: Subjective nature of histopathological scoring.

    • Troubleshooting: Employ a standardized, semi-quantitative scoring system for liver damage, and have the slides evaluated by a board-certified veterinary pathologist in a blinded manner.

  • Possible Cause 3: Focus on incorrect liver zones.

    • Troubleshooting: Drug-induced liver injury can be zonal. Ensure that the histopathological examination carefully assesses all zones of the liver lobule (centrilobular, midzonal, and periportal).

Data Presentation

Table 1: Incidence of Elevated Liver Enzymes in this compound Clinical Trials

Treatment GroupALT ≥3x ULNAST ≥3x ULN
Placebo0.3%<0.3%
This compound 50 mgNo significant increaseNo significant increase
This compound 100 mg2.0% - 2.7%2.0% - 3.0%
Statin Monotherapy<0.3%<0.3%

*ULN: Upper Limit of Normal. Data compiled from pooled analyses of Phase II and III clinical trials.[4][5]

Experimental Protocols

Key Experiment 1: In Vitro Assessment of this compound-induced Hepatotoxicity in HepG2 Cells

Objective: To determine the cytotoxic and apoptotic effects of this compound on a human hepatoma cell line.

Methodology:

  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Seed HepG2 cells in 96-well plates. After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.

  • Cytotoxicity Assay (MTT Assay):

    • After the treatment period, add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • After treatment, add a luminogenic caspase-3/7 substrate to each well.

    • Incubate at room temperature for 1 hour.

    • Measure luminescence using a microplate reader. Caspase activity is expressed as relative light units (RLU).

  • Data Analysis: Calculate IC50 values for cytotoxicity and compare caspase activity between treated and control groups using appropriate statistical tests.

Key Experiment 2: Measurement of Farnesyl Pyrophosphate (FPP) in Liver Tissue

Objective: To quantify the accumulation of FPP in the liver tissue of animals treated with this compound.

Methodology:

  • Animal Treatment: Dose animals (e.g., male Wistar rats) with this compound (e.g., 10-100 mg/kg/day) or vehicle control via oral gavage for a specified period (e.g., 7 days).

  • Tissue Collection: At the end of the treatment period, euthanize the animals and immediately harvest the livers. Snap-freeze the liver tissue in liquid nitrogen and store at -80°C until analysis.

  • FPP Extraction:

    • Homogenize a weighed portion of the frozen liver tissue in a solution of 2-propanol and ammonium (B1175870) bicarbonate.[6]

    • Add acetonitrile (B52724) to precipitate proteins.

    • Centrifuge and collect the supernatant.

    • Purify the extract using a C18 solid-phase extraction column.[2]

  • FPP Quantification (HPLC-MS/MS):

    • Use an ultra-high-performance liquid chromatography (UHPLC) system coupled with a tandem mass spectrometer (MS/MS) for sensitive and specific quantification of FPP.[13]

    • Establish a standard curve using known concentrations of an FPP standard.

  • Data Analysis: Normalize the FPP concentration to the weight of the liver tissue and compare the levels between this compound-treated and control groups.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Inhibited by Statins) FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase (Inhibited by this compound) Cholesterol Cholesterol Squalene->Cholesterol ... Lapaquistat_Hepatotoxicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Interpretation HepG2 HepG2 Cells Treatment This compound Treatment HepG2->Treatment Cytotoxicity Cytotoxicity Assays (e.g., MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Caspase Activity) Treatment->Apoptosis Analysis Correlate in vitro and in vivo data to understand the mechanism of toxicity Apoptosis->Analysis Animal_Model Animal Model (e.g., Rat) Dosing This compound Dosing Animal_Model->Dosing Blood_Sampling Blood Sampling (ALT/AST Measurement) Dosing->Blood_Sampling Liver_Harvest Liver Harvest Dosing->Liver_Harvest Histopathology Histopathology Liver_Harvest->Histopathology FPP_Measurement FPP Measurement Liver_Harvest->FPP_Measurement FPP_Measurement->Analysis FPP_Toxicity_Pathway This compound This compound Squalene_Synthase Squalene Synthase This compound->Squalene_Synthase Inhibits FPP_Accumulation Farnesyl Pyrophosphate (FPP) Accumulation Squalene_Synthase->FPP_Accumulation Leads to Danger_Signal FPP as a 'Danger Signal' FPP_Accumulation->Danger_Signal ER_Stress Endoplasmic Reticulum (ER) Stress Danger_Signal->ER_Stress Ca_Influx Calcium Influx Danger_Signal->Ca_Influx Apoptosis Apoptosis ER_Stress->Apoptosis Ca_Influx->Apoptosis Cell_Death Hepatocyte Cell Death Apoptosis->Cell_Death

References

Lapaquistat Clinical Development Termination: A Technical Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive overview of the factors leading to the termination of the clinical development of Lapaquistat (TAK-475), a squalene (B77637) synthase inhibitor intended for the treatment of hypercholesterolemia. The information is presented in a question-and-answer format to directly address potential queries from researchers working on similar drug candidates or investigating related biological pathways.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of this compound's clinical development?

The clinical development of this compound was primarily halted due to concerns about hepatotoxicity, specifically at the 100 mg daily dose.[1] This was evidenced by an increased incidence of elevated liver transaminases (ALT and AST) in patients receiving this dose.[1][2]

Q2: Were there specific safety signals that led to this decision?

Yes, a significant safety signal was the observation of elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels, greater than three times the upper limit of normal (>3xULN), on two consecutive occasions in patients taking this compound 100 mg.[1] Critically, two patients receiving the 100 mg dose met the criteria for "Hy's Law," which is a strong predictor of potential progression to fatal liver failure.[1][2] This involves concurrent elevation of ALT and total bilirubin (B190676).[1]

Q3: Was the hepatotoxicity dose-dependent?

Evidence suggests the hepatotoxicity was dose-dependent. Patients receiving a 50 mg daily dose of this compound did not show a similar risk of liver enzyme elevation compared to placebo.[1][3]

Q4: If the 50 mg dose was safer, why was its development also terminated?

The 50 mg dose of this compound, while demonstrating a better safety profile, was not considered commercially viable.[1] Its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) was modest and comparable to existing therapies like bile acid sequestrants and cholesterol absorption inhibitors, failing to offer a significant advantage.[1]

Q5: Did this compound show efficacy in lowering cholesterol?

Yes, this compound demonstrated a dose-dependent reduction in LDL-C.[2][3] As a monotherapy, the 100 mg dose significantly decreased LDL-C by 21.6%, and by 18.0% when used in combination with a statin.[2][3] It also showed reductions in other cardiovascular risk markers such as non-HDL-C, total cholesterol, apolipoprotein B, VLDL-C, triglycerides, and high-sensitivity C-reactive protein (hsCRP).[1][2]

Q6: What was the proposed mechanism of action for this compound?

This compound is an inhibitor of the enzyme squalene synthase.[4][5] This enzyme catalyzes a key step in the cholesterol biosynthesis pathway, specifically the conversion of farnesyl diphosphate (B83284) (FPP) to squalene.[3][4]

Q7: How did this mechanism differ from that of statins?

Statins inhibit HMG-CoA reductase, an enzyme that acts earlier in the cholesterol biosynthesis pathway.[1][5] By targeting a downstream enzyme, this compound was designed to avoid the depletion of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), a known consequence of statin therapy that is hypothesized to contribute to muscle-related side effects.[1][5]

Q8: Did this compound demonstrate a better profile for muscle-related side effects compared to statins?

Despite the theoretical advantage of its mechanism, the clinical trials did not show a discernible reduction in muscle-related side effects for this compound compared to statin therapy.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from the pooled analysis of 12 Phase II and III clinical trials for this compound, which included over 6,000 patients.[1][3][6]

Table 1: Incidence of Elevated Liver Transaminases (ALT/AST > 3xULN on two consecutive occasions)

Treatment GroupIncidence
This compound 100 mg2.0% - 3.0%
Placebo<0.3%
Statin Monotherapy<0.3%

Source:[1]

Table 2: LDL-C Lowering Efficacy of this compound 100 mg

Treatment RegimenMean LDL-C Reduction
This compound 100 mg Monotherapy21.6%
This compound 100 mg + Statin18.0%

Source:[2][3]

Experimental Protocols

While specific, detailed protocols from the individual trials are not publicly available, the general methodology can be summarized from the pooled analysis of the 12 Phase II and III studies.[1][3][6]

Study Design:

  • Trial Phases: Phase II and Phase III.

  • Number of Studies: 12.

  • Total Patient Population: >6,000.

  • Study Duration: Ranged from 6 to 96 weeks.

  • Design: Randomized, double-blind, parallel-group, placebo- or active-controlled trials.

  • Patient Population: Dyslipidemic patients.

  • Treatment Arms: this compound monotherapy or co-administration with other lipid-altering drugs (e.g., statins).

  • Dosages: 25 mg, 50 mg, and 100 mg of this compound daily were investigated across the studies.

Key Experimental Procedures:

  • Patient Screening and Enrollment: Patients with hypercholesterolemia meeting specific inclusion/exclusion criteria were enrolled.

  • Randomization: Participants were randomly assigned to receive this compound, placebo, or an active comparator (e.g., a statin).

  • Dosing: this compound was administered orally at doses of 25 mg, 50 mg, or 100 mg once daily.

  • Efficacy Assessment:

    • Primary Endpoint: Percentage change in LDL-C from baseline.

    • Secondary Endpoints: Changes in other lipid parameters (total cholesterol, HDL-C, triglycerides, non-HDL-C, apolipoprotein B, VLDL-C) and hsCRP.

    • Methodology: Blood samples were collected at baseline and at specified intervals throughout the study for lipid panel analysis.

  • Safety Monitoring:

    • Liver Function Tests: Regular monitoring of liver enzymes (ALT, AST) and bilirubin levels.

    • Adverse Event Reporting: Systematic collection of all adverse events experienced by participants.

    • Muscle-Related Side Effects: Monitoring for myalgia, myopathy, and creatine (B1669601) kinase (CK) levels.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_mevalonate Mevalonate Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate Isoprenoids Isoprenoids Mevalonate->Isoprenoids Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Isoprenoids->Farnesyl Diphosphate (FPP) Squalene_Synthase Squalene Synthase Farnesyl Diphosphate (FPP)->Squalene_Synthase Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol HMG-CoA_Reductase->Mevalonate Statins Statins Statins->HMG-CoA_Reductase Inhibits Squalene_Synthase->Squalene This compound This compound This compound->Squalene_Synthase Inhibits Lapaquistat_Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Data Analysis & Outcome Screening Patient Screening (Hypercholesterolemia) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization Enrollment->Randomization Lapaquistat_Arm This compound (25, 50, or 100 mg) Randomization->Lapaquistat_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Active_Control_Arm Active Control (e.g., Statin) Randomization->Active_Control_Arm Efficacy_Monitoring Efficacy Monitoring (Lipid Panels, hsCRP) Lapaquistat_Arm->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (LFTs, Adverse Events) Lapaquistat_Arm->Safety_Monitoring Placebo_Arm->Efficacy_Monitoring Placebo_Arm->Safety_Monitoring Active_Control_Arm->Efficacy_Monitoring Active_Control_Arm->Safety_Monitoring Data_Analysis Pooled Data Analysis Efficacy_Monitoring->Data_Analysis Safety_Monitoring->Data_Analysis Termination Termination of Clinical Development Data_Analysis->Termination Hepatotoxicity Signal & Lack of Commercial Viability

References

Technical Support Center: Lapaquistat Treatment and Liver Enzyme Elevation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mitigation of liver enzyme elevation associated with Lapaquistat treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (TAK-475) is an inhibitor of the enzyme squalene (B77637) synthase.[1][2][3] This enzyme catalyzes the conversion of farnesyl pyrophosphate (FPP) to squalene, a key step in the cholesterol biosynthesis pathway.[2][4] By inhibiting squalene synthase, this compound effectively reduces the production of cholesterol.[2]

Q2: What is the primary safety concern associated with this compound treatment?

The primary safety concern observed during clinical trials of this compound was a dose-dependent elevation in liver enzymes, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6][7] At a dose of 100 mg, the incidence of elevated transaminases was significantly higher compared to placebo.[5] In a small number of patients, these elevations were accompanied by an increase in bilirubin, meeting the criteria for Hy's Law, which suggests a potential for severe drug-induced liver injury.[1][5]

Q3: What is the hypothesized mechanism behind this compound-induced liver enzyme elevation?

The leading hypothesis for this compound-induced hepatotoxicity is the intracellular accumulation of the substrate of squalene synthase, farnesyl pyrophosphate (FPP).[1] The blockage of squalene synthase leads to a buildup of FPP, which is thought to have cytotoxic effects on liver cells.[1][8]

Q4: What were the observed effects of this compound on lipid profiles in clinical trials?

This compound demonstrated efficacy in lowering low-density lipoprotein cholesterol (LDL-C).[6][7] In clinical trials, this compound at a dose of 100 mg significantly decreased LDL-C levels.[6] It also showed reductions in other cardiovascular risk markers.[1][6]

Data Presentation

The following tables summarize the quantitative data from pooled analyses of this compound clinical trials regarding its effects on liver enzymes and lipid parameters.

Table 1: Incidence of Elevated Liver Enzymes (ALT ≥ 3x Upper Limit of Normal on ≥ 2 Consecutive Visits)

Treatment GroupIncidence (%)
This compound (100 mg)2.0% - 2.7%[1][6]
Placebo0.3%[1][6]
Low-dose Atorvastatin0.7%[1][6]

Table 2: Percent Change in LDL-C from Baseline

TreatmentPercent Change in LDL-C
This compound (100 mg) Monotherapy-21.6%[6]
This compound (100 mg) in combination with a statin-18.0%[6]

Troubleshooting Guides

This section provides guidance for researchers encountering elevated liver enzymes in experimental models treated with this compound.

Issue: Observation of elevated liver enzymes (e.g., ALT, AST) in in vitro or in vivo models.

1. Confirmation and Characterization of Hepatotoxicity:

  • Experimental Protocol:

    • In Vitro (e.g., using HepG2 cells):

      • Cell Culture: Culture HepG2 cells in appropriate media.

      • Treatment: Treat cells with a dose range of this compound (and a vehicle control).

      • Endpoint Analysis: After a predetermined incubation period (e.g., 24, 48, 72 hours), collect the cell culture supernatant and/or cell lysates.

      • Enzyme Assays: Use commercially available kits to measure the activity of ALT and AST in the supernatant.

      • Cytotoxicity Assays: Perform assays such as MTT or LDH to assess overall cell viability.

    • In Vivo (e.g., using rodent models):

      • Animal Model: Utilize an appropriate animal model for studying drug-induced liver injury.[9]

      • Dosing: Administer this compound at various doses via a relevant route (e.g., oral gavage).

      • Sample Collection: Collect blood samples at different time points post-administration.

      • Serum Analysis: Measure serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

      • Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess for signs of liver damage, such as necrosis and inflammation.

2. Investigation of the Mechanism of Toxicity:

  • Hypothesis: Elevated liver enzymes are due to the accumulation of FPP and subsequent cellular stress.

  • Experimental Protocol to Test Hypothesis:

    • Quantification of FPP:

      • In this compound-treated cells or liver tissue, extract intracellular metabolites.

      • Use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of FPP and other intermediates in the cholesterol biosynthesis pathway.

    • Assessment of Apoptosis:

      • Treat cells with this compound.

      • Perform assays to detect markers of apoptosis, such as caspase-3/7 activity, TUNEL staining, or Annexin V staining.

    • Investigation of Downstream Signaling:

      • Examine the activation of signaling pathways potentially triggered by FPP accumulation. One study suggests that FPP can induce acute cell death through the activation of TRPM2 channels, leading to an influx of extracellular calcium.[5][10]

      • Protocol:

        • Treat cells with this compound.

        • Measure intracellular calcium levels using fluorescent indicators (e.g., Fura-2 AM).

        • Investigate the involvement of TRPM2 channels using specific inhibitors or siRNA-mediated knockdown.

3. Potential Mitigation Strategies (Investigational):

  • Rationale: As there are no established protocols for mitigating this compound-induced hepatotoxicity, the following are investigational approaches based on the hypothesized mechanism.

  • Experimental Approaches to Explore Mitigation:

    • Co-treatment with agents that may reduce FPP levels or its downstream effects:

      • Hypothesis: Enhancing the conversion of FPP to other non-sterol isoprenoids could reduce its toxic accumulation.

      • Experimental Idea: Investigate co-treatment with compounds that might promote the utilization of FPP in other pathways, such as protein prenylation.

    • Modulation of Downstream Signaling:

      • Hypothesis: Blocking the signaling pathways activated by FPP could reduce cytotoxicity.

      • Experimental Idea: If FPP-induced toxicity is confirmed to be mediated by TRPM2 activation, investigate the co-administration of TRPM2 channel blockers to see if this mitigates the observed liver enzyme elevation in your experimental model.

Mandatory Visualizations

Cholesterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase (Statin inhibition) Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate Synthase FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase (this compound inhibition) Other Isoprenoids\n(e.g., for protein prenylation) Other Isoprenoids (e.g., for protein prenylation) FPP->Other Isoprenoids\n(e.g., for protein prenylation) Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol

Figure 1: Cholesterol Biosynthesis Pathway and this compound's Point of Inhibition.

Lapaquistat_Hepatotoxicity_Pathway cluster_0 Hepatocyte This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits Squalene Squalene Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP)->Squalene Blocked Conversion Cellular Stress/Apoptosis Cellular Stress/Apoptosis Farnesyl Pyrophosphate (FPP)->Cellular Stress/Apoptosis Accumulation Leads to Elevated Liver Enzymes (ALT, AST) Elevated Liver Enzymes (ALT, AST) Cellular Stress/Apoptosis->Elevated Liver Enzymes (ALT, AST) Results in Release of

Figure 2: Hypothesized Signaling Pathway for this compound-Induced Hepatotoxicity.

Experimental_Workflow start Start: Observe Elevated Liver Enzymes confirm Confirm Hepatotoxicity (In Vitro/In Vivo Assays) start->confirm investigate Investigate Mechanism: - Quantify FPP - Assess Apoptosis - Analyze Signaling Pathways confirm->investigate mitigate Explore Mitigation Strategies: - Co-treatment studies - Pathway modulation investigate->mitigate analyze Analyze and Interpret Data mitigate->analyze end Conclusion analyze->end

Figure 3: Experimental Workflow for Addressing this compound-Induced Liver Enzyme Elevation.

References

Lapaquistat side effects and adverse event profile.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effect and adverse event profile of lapaquistat (B1674497). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental research.

Frequently Asked Questions (FAQs)

Q1: What was the primary safety concern that led to the discontinuation of this compound's clinical development?

A1: The primary safety concern that led to the termination of this compound's clinical development was the potential for hepatic safety issues, specifically elevations in liver enzymes.[1][2][3] In phase 2 and 3 clinical trials, this compound, particularly at the 100 mg daily dose, was associated with a higher incidence of increased alanine (B10760859) aminotransferase (ALT) levels compared to placebo.[1][2]

Q2: What were the specific liver-related adverse events observed in clinical trials?

A2: At a dosage of 100 mg, this compound was associated with an increase in alanine aminotransferase (ALT) levels to three or more times the upper limit of normal (ULN) on at least two consecutive occasions.[1][2] In pooled data from efficacy studies, this occurred in 2.0% of patients receiving this compound compared to 0.3% of patients on placebo.[1][2] In a long-term study, the incidence was 2.7% for this compound versus 0.7% for low-dose atorvastatin.[1][2] Furthermore, two patients receiving this compound 100 mg met the criteria for Hy's Law, which indicates a risk of severe drug-induced liver injury, by showing an elevation in ALT along with an increase in total bilirubin (B190676).[1][3]

Q3: Were there any other significant adverse events associated with this compound?

A3: While total adverse events were reported to be higher for this compound than for placebo, individual adverse events were generally similar between the two groups.[1][2] The development program was halted primarily due to the observed liver safety signals.[1] There was no clear evidence that this compound offered a benefit in reducing muscle-related side effects sometimes associated with statins.[2]

Troubleshooting Guide

Issue: Unexpected liver enzyme elevations in in-vitro or in-vivo experiments.

Possible Cause: As a squalene (B77637) synthase inhibitor, this compound blocks a specific step in the cholesterol biosynthesis pathway.[4][5] This can lead to an accumulation of upstream metabolites, such as farnesyl diphosphate. It has been suggested that the accumulation of these metabolites might contribute to hepatotoxicity.[3]

Troubleshooting Steps:

  • Monitor Liver Function: In preclinical animal studies, it is crucial to include regular monitoring of liver function tests (e.g., ALT, AST, bilirubin).

  • Dose-Response Assessment: The hepatic effects of this compound were observed to be dose-dependent in clinical trials, with the 100 mg dose showing a clearer safety signal than the 50 mg dose.[2][6] Researchers should consider evaluating a range of concentrations to identify a potential therapeutic window with an acceptable safety profile in their models.

  • Metabolite Analysis: Consider analyzing the levels of upstream metabolites in the cholesterol biosynthesis pathway in your experimental system to investigate the mechanism of any observed toxicity.

Data Presentation

Table 1: Incidence of Elevated Alanine Aminotransferase (ALT) in this compound Clinical Trials

Treatment GroupIncidence of ALT ≥3x ULN on ≥2 Consecutive Visits (Pooled Efficacy Studies)Incidence of ALT ≥3x ULN on ≥2 Consecutive Visits (Long-Term Study vs. Atorvastatin)
This compound (100 mg)2.0%[1][2]2.7%[1][2]
Placebo0.3%[1][2]-
Low-Dose Atorvastatin-0.7%[1][2]

Experimental Protocols

Monitoring Liver Safety in Clinical Trials:

The clinical development program for this compound involved rigorous monitoring for potential hepatic adverse events. Based on the reported data, a typical protocol for monitoring liver safety in clinical trials involving a novel lipid-lowering agent would include:

  • Baseline Assessment: Measurement of baseline levels of liver enzymes (ALT, AST) and total bilirubin before initiating treatment.[2] Subjects with pre-existing elevated liver enzymes (e.g., >1.5 times the ULN) were typically excluded from the trials.[2]

  • Regular On-Treatment Monitoring: Frequent and regular monitoring of liver function tests throughout the duration of the study.

  • Consecutive Measurements: Confirmation of any significant enzyme elevations with a repeat measurement at a subsequent visit to rule out transient, non-drug-related fluctuations.[1][2]

  • Hy's Law Criteria Assessment: Careful evaluation of patients with elevated aminotransferases for concurrent elevations in total bilirubin to identify potential cases of severe drug-induced liver injury.[1][3]

  • Dose De-escalation or Discontinuation: Pre-defined rules for dose reduction or discontinuation of the study drug if liver enzyme elevations exceed specific thresholds.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statins inhibit here) FPP Farnesyl Diphosphate Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase (this compound inhibits here) Cholesterol Cholesterol Squalene->Cholesterol

Caption: Cholesterol biosynthesis pathway showing the points of inhibition for statins and this compound.

Adverse_Event_Monitoring_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_evaluation Adverse Event Evaluation A1 Recruit Subjects A2 Measure Baseline Liver Function Tests (ALT, AST, Bilirubin) A1->A2 B1 Initiate this compound Treatment A2->B1 B2 Regular Monitoring of Liver Function Tests B1->B2 C1 ALT > 3x ULN? B2->C1 C2 Confirm with Consecutive Measurement C1->C2 Yes C4 Continue Monitoring C1->C4 No C3 Assess for Hy's Law Criteria (Elevated Bilirubin) C2->C3 C5 Consider Dose Adjustment or Discontinuation C3->C5

References

Optimizing Lapaquistat dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Lapaquistat (B1674497). The information provided aims to help optimize experimental dosage to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of squalene (B77637) synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1). This enzyme catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, which is the first committed step in the cholesterol biosynthesis pathway.[1][2] By inhibiting this step, this compound effectively reduces the de novo synthesis of cholesterol.

Q2: What is the primary off-target effect of this compound and at what dosages has it been observed?

A2: The primary off-target effect observed in clinical trials was hepatotoxicity, specifically elevations in liver enzymes such as alanine (B10760859) aminotransferase (ALT).[3][4][5] This was most significant at a dosage of 100 mg/day.[5] A lower dose of 50 mg/day showed a reduced risk of liver enzyme elevation, but was deemed to have insufficient efficacy for cholesterol reduction in a clinical setting.[4]

Q3: What is the proposed molecular mechanism for this compound-induced hepatotoxicity?

A3: The hepatotoxicity is thought to be caused by the accumulation of upstream metabolites of squalene synthase, particularly farnesyl diphosphate (FPP) and its dephosphorylated form, farnesol (B120207).[3] High levels of farnesol have been shown to induce endoplasmic reticulum (ER) stress, activate the unfolded protein response (UPR), and ultimately trigger apoptosis (programmed cell death) in cells.[6][7][8]

Q4: Are there any other known off-target effects of this compound?

A4: Preclinical and clinical data suggest that this compound does not cause the myotoxicity (muscle-related side effects) that is sometimes associated with statins, which inhibit an earlier step in the cholesterol biosynthesis pathway.[9] This is because this compound acts downstream of the synthesis of non-sterol isoprenoids, which are important for muscle cell function.[10] Some studies suggest that the accumulation of farnesol may activate nuclear receptors like peroxisome proliferator-activated receptors (PPARs) and the farnesoid X receptor (FXR).[6][8]

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/SystemReference
Squalene Synthase Inhibition (IC50) Nanomolar (nM) rangeRecombinant SQS[11]
Cholesterol Synthesis Inhibition (IC50) Potent (specific values vary by cell type)HepG2 cells[12]

Table 2: this compound Dosage and Observed Effects in Clinical Trials

Daily DosageLDL-C Reduction (Monotherapy)Incidence of Elevated ALT (≥3x ULN)Reference
25 mg Not specified in pooled analysisNot specified in pooled analysis[5]
50 mg Insufficient for commercial viabilitySimilar to placebo[4]
100 mg ~21.6%2.0% (vs. 0.3% for placebo)[5]

Experimental Protocols & Troubleshooting

This section provides detailed methodologies for key experiments and troubleshooting tips for common issues.

Squalene Synthase Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting squalene synthase activity.

Methodology:

A common method is a colorimetric or fluorometric assay that measures the consumption of a cofactor like NADPH, which is required for the conversion of FPP to squalene.[13]

  • Reagents:

    • Purified recombinant squalene synthase

    • Farnesyl diphosphate (FPP) substrate

    • NADPH

    • Assay buffer (e.g., Tris-HCl with MgCl2)

    • This compound (dissolved in a suitable solvent like DMSO)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADPH, and squalene synthase.

    • Add varying concentrations of this compound or vehicle control (DMSO).

    • Initiate the reaction by adding FPP.

    • Monitor the decrease in NADPH absorbance at 340 nm or fluorescence over time using a plate reader.

    • Calculate the rate of reaction and determine the IC50 value of this compound.

Troubleshooting Guide:

IssuePossible CauseRecommendation
Low or no enzyme activity Inactive enzymeEnsure proper storage and handling of the recombinant enzyme. Use a fresh batch if necessary.
Sub-optimal assay conditionsOptimize pH, temperature, and cofactor concentrations.
High background signal Contaminants in reagentsUse high-purity reagents and ultrapure water.
Non-specific NADPH oxidationRun a control reaction without the enzyme to determine the rate of non-enzymatic NADPH degradation.
Precipitation of this compound Poor solubility in assay bufferEnsure the final concentration of the solvent (e.g., DMSO) is low and does not affect enzyme activity. Sonication of the stock solution may be helpful.[14]
Cell Viability and Cytotoxicity Assay

Objective: To assess the dose-dependent cytotoxic effects of this compound on a relevant cell line, such as the human hepatoma cell line HepG2.

Methodology:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

  • Reagents:

    • HepG2 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • MTT solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High variability between replicate wells Uneven cell seedingEnsure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plateAvoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal-to-noise ratio Insufficient incubation time with MTTOptimize the incubation time for your specific cell line and density.
Low cell numberIncrease the initial cell seeding density.
Drug precipitation in culture medium This compound insolubilityPrepare fresh dilutions from a concentrated stock solution. Visually inspect the wells for any signs of precipitation.
In-Cell Cholesterol Measurement

Objective: To visualize and quantify the effect of this compound on cellular cholesterol levels.

Methodology:

Filipin III staining is a common method for detecting unesterified cholesterol in fixed cells.

  • Reagents:

    • Cells of interest (e.g., HepG2) grown on coverslips or in imaging-compatible plates

    • This compound

    • Paraformaldehyde (PFA) for cell fixation

    • Filipin III staining solution

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Treat cells with the desired concentration of this compound for an appropriate time.

    • Wash the cells with PBS and fix with PFA.

    • Wash again with PBS and quench any remaining PFA with a glycine (B1666218) solution.

    • Incubate the cells with Filipin III staining solution in the dark.

    • Wash the cells to remove excess stain.

    • Visualize the cells using a fluorescence microscope with a UV filter.

    • Quantify the fluorescence intensity using image analysis software.

Troubleshooting Guide:

IssuePossible CauseRecommendation
High background fluorescence Incomplete washingIncrease the number and duration of washing steps.
Autofluorescence from cells or mediumInclude an unstained control to assess the level of autofluorescence.
Weak or no Filipin signal Low cholesterol levelsEnsure the cell type used has detectable levels of unesterified cholesterol.
Filipin degradationFilipin is light-sensitive; protect it from light during preparation and incubation.
Rapid photobleaching Intense excitation lightMinimize exposure to the excitation light and use an anti-fade mounting medium if possible.

Visualizations

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Diphosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Non_Sterol_Isoprenoids Non-Sterol Isoprenoids FPP->Non_Sterol_Isoprenoids Cholesterol Cholesterol Squalene->Cholesterol ... This compound This compound This compound->FPP Inhibits

Caption: this compound inhibits squalene synthase, blocking cholesterol synthesis.

Lapaquistat_Off_Target_Effect This compound This compound Squalene_Synthase Squalene Synthase This compound->Squalene_Synthase Inhibits FPP_accumulation Farnesyl Diphosphate (FPP) Accumulation Squalene_Synthase->FPP_accumulation Leads to Farnesol_accumulation Farnesol Accumulation FPP_accumulation->Farnesol_accumulation ER_Stress Endoplasmic Reticulum (ER) Stress Farnesol_accumulation->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Triggers Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity Contributes to

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental_Workflow Start Start: this compound Dosage Optimization SQS_Assay 1. In Vitro Squalene Synthase Assay Start->SQS_Assay Determine_IC50 Determine IC50 for Target Inhibition SQS_Assay->Determine_IC50 Cell_Culture 2. Cell-Based Assays (e.g., HepG2) Determine_IC50->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cell_Culture->Cytotoxicity_Assay Cholesterol_Assay Cholesterol Measurement (e.g., Filipin Staining) Cell_Culture->Cholesterol_Assay Determine_Cytotoxic_Dose Determine Cytotoxic Dose Range Cytotoxicity_Assay->Determine_Cytotoxic_Dose Determine_Efficacious_Dose Determine Efficacious (non-toxic) Dose Range Cholesterol_Assay->Determine_Efficacious_Dose End Optimized Dosage Window Determine_Cytotoxic_Dose->End Determine_Efficacious_Dose->End

Caption: Workflow for optimizing this compound dosage in experiments.

References

Challenges in the clinical application of squalene synthase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the research and clinical development of squalene (B77637) synthase inhibitors (SQSIs).

Frequently Asked Questions (FAQs) - Clinical & Preclinical Challenges

Q1: Why have many squalene synthase inhibitors faced challenges in late-stage clinical trials despite promising early results?

A1: The primary challenge has been a narrow therapeutic window, where doses required for significant efficacy are close to those causing safety concerns. The most notable example is lapaquistat (B1674497) (TAK-475), the development of which was halted due to potential hepatic safety issues.[1][2] At a dose of 100 mg, this compound caused an increase in alanine (B10760859) aminotransferase (ALT) values to three or more times the upper limit of normal in 2.0-2.7% of patients, compared to 0.3-0.7% in control groups.[1] Furthermore, two patients met Hy's Law criteria (elevated ALT plus increased total bilirubin), indicating a risk of severe drug-induced liver injury.[1] This hepatotoxicity concern has been a major setback for the entire class of drugs.

Q2: What are the theoretical advantages of SQS inhibitors over statins, and have these been realized in practice?

A2: Squalene synthase catalyzes the first committed step in the biosynthesis of sterols (like cholesterol) after the branch point from non-sterol isoprenoid synthesis.[3][4] The main theoretical advantages of inhibiting this enzyme over HMG-CoA reductase (the target of statins) are:

  • Preservation of Non-Sterol Isoprenoids: Inhibition of HMG-CoA reductase reduces the production of all downstream products, including essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate.[5] These molecules are vital for processes like protein prenylation. SQSIs act downstream of this branch point, which should theoretically avoid depletion of these molecules and prevent associated side effects.[3][4]

  • Reduced Myotoxicity: Statin-induced myopathy is a significant clinical concern, and some in vitro studies suggest it may be related to the inhibition of isoprenoid synthesis in skeletal muscle.[5] SQSIs are not expected to cause this and, in animal studies, did not induce myotoxicity.[5]

In practice, while SQSIs effectively lower LDL cholesterol, the clinical benefits have not yet been shown to outweigh the safety risks, such as the hepatotoxicity observed with this compound.[1][2]

Q3: What is the primary mechanism of action for SQSIs in lowering LDL cholesterol?

A3: Squalene synthase inhibitors block the conversion of two molecules of farnesyl pyrophosphate into squalene, which reduces the intracellular pool of cholesterol.[3] This decrease in intrahepatic cholesterol leads to the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases the clearance of LDL cholesterol from the bloodstream in a manner similar to statins.[4][6]

Q4: Does inhibition of squalene synthase lead to the accumulation of upstream metabolites? What are the consequences?

A4: Yes, a potential consequence of blocking squalene synthase is the accumulation of intermediates proximal to the enzyme, most notably farnesyl pyrophosphate (FPP).[4] While this avoids the depletion of non-sterol isoprenoids, high concentrations of FPP could have other biological effects. For instance, FPP itself can inhibit SQS at high concentrations and can affect the activity of nuclear receptors like the farnesoid X-activated receptor (FXR).[3][7] The full clinical implications of this accumulation are not yet completely understood but are a key area of investigation.

Troubleshooting Guides for Researchers

Q1: I am observing high variability in my in vitro squalene synthase activity assay. What are the common causes?

A1: High variability in SQS activity assays can stem from several factors:

  • Enzyme Purity and Stability: Squalene synthase is a membrane-bound protein and can be unstable once purified. Ensure consistent purity between batches and proper storage conditions (-80°C in appropriate buffers).

  • Substrate Quality: Farnesyl pyrophosphate (FPP) can degrade over time. Use fresh or properly stored aliquots for each experiment.

  • Cofactor Concentration: The reaction is dependent on NADPH and magnesium ions.[8] Ensure these are at optimal and non-limiting concentrations. Since NADPH is monitored in many assays, its stability and accurate concentration are critical.[8][9]

  • Assay Conditions: Maintain consistent pH, temperature, and incubation times. Pre-incubate reaction components to ensure temperature equilibrium before initiating the reaction with the substrate.[10]

Q2: My SQSI shows high potency in an enzymatic assay but weak activity in a cell-based assay. What could be the reason?

A2: This is a common issue in drug development. The discrepancy can be attributed to:

  • Cell Permeability: The inhibitor may have poor membrane permeability and fail to reach its target, which is located on the endoplasmic reticulum.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

  • High Protein Binding: In cellular assays, the inhibitor may bind to proteins in the culture medium or intracellularly, reducing the free concentration available to inhibit the enzyme.

Q3: How can I measure the direct downstream effect of my SQSI in a cellular context?

A3: A reliable method is to measure the change in the urinary excretion rate of a farnesyl pyrophosphate metabolite, such as dioic acid. This has been used as a pharmacodynamic biomarker in clinical studies to confirm target engagement.[11][12] For cellular experiments, you can use mass spectrometry-based lipidomics to quantify the reduction in squalene and cholesterol and the accumulation of upstream precursors like FPP.

Quantitative Data Summary

The following table summarizes the efficacy and key hepatic safety data from the pooled clinical program for the squalene synthase inhibitor this compound acetate.

Table 1: Summary of this compound Acetate Phase 2/3 Clinical Trial Data [1][2][5]

Treatment GroupLDL-C Reduction (vs. Placebo/Control)Incidence of ALT ≥3x ULN* (on ≥2 consecutive visits)
This compound 100 mg (Monotherapy)21.6%2.0% (vs. 0.3% for placebo)
This compound 100 mg + Statin18.0% (additional reduction)2.7% (vs. 0.7% for low-dose atorvastatin)
This compound 50 mg (Monotherapy)18.0%Not specified, but lower than 100 mg
This compound 50 mg + Statin14.0% (additional reduction)Not specified, but lower than 100 mg

*ALT ≥3x ULN: Alanine aminotransferase levels at least three times the upper limit of normal.

Key Experimental Protocols

Protocol: In Vitro Squalene Synthase Activity Assay (Spectrophotometric)

This protocol is based on measuring the decrease in absorbance at 340 nm due to the consumption of NADPH during the conversion of FPP to squalene.[8][9]

1. Reagents and Materials:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10% glycerol, 5 mM DTT (add fresh).

  • Enzyme: Purified recombinant squalene synthase.

  • Substrate: Farnesyl pyrophosphate (FPP), ammonium (B1175870) salt. Prepare a 1 mM stock solution in assay buffer.

  • Cofactors: 1 M MgCl₂ solution; 10 mM NADPH solution.

  • Test Compound: Squalene synthase inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: UV-Vis spectrophotometer capable of reading at 340 nm, temperature-controlled cuvette holder.

2. Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 37°C.

  • In a quartz cuvette, prepare the reaction mixture (e.g., 500 µL final volume):

    • 425 µL Assay Buffer

    • 10 µL of 1 M MgCl₂ (Final concentration: 20 mM)

    • 10 µL of 10 mM NADPH (Final concentration: 200 µM)

    • 5 µL of test compound at various concentrations (or vehicle control).

    • 5 µL of purified squalene synthase enzyme.

  • Mix gently by pipetting and pre-incubate the mixture in the spectrophotometer at 37°C for 5 minutes to establish a baseline.

  • Initiate the reaction by adding 50 µL of 1 mM FPP (Final concentration: 100 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm for 10-15 minutes.

3. Data Analysis:

  • Calculate the rate of NADPH consumption (ΔAbs/min) from the linear portion of the curve.

  • Convert the rate to enzymatic activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Cholesterol_Biosynthesis_Pathway cluster_pathway Cholesterol Biosynthesis Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ...multiple steps... NonSterol Non-Sterol Isoprenoids (e.g., for Protein Prenylation) FPP->NonSterol SQS Squalene Synthase FPP->SQS Squalene Squalene Cholesterol Cholesterol Squalene->Cholesterol ...multiple steps... HMGCR->Mevalonate SQS->Squalene Statins Statins Statins->HMGCR Inhibit SQSI SQS Inhibitors SQSI->SQS Inhibit

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Statins and Squalene Synthase Inhibitors (SQSIs).

Assay_Workflow cluster_workflow Experimental Workflow: SQS Inhibition Assay arrow > Prep 1. Prepare Reagents (Buffer, Cofactors, Enzyme, FPP, Inhibitor) Incubate 2. Pre-incubate Enzyme, Buffer, Cofactors, Inhibitor Prep->Incubate Initiate 3. Initiate Reaction Add Substrate (FPP) Incubate->Initiate Monitor 4. Monitor Reaction Measure NADPH absorbance at 340 nm Initiate->Monitor Analyze 5. Data Analysis Calculate reaction rates and IC50 Monitor->Analyze

Caption: A typical experimental workflow for an in vitro spectrophotometric squalene synthase (SQS) inhibition assay.

Troubleshooting_Logic Start Problem: Low Potency in Cell-Based Assay Check_Perm Is the compound permeable? Start->Check_Perm Check_Metabolism Is the compound metabolically stable? Check_Perm->Check_Metabolism Yes Sol_Perm Solution: Modify structure to improve logP or use permeabilizing agents. Check_Perm->Sol_Perm No Check_Efflux Is the compound an efflux pump substrate? Check_Metabolism->Check_Efflux Yes Sol_Metabolism Solution: Block metabolic hotspots or use metabolic inhibitors (e.g., P450). Check_Metabolism->Sol_Metabolism No Sol_Efflux Solution: Co-administer with efflux pump inhibitors or redesign compound. Check_Efflux->Sol_Efflux Yes

Caption: A troubleshooting decision tree for diagnosing low potency of an SQSI in cell-based assays.

References

Overcoming limitations in Lapaquistat research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Lapaquistat (TAK-475). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help overcome common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acetate (B1210297) (TAK-475) is a potent and selective inhibitor of the enzyme squalene (B77637) synthase.[1][2] This enzyme catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, which is the first committed step in the cholesterol biosynthesis pathway.[3][4] Unlike statins, which target HMG-CoA reductase further upstream, this compound's downstream inhibition is intended to avoid the depletion of essential non-sterol isoprenoids, such as ubiquinone (coenzyme Q10) and those involved in protein prenylation.[2][3][5]

Q2: Why was the clinical development of this compound discontinued?

A2: The development of this compound was halted during late-stage clinical trials due to observations of dose-dependent liver toxicity.[2][3] Specifically, the 100 mg daily dose was associated with elevations in liver enzymes, such as alanine (B10760859) aminotransferase (ALT), and in some rare cases, increases in bilirubin, raising significant hepatic safety concerns.[6][7]

Q3: What are the potential off-target effects or unintended consequences of this compound treatment in vitro?

A3: A primary concern with this compound is the potential accumulation of the metabolic precursor farnesyl diphosphate (FPP) and its metabolites, such as farnesol (B120207).[6] This accumulation has been suggested as a possible explanation for the observed hepatotoxicity, as farnesol can affect cell cycles and induce apoptosis.[6] Researchers should be mindful of potential cellular stress responses related to the buildup of these intermediates.

Q4: What are the solubility characteristics of this compound and what is the recommended solvent?

A4: this compound acetate has a solubility of at least 2.5 mg/mL in DMSO, yielding a clear solution.[1] For in vivo studies, a common vehicle is corn oil.[1] When preparing stock solutions in DMSO for long-term storage, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cytotoxicity in Cell Culture High concentrations of this compound leading to accumulation of toxic precursors like farnesol.Perform a dose-response curve to determine the optimal non-toxic concentration for your cell line. Consider co-treatment with intermediates that might be depleted downstream if that is a concern for your specific research question.
Solvent toxicity (e.g., DMSO).Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a solvent-only control.
Inconsistent Lipid-Lowering Effects in Animal Models Issues with drug formulation, administration, or animal strain variability.Ensure proper solubilization and stable suspension of this compound in the vehicle (e.g., corn oil).[1] Use a consistent route and timing of administration. Consider the genetic background of the animal model, as this can influence lipid metabolism.
Elevated Liver Enzymes in Animal Studies Dose-dependent hepatotoxicity, a known issue with this compound.[3][6]Reduce the administered dose. Monitor liver enzymes (ALT, AST) regularly throughout the study.[5] Correlate enzyme levels with histopathological analysis of liver tissue upon study completion.
Difficulty Replicating Plaque Stabilization Effects Insufficient treatment duration or inappropriate animal model.This compound has been shown to stabilize atherosclerotic plaques in WHHLMI rabbits after prolonged treatment (e.g., 32 weeks).[8][9] Ensure the treatment period is sufficient for plaque remodeling. The choice of animal model is critical; it should be one that develops unstable, macrophage-rich plaques.[8]

Data Summary Tables

Table 1: Effects of this compound on Plasma Lipids (Monotherapy)

Parameter This compound Dose Mean Percent Change from Baseline
LDL Cholesterol100 mg-21.6%[3][7]
Non-HDL Cholesterol100 mgSignificant Reduction[3]
Total Cholesterol100 mgSignificant Reduction[3]
Apolipoprotein B100 mgSignificant Reduction[3]
VLDL Cholesterol100 mgSignificant Reduction[3]
Triglycerides100 mgSignificant Reduction[3]

Table 2: Adverse Events of this compound (100 mg) vs. Placebo in Pooled Studies

Adverse Event This compound 100 mg (%) Placebo (%)
ALT ≥3x Upper Limit of Normal (ULN) on ≥2 consecutive visits2.0%0.3%[7]

Experimental Protocols & Visualizations

Cholesterol Biosynthesis Pathway and this compound's Site of Action

This diagram illustrates the cholesterol biosynthesis pathway, highlighting the points of inhibition for both statins and this compound. This compound acts on squalene synthase, preventing the conversion of farnesyl diphosphate to squalene.

cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibitors Inhibitors HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins HMG-CoA Reductase HMG-CoA Reductase Statins->HMG-CoA Reductase Inhibits This compound This compound (TAK-475) Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits

Caption: Cholesterol biosynthesis pathway showing inhibition sites.

General Workflow for In Vivo this compound Efficacy Study

This workflow outlines the key steps for assessing the efficacy of this compound in a preclinical animal model of hypercholesterolemia, such as the WHHLMI rabbit.

start Select Animal Model (e.g., WHHLMI rabbits) acclimatize Acclimatization Period start->acclimatize baseline Baseline Blood Sampling (Measure lipids, liver enzymes) acclimatize->baseline randomize Randomize into Groups (Control, this compound Low Dose, this compound High Dose) baseline->randomize treatment Administer this compound (e.g., supplemented in diet for 32 weeks) randomize->treatment monitoring Monitor Serum Lipids (e.g., every 4 weeks) treatment->monitoring end End of Treatment treatment->end monitoring->end final_sampling Final Blood & Tissue Collection end->final_sampling analysis Biochemical & Histopathological Analysis (Lipoproteins, CoQ10, Plaque Composition) final_sampling->analysis

Caption: Workflow for a preclinical this compound efficacy study.

Detailed Protocol: Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of this compound on a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • This compound acetate (TAK-475)

  • DMSO (cell culture grade)

  • HepG2 cells (or other relevant cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., measuring LDH release or using a resazurin-based viability assay)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control and wells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours (or a time course relevant to your experiment).

  • Cytotoxicity Measurement: Following incubation, measure cytotoxicity according to the manufacturer's protocol of your chosen assay kit. For example, if using an LDH assay, transfer a portion of the supernatant to a new plate to measure released lactate (B86563) dehydrogenase.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive control (100% cytotoxicity) and negative control (0% cytotoxicity). Plot the results as a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).

Logical Flow for Investigating Hepatotoxicity

This diagram outlines a logical approach to investigating the potential mechanisms behind this compound-induced hepatotoxicity in a research setting.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments start Observe Hepatotoxicity (e.g., elevated ALT/AST) hypothesis Hypothesis: Accumulation of FPP/Farnesol start->hypothesis invitro In Vitro Model (e.g., HepG2 cells) hypothesis->invitro invivo In Vivo Model (e.g., SQS knockout mouse) hypothesis->invivo invitro_treat Treat cells with high-dose this compound invitro->invitro_treat invivo_model Analyze liver tissue from This compound-treated animals invivo->invivo_model measure_fpp Measure intracellular FPP/Farnesol levels invitro_treat->measure_fpp assess_apoptosis Assess apoptosis (e.g., Caspase-3 assay) measure_fpp->assess_apoptosis measure_fpp_vivo Measure hepatic FPP/Farnesol levels invivo_model->measure_fpp_vivo histology Liver Histopathology measure_fpp_vivo->histology

Caption: A logical workflow for investigating hepatotoxicity.

References

Lapaquistat Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting unexpected results in experiments involving Lapaquistat (TAK-475), a squalene (B77637) synthase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acetate (B1210297) (TAK-475) is an inhibitor of the enzyme squalene synthase.[1] This enzyme catalyzes the conversion of farnesyl diphosphate (B83284) (FPP) to squalene, a key step in the cholesterol biosynthesis pathway.[1][2] Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, this compound acts further down the pathway.[3] This targeted inhibition is intended to reduce cholesterol production while potentially avoiding the depletion of other essential molecules derived from the mevalonate (B85504) pathway.[3]

Q2: We are observing lower-than-expected reductions in LDL cholesterol in our in vivo models. What are the typical reported efficacy levels for this compound?

A2: The efficacy of this compound in lowering low-density lipoprotein (LDL) cholesterol has been demonstrated in clinical trials to be dose-dependent.[2][4] In monotherapy, this compound at a dose of 100 mg daily was found to significantly decrease LDL cholesterol by approximately 21.6% to 23%.[4][5] When used in combination with statins, it resulted in an additional 18.0% to 19% reduction in LDL cholesterol.[4][5] If your results are significantly lower, consider factors such as the specific animal model, drug formulation and dosage, and the duration of the study.

Troubleshooting Unexpected Results

Q3: We have observed an unexpected increase in liver enzymes (e.g., ALT, AST) in our animal models treated with high-dose this compound. Is this a known effect?

A3: Yes, the development of this compound was halted due to observations of potential liver damage, specifically an increase in alanine (B10760859) aminotransferase (ALT) values, in high-dose clinical trial groups.[3][4] In pooled analyses of clinical studies, this compound 100 mg was associated with an increase in ALT levels to three or more times the upper limit of normal in about 2.0% of patients, compared to 0.3% in the placebo group.[4] In a long-term study, this rate was 2.7% with this compound versus 0.7% with low-dose atorvastatin.[4] In rare cases, these ALT elevations were accompanied by increased total bilirubin, meeting the criteria for Hy's Law, which suggests a potential for severe liver injury.[4][6]

Q4: What is the proposed mechanism for this compound-induced hepatotoxicity?

A4: The leading hypothesis for this compound-induced liver toxicity is the accumulation of the metabolic substrate farnesyl diphosphate (FPP) upstream of the inhibited squalene synthase enzyme.[5][7] This buildup of FPP can lead to an increase in its dephosphorylated form, farnesol (B120207), which has been shown to potentially affect cell cycles and induce apoptosis.[7] Studies with squalene synthase knockout mice have shown transient liver dysfunction correlated with increased farnesol concentrations.[7]

Q5: Our experiments show an unexpected increase in Coenzyme Q10 levels with this compound treatment. Is this consistent with existing data?

A5: Yes, an increase in Coenzyme Q10 (CoQ10) levels is a documented effect of this compound in animal models.[8] In a study with hypercholesterolemic rabbits, this compound treatment led to increased CoQ10 levels in the plasma, liver, and soleus muscle.[8][9] This is in contrast to statins, which can decrease CoQ10 levels by inhibiting an earlier step in the mevalonate pathway that is shared with CoQ10 synthesis. The increase in CoQ10 with this compound is thought to be a result of the accumulation of upstream precursors in the cholesterol biosynthesis pathway.[8]

Data Presentation

Table 1: Summary of this compound Efficacy on Lipid Parameters (Clinical Trials)

ParameterThis compound Monotherapy (100 mg) % Change vs. PlaceboThis compound (100 mg) + Statin % Change vs. Statin AloneReference(s)
LDL Cholesterol↓ 21.6% - 23%↓ 18.0% - 19%[4][5][7]
Non-HDL CholesterolSignificant ReductionSignificant Reduction[2][5]
Total CholesterolSignificant ReductionSignificant Reduction[2][5]
Apolipoprotein BSignificant ReductionSignificant Reduction[2][5]
TriglyceridesSignificant ReductionSignificant Reduction[2][5]
VLDL CholesterolSignificant ReductionSignificant Reduction[2][5]
C-reactive protein (hs-CRP)Significant ReductionSignificant Reduction[2][4][10]

Table 2: this compound Effects on Liver Enzymes and Coenzyme Q10

ParameterObservationModel/Study TypeReference(s)
Alanine Aminotransferase (ALT)↑ (≥3x ULN in ~2-3% of subjects at 100 mg)Human Clinical Trials[4][5][6]
Total BilirubinRare ↑ (in conjunction with ALT elevation)Human Clinical Trials[4][6]
Coenzyme Q10↑ in plasma, liver, and muscleHypercholesterolemic Rabbits[8][9]

Experimental Protocols

Protocol 1: In Vivo Hypercholesterolemia Animal Model (Rabbit)

This protocol is based on a study using Watanabe Heritable Hyperlipidemic (WHHLMI) rabbits, a model for familial hypercholesterolemia.

  • Animals: Young male WHHLMI rabbits.

  • Acclimation: House in standard conditions with a controlled diet for a suitable period.

  • Grouping: Randomly assign animals to a control group and this compound treatment groups (e.g., low-dose and high-dose).

  • Drug Administration: this compound acetate can be supplemented in the diet. Doses of 100 mg/kg and 200 mg/kg body weight per day have been used.[8][9]

  • Duration: Treatment duration can be long-term, for example, 32 weeks, to assess effects on atherosclerosis.[8][9]

  • Monitoring:

    • Monitor serum lipid levels (total cholesterol, triglycerides, LDL, VLDL) regularly (e.g., every 4 weeks).[8]

    • At the end of the study, collect plasma and tissues (e.g., liver, muscle) for Coenzyme Q10 analysis.[8]

    • Perform histopathological and immunohistochemical analysis of coronary arteries to assess atherosclerosis and plaque composition.[8][9]

  • Biochemical Analysis:

    • Measure serum total cholesterol and triglyceride levels using enzymatic assays.[8]

    • Fractionate plasma lipoproteins by ultracentrifugation to determine VLDL, LDL, and HDL cholesterol.[8]

    • Analyze Coenzyme Q10 levels using methods like liquid chromatography/mass spectrometry (LC/MS).[8]

Protocol 2: In Vitro Cell-Based Assay for Cholesterol Synthesis Inhibition

This is a general protocol for assessing the inhibitory effect of this compound on cholesterol synthesis in a cell line like HepG2.

  • Cell Line: Human hepatoma cell line (HepG2) is a common model for studying cholesterol metabolism.

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach the desired confluency.

  • Treatment:

    • Pre-incubate cells with this compound at various concentrations for a specified period.

    • Include a vehicle control (e.g., DMSO).

  • Metabolic Labeling:

    • Add a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate or [³H]-mevalonate, to the culture medium.

    • Incubate for a period to allow for the synthesis of cholesterol.

  • Lipid Extraction:

    • Wash the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Analysis:

    • Separate the different lipid species using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the amount of radiolabeled cholesterol synthesized using a scintillation counter or other appropriate method.

  • Data Interpretation:

    • Compare the amount of labeled cholesterol in this compound-treated cells to the control to determine the inhibitory effect.

Visualizations

Cholesterol_Synthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCR HMG-CoA Reductase HMGCoA->HMGCR Isoprenoids Isoprenoid Intermediates Mevalonate->Isoprenoids FPP Farnesyl-PP (FPP) Isoprenoids->FPP Squalene Squalene SQS Squalene Synthase FPP->SQS Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCR This compound This compound This compound->SQS HMGCR->Mevalonate SQS->Squalene

Caption: Cholesterol biosynthesis pathway showing inhibition sites of statins and this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Efficacy Lower than Expected LDL-C Reduction Start->Efficacy Toxicity Elevated Liver Enzymes (ALT, AST) Start->Toxicity Biomarker Unexpected Biomarker Changes (e.g., CoQ10) Start->Biomarker CheckDose Verify Drug Dose, Formulation, and Administration Route Efficacy->CheckDose CheckModel Assess Animal Model Suitability and Study Duration Efficacy->CheckModel DoseDependent Hepatotoxicity is a Known Dose-Dependent Effect Toxicity->DoseDependent CoQ10Increase Increased CoQ10 is an Expected Finding Biomarker->CoQ10Increase Farnesol Consider Accumulation of Upstream Metabolites (e.g., Farnesol) DoseDependent->Farnesol Upstream Reflects Accumulation of Upstream Precursors in the Pathway CoQ10Increase->Upstream

Caption: Troubleshooting workflow for unexpected results in this compound experiments.

References

Lapaquistat and Alanine Aminotransferase (ALT) Levels: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of lapaquistat (B1674497) on alanine (B10760859) aminotransferase (ALT) levels. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues that may arise during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on ALT levels based on clinical trial data?

A1: Clinical trial data from pooled analyses of Phase 2 and 3 studies involving over 6,000 patients demonstrated that this compound, particularly at a 100 mg daily dose, is associated with an increased incidence of elevated ALT levels.[1][2][3][4] Specifically, an increase in ALT values of three or more times the upper limit of normal (ULN) on two or more consecutive visits was observed more frequently in patients receiving 100 mg of this compound compared to placebo or low-dose atorvastatin.[1][2][4]

Q2: Was the elevation in ALT levels dose-dependent?

A2: Yes, the hepatotoxicity observed with this compound appeared to be dose-dependent. The 100 mg daily dose was associated with liver enzyme elevations that suggested potential hepatic toxicity.[1] In contrast, the 50 mg dose did not appear to carry a similar risk of liver enzyme elevation.[1][3]

Q3: What was the clinical significance of the ALT elevations observed with this compound?

A3: The elevations in ALT were a significant safety concern that ultimately led to the termination of this compound's clinical development in 2008.[1][2][3][4][5] In a few cases, the ALT elevation was accompanied by an increase in total bilirubin, meeting the criteria for Hy's Law, which suggests a higher risk of progressing to severe liver injury.[1][2][3][4]

Q4: What is the proposed mechanism for this compound-induced ALT elevation?

A4: this compound is a squalene (B77637) synthase inhibitor, acting downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[5] It is hypothesized that the inhibition of squalene synthase could lead to an accumulation of upstream metabolites, such as farnesol. This accumulation may affect cell cycles and induce apoptosis, potentially contributing to liver dysfunction and elevated ALT levels.[4]

Troubleshooting Guide

Issue: Elevated ALT levels are observed in an experimental subject treated with this compound.

Potential Cause Troubleshooting Steps
Drug-Induced Liver Injury (DILI) 1. Confirm the ALT elevation with a repeat measurement. 2. Assess for other signs of liver injury, including elevated aspartate aminotransferase (AST), bilirubin, and alkaline phosphatase (ALP). 3. Evaluate for clinical symptoms of liver injury, such as jaundice, dark urine, or right upper quadrant pain.[6] 4. Consider dose reduction or discontinuation of this compound, as the effect has been shown to be dose-dependent.[1][3]
Concomitant Medications 1. Review all concomitant medications for known hepatotoxicity. For example, high doses of acetaminophen (B1664979) can cause elevated ALT.[7] 2. If this compound is co-administered with statins, be aware that statins themselves can be associated with mild, transient ALT elevations.[6][8]
Underlying Liver Disease 1. Investigate for pre-existing liver conditions such as nonalcoholic fatty liver disease (NAFLD), viral hepatitis (A, B, or C), or autoimmune hepatitis.[7] 2. Clinical trial protocols for this compound typically excluded patients with baseline ALT or AST levels greater than 1.5 times the ULN.[1][3]
Other Factors 1. Consider other potential causes of elevated ALT, such as recent intense exercise, alcohol consumption, or certain muscle disorders.[6][7]

Data on ALT Elevations with this compound

The following tables summarize the incidence of clinically significant ALT elevations from the this compound clinical trial program.

Table 1: Incidence of ALT ≥ 3x ULN on ≥ 2 Consecutive Visits in Pooled Efficacy Studies

Treatment GroupIncidence
This compound 100 mg2.0%
Placebo0.3%
Source: Pooled data from Phase 2 and 3 efficacy studies.[1][2][4]

Table 2: Incidence of ALT ≥ 3x ULN on ≥ 2 Consecutive Visits in a Long-Term Safety Study

Treatment GroupIncidence
This compound 100 mg2.7%
Low-Dose Atorvastatin0.7%
Source: Data from a 96-week safety study.[1][2][4]

Experimental Protocols

Monitoring of Liver Function in this compound Clinical Trials

The clinical development program for this compound involved rigorous monitoring of liver function. While specific laboratory standard operating procedures were not detailed in the cited literature, the general protocol for monitoring can be summarized as follows:

  • Baseline Assessment: Prior to initiation of treatment, subjects were screened for liver function. Individuals with baseline ALT or AST levels greater than 1.5 times the upper limit of normal were typically excluded from the trials.[1][3]

  • Scheduled Monitoring: Liver function tests, including ALT, AST, and total bilirubin, were monitored at regular intervals throughout the study duration. These trials ranged from 6 to 96 weeks.[1][2][4]

  • Criteria for Concern: A primary safety endpoint was the incidence of ALT elevation greater than or equal to three times the upper limit of normal on two or more consecutive visits.[1][2][4]

  • Hy's Law Criteria: Patients were monitored for the combination of elevated ALT and elevated total bilirubin, which is a strong indicator of potential for severe drug-induced liver injury.[1][2][3][4]

Visualizations

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Squalene Synthase Hepatotoxicity Potential Hepatotoxicity (ALT Elevation) FPP->Hepatotoxicity Accumulation may lead to toxicity Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound This compound->FPP

Caption: this compound's mechanism and potential hepatotoxicity pathway.

Experimental_Workflow start Start of Study screening Screening: Measure Baseline ALT/AST start->screening exclusion Exclude if ALT/AST > 1.5x ULN screening->exclusion randomization Randomization: This compound or Control exclusion->randomization No end End of Study exclusion->end Yes monitoring Periodic ALT/AST/ Bilirubin Monitoring randomization->monitoring alt_check ALT ≥ 3x ULN? monitoring->alt_check monitoring->end consecutive_check On 2 Consecutive Visits? alt_check->consecutive_check Yes continue_study Continue Study with Close Monitoring alt_check->continue_study No safety_endpoint Primary Safety Endpoint Met: Investigate Further consecutive_check->safety_endpoint Yes consecutive_check->continue_study No safety_endpoint->end continue_study->monitoring

Caption: Clinical trial workflow for monitoring liver safety.

Troubleshooting_Logic start Elevated ALT Detected confirm Confirm with Repeat Test start->confirm assess_symptoms Assess Clinical Symptoms & Other LFTs confirm->assess_symptoms review_meds Review Concomitant Medications assess_symptoms->review_meds check_history Investigate Underlying Liver Conditions review_meds->check_history consider_other Consider Other Causes (e.g., alcohol, exercise) check_history->consider_other decision Decision Point consider_other->decision continue_tx Continue this compound with Close Monitoring decision->continue_tx Mild Elevation, No Other Signs modify_tx Modify Treatment: Dose Reduction or Discontinuation decision->modify_tx Significant Elevation or Other Signs of Injury

Caption: Troubleshooting logic for elevated ALT levels.

References

Lapaquistat Acetate Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Lapaquistat acetate (B1210297). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound acetate?

A1: Proper storage of this compound acetate is crucial to maintain its integrity and ensure reliable experimental results. Recommendations for both solid compound and solutions are summarized below.

Q2: How should I prepare and store this compound acetate stock solutions?

A2: It is recommended to prepare a concentrated stock solution in a suitable solvent such as DMSO. To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into single-use volumes before storage. For in vivo experiments, it is best to prepare fresh working solutions from the stock on the day of use.[1]

Q3: What solvents are compatible with this compound acetate?

A3: this compound acetate is soluble in DMSO at a concentration of 25 mg/mL. For cell-based assays, it has been dissolved in ethanol (B145695) before further dilution into aqueous tissue culture media. The final concentration of the organic solvent in the experimental medium should be kept low (e.g., <0.1%) to avoid solvent-induced artifacts.

Q4: Is this compound acetate sensitive to light?

Troubleshooting Guide

Problem: I am observing inconsistent or lower-than-expected activity of this compound acetate in my assays.

Possible Cause & Solution:

  • Degradation due to improper storage: Verify that the compound and its solutions have been stored at the recommended temperatures and protected from light. If the storage conditions have been compromised, it is advisable to use a fresh vial of the compound.

  • Repeated freeze-thaw cycles: If you have been using a stock solution that has been frozen and thawed multiple times, the compound may have degraded. Prepare a fresh stock solution and aliquot it into single-use vials to prevent this issue in the future.

  • Solution instability: Working solutions, especially in aqueous media, may have limited stability. For optimal results, prepare working solutions fresh for each experiment.[1]

Problem: I see precipitation in my this compound acetate solution upon thawing or dilution.

Possible Cause & Solution:

  • Exceeded solubility: The solubility of this compound acetate is lower in aqueous solutions than in organic solvents like DMSO. When diluting a concentrated stock solution, ensure that the final concentration in the aqueous medium does not exceed its solubility limit. You may need to optimize your dilution scheme or include a solubilizing agent in your formulation.

  • Low temperature: Precipitation can occur when a solution is cooled. Before use, ensure that the thawed solution is brought to room temperature and that all precipitate has redissolved. Gentle vortexing or sonication may aid in redissolving the compound.

Data on Storage Conditions

The following table summarizes the recommended storage conditions for this compound acetate in both solid and solution forms.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsProtect from light.
Stock Solution in Solvent -80°C6 months - 1 yearAliquot to avoid freeze-thaw cycles.[1]
-20°C1 monthAliquot to avoid freeze-thaw cycles.[1]
Working Solution (in vivo) N/ASame day usePrepare fresh before each experiment.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Acetate Stock Solution

  • Materials:

    • This compound acetate powder

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Allow the this compound acetate powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound acetate powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).

    • Vortex or sonicate gently until the compound is completely dissolved.

    • Aliquot the stock solution into single-use, amber vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Forced Degradation Study for this compound Acetate

This protocol outlines a general procedure to assess the stability of this compound acetate under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

  • Materials:

    • This compound acetate

    • Hydrochloric acid (HCl) solution

    • Sodium hydroxide (B78521) (NaOH) solution

    • Hydrogen peroxide (H₂O₂) solution

    • HPLC-grade water, acetonitrile, and methanol

    • Calibrated oven and photostability chamber

    • Validated HPLC method for this compound acetate

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound acetate in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve this compound acetate in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

    • Oxidation: Dissolve this compound acetate in a solution containing 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

    • Thermal Degradation: Expose solid this compound acetate powder to dry heat in an oven (e.g., 80°C) for a defined period. Also, test a solution of the compound under the same conditions.

    • Photostability: Expose solid this compound acetate and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Analysis: Analyze the stressed samples at appropriate time points using a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

degradation_pathway Lapaquistat_acetate This compound Acetate (C₃₃H₄₁ClN₂O₈) Hydrolysis_product De-acetylated Metabolite (Active Form) Lapaquistat_acetate->Hydrolysis_product Hydrolysis (e.g., acid/base) Oxidation_product Oxidized Product(s) Lapaquistat_acetate->Oxidation_product Oxidation (e.g., H₂O₂) Photodegradation_product Photolytic Product(s) Lapaquistat_acetate->Photodegradation_product Photolysis (Light Exposure)

Hypothetical degradation pathways for this compound acetate.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Prep Prepare this compound Acetate Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photostability Prep->Photo HPLC HPLC/UPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Identify & Quantify Degradants HPLC->Characterization

Workflow for a forced degradation study of this compound acetate.

troubleshooting_tree Start Inconsistent/Low Activity or Precipitation Observed Check_Storage Were storage conditions (temp, light) correct? Start->Check_Storage Check_Freeze_Thaw Was the stock solution subjected to multiple freeze-thaw cycles? Check_Storage->Check_Freeze_Thaw Yes Sol_Fresh Action: Use a fresh vial and prepare a new stock solution. Check_Storage->Sol_Fresh No Check_Solubility Is the concentration in aqueous media below the solubility limit? Check_Freeze_Thaw->Check_Solubility No Sol_Aliquot Action: Prepare a new stock solution and aliquot into single-use vials. Check_Freeze_Thaw->Sol_Aliquot Yes Sol_Dilution Action: Optimize dilution scheme or use a solubilizing agent. Check_Solubility->Sol_Dilution No Sol_Ok Review other experimental parameters (e.g., assay conditions). Check_Solubility->Sol_Ok Yes

Troubleshooting decision tree for this compound acetate stability issues.

References

Technical Support Center: Investigating the Commercial Viability of Low-Dose Lapaquistat

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during the experimental evaluation of low-dose Lapaquistat.

Troubleshooting Guides & FAQs

This section is designed to address specific challenges that may arise during your research on this compound.

Enzyme Inhibition Assays

Q1: My in vitro squalene (B77637) synthase inhibition assay shows inconsistent IC50 values for this compound. What are the potential causes?

A1: Inconsistent IC50 values can stem from several factors:

  • Enzyme Quality and Handling: Ensure the squalene synthase enzyme is of high purity and has been stored correctly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1]

  • Substrate and Cofactor Integrity: Prepare fresh solutions of farnesyl pyrophosphate (FPP) and NADPH for each experiment, as they can degrade over time.[1]

  • Assay Conditions: Variations in incubation time, temperature, and pH can significantly affect enzyme activity. Maintain consistent conditions across all experiments.[1]

  • Compound Solubility: Poor solubility of this compound in the assay buffer can lead to inaccurate potency measurements. Visually inspect for precipitation and consider using a different solvent or adjusting the concentration.[2]

Q2: I am observing lower than expected squalene synthase activity even in my control wells without this compound. What should I check?

A2: Low enzyme activity in control wells can be due to:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot for each experiment.[1]

  • Incorrect Buffer Composition: Verify the pH and concentration of all buffer components, including the magnesium ion cofactor, which is essential for squalene synthase activity.[3]

  • Reagent Contamination: Contaminants in the buffer or water can inhibit enzyme activity. Use high-purity reagents and water.

  • Improper Reagent Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the measurement.[1]

Cell-Based Assays

Q3: In my cell-based cholesterol synthesis assay, I'm not seeing a dose-dependent decrease in cholesterol levels with low-dose this compound.

A3: This could be due to several reasons:

  • Low Cell Permeability: this compound may have poor permeability into the cell type you are using.

  • Efflux Transporter Activity: The compound might be actively transported out of the cells by efflux pumps.[1]

  • Insufficient Incubation Time: The incubation time may not be long enough for this compound to exert its inhibitory effect on cholesterol synthesis.

  • High Basal Cholesterol Levels: If the cells have very high basal levels of cholesterol synthesis, the inhibitory effect of a low dose of this compound may be masked.

Q4: I am observing cytotoxicity in my cell line at this compound concentrations where I expect to see inhibition of cholesterol synthesis.

A4: It is crucial to differentiate between cytotoxicity and specific enzyme inhibition:

  • Perform a Cytotoxicity Assay: Use an MTT or neutral red uptake assay to determine the cytotoxic concentration of this compound on your specific cell line.[4]

  • Test Below Toxic Levels: Conduct your cholesterol synthesis inhibition experiments at concentrations well below the determined cytotoxic threshold.[1]

  • High DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is low (typically ≤0.5%) and consistent across all wells, as high concentrations can be toxic to cells.[1]

Hepatotoxicity Assessment

Q5: How can I assess the potential for liver injury with low-dose this compound in an in vitro setting?

A5: Several in vitro models can be used to evaluate drug-induced liver injury:

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity testing as they closely mimic in vivo liver metabolism.[5]

  • Hepatoma Cell Lines (e.g., HepG2): A commonly used and more readily available alternative to PHHs, though they may have different metabolic capabilities.

  • 3D Liver Models (e.g., Spheroids, Organoids): These models offer a more physiologically relevant environment and can be used for longer-term toxicity studies.[5]

  • Assessment Endpoints: Key indicators of hepatotoxicity to measure include:

    • Cytotoxicity: LDH leakage, calcein-AM staining.[1]

    • Apoptosis: Caspase activity assays.[1]

    • Mitochondrial Dysfunction: Measurement of ATP levels.

    • Oxidative Stress: Assessment of reactive oxygen species (ROS) production.

Data Presentation

The following tables summarize the reported efficacy and safety data for this compound from clinical trials.

Table 1: Efficacy of this compound in Lowering LDL-C

DoseTreatmentLDL-C Reduction (%)Reference
50 mgMonotherapy18[6]
100 mgMonotherapy21.6 - 23[6][7]
50 mgCo-administered with statins14 (additional reduction)[6]
100 mgCo-administered with statins18.0 - 19[6][7]

Table 2: Adverse Events Associated with this compound (100 mg)

Adverse EventThis compound (100 mg)Placebo/ControlReference
Alanine aminotransferase (ALT) elevation ≥3x ULN on ≥2 consecutive visits (pooled efficacy studies)2.0%0.3%[7][8]
Alanine aminotransferase (ALT) elevation ≥3x ULN on ≥2 consecutive visits (long-term study vs. low-dose atorvastatin)2.7%0.7%[7][8]
Patients meeting Hy's Law criteria (ALT elevation + increased total bilirubin)20[5][7]

Experimental Protocols

Protocol 1: In Vitro Squalene Synthase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound on squalene synthase.

Materials:

  • Recombinant human squalene synthase

  • Farnesyl pyrophosphate (FPP)

  • NADPH

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • This compound

  • 96-well microplate

  • Plate reader capable of measuring NADPH fluorescence or absorbance

Procedure:

  • Prepare Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of FPP and NADPH in assay buffer.

  • Enzyme Preparation: Dilute the squalene synthase enzyme to the desired concentration in cold assay buffer immediately before use.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the squalene synthase enzyme. Include controls with no inhibitor and no enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the desired temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding FPP and NADPH to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in NADPH concentration over time by measuring the change in absorbance at 340 nm or fluorescence.[3][9]

  • Data Analysis: Calculate the initial reaction velocities for each this compound concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cell-Based Cholesterol Synthesis Assay

This protocol describes a method to measure the effect of this compound on cholesterol synthesis in a cell line (e.g., HepG2).

Materials:

  • HepG2 cells (or other suitable cell line)

  • Cell culture medium

  • This compound

  • [14C]-Acetate or other radiolabeled precursor

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

  • Compound Treatment: Treat the cells with various concentrations of this compound in fresh culture medium for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Radiolabeling: Add [14C]-Acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized cholesterol.

  • Lipid Extraction: Wash the cells with PBS and then extract the total lipids using a suitable solvent system.

  • Lipid Separation: Separate the different lipid species, including cholesterol, using TLC.

  • Quantification: Visualize the radiolabeled cholesterol spots and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactivity counts to the protein content of each well. Calculate the percent inhibition of cholesterol synthesis for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway

Cholesterol_Biosynthesis_Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP ... Squalene Squalene FPP->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol ... Statins Statins Statins->HMG_CoA Inhibition HMG_CoA_Reductase_Inhibition HMG_CoA_Reductase_Inhibition This compound This compound This compound->FPP Inhibition Squalene_Synthase_Inhibition Squalene_Synthase_Inhibition IC50_Determination_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Cell_Culture Culture Cells Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treat_Cells Treat Cells with this compound Cell_Seeding->Treat_Cells Prepare_this compound Prepare this compound Dilutions Prepare_this compound->Treat_Cells Incubate Incubate for a Defined Period Treat_Cells->Incubate Add_Reagents Add Assay Reagents (e.g., MTT) Incubate->Add_Reagents Measure_Signal Measure Signal (e.g., Absorbance) Add_Reagents->Measure_Signal Calculate_Viability Calculate % Viability Measure_Signal->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

References

Validation & Comparative

Lapaquistat vs. Statins: A Mechanistic and Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct mechanisms of action and comparative efficacy of lapaquistat (B1674497) and statins in cholesterol reduction.

This guide provides a detailed comparison of this compound, a squalene (B77637) synthase inhibitor, and statins, HMG-CoA reductase inhibitors. We will delve into their distinct mechanisms of action within the cholesterol biosynthesis pathway, present comparative experimental data on their efficacy and safety, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Enzymes

The primary difference between this compound and statins lies in the specific enzymes they target within the cholesterol biosynthesis pathway.

Statins act early in the pathway by competitively inhibiting HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical rate-limiting step in cholesterol synthesis.[1][2][3][4] By blocking this step, statins not only reduce the production of cholesterol but also decrease the synthesis of important downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][5] This interference with isoprenoid synthesis is thought to contribute to some of the pleiotropic effects of statins, but also to some of their adverse effects, particularly myopathy.[5]

This compound , on the other hand, inhibits squalene synthase , an enzyme that acts further down the cholesterol biosynthesis pathway.[6][7] Squalene synthase catalyzes the conversion of two molecules of farnesyl diphosphate (B83284) into squalene, the first committed step in cholesterol synthesis.[5][8] This targeted inhibition allows this compound to reduce cholesterol production without affecting the synthesis of essential isoprenoid intermediates.[5][7] It was hypothesized that this more specific mechanism could reduce the risk of myopathy associated with statins.[9]

The reduction in intracellular cholesterol by both drug classes leads to a compensatory upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[1][5]

Signaling Pathway and Experimental Workflow

To visualize these distinct mechanisms and a typical experimental approach for their evaluation, the following diagrams are provided.

Cholesterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMGCoA This compound This compound This compound->Isoprenoids

Figure 1. Cholesterol Biosynthesis Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Activity Assay cluster_analysis Data Analysis Enzyme_Prep Enzyme Preparation (e.g., Microsomal Fraction) Incubation Incubation of Enzyme with Substrate and Compound Enzyme_Prep->Incubation Compound_Prep Compound Preparation (this compound/Statin Dilutions) Compound_Prep->Incubation Measurement Measurement of Product Formation or Substrate Depletion (e.g., Spectrophotometry) Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Kinetics Kinetic Analysis IC50->Kinetics

Figure 2. In Vitro Enzyme Inhibition Assay Workflow.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from clinical trials and in vitro studies comparing this compound and statins.

Table 1: LDL Cholesterol Reduction in Clinical Trials
Drug/DoseMonotherapy (% LDL-C Reduction)In Combination with Statins (% Additional LDL-C Reduction)
This compound 50 mg18%14%
This compound 100 mg21.6% - 23%[3][5][10]18.0% - 19%[3][5][10]
Atorvastatin (various doses)37% - 51%[11][12]N/A
Rosuvastatin (B1679574) (various doses)46% - 55%[11][12]N/A
Simvastatin (B1681759) (various doses)28% - 46%[11]N/A
Pravastatin (B1207561) (various doses)20% - 30%[12]N/A

Note: Data for statins are from various studies, including the STELLAR trial, and represent a range of doses.[12][13][14]

Table 2: In Vitro Inhibition of Target Enzymes
CompoundTarget EnzymeCell Line / SystemIC50 (nM)
This compound (as T-91485)Squalene SynthaseHuman Skeletal Myocytes45
AtorvastatinHMG-CoA ReductaseHuman Skeletal Myocytes8.6
SimvastatinHMG-CoA ReductaseHuman Skeletal Myocytes8.4
SimvastatinHMG-CoA ReductaseHep G2 cell homogenates18
LovastatinHMG-CoA ReductaseHep G2 cell homogenates61
PravastatinHMG-CoA ReductaseHep G2 cell homogenates95

Note: T-91485 is the active metabolite of this compound.

Table 3: Key Adverse Events in Clinical Trials
Adverse EventThis compound (100 mg)Statins (various)
Hepatic
ALT/AST elevation ≥3x ULN2.0% - 2.7%[3][10]Generally <1% (dose-dependent)
Meeting Hy's Law Criteria2 patients in the clinical program[3][10]Rare
Muscular
Myopathy/MyalgiaNo significant advantage over statins observed[2]Incidence varies, can be a limiting factor[1]
Creatine (B1669601) Kinase (CK) >10x ULNNot a primary concernLow incidence, but a known risk[1][8]

ULN: Upper Limit of Normal. Hy's Law is an indicator of potential for fatal drug-induced liver injury.

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.

Materials:

  • HMG-CoA Reductase enzyme preparation

  • HMG-CoA substrate

  • NADPH

  • Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Statin inhibitor solutions of varying concentrations

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in a 96-well plate or cuvette.

  • Add the statin inhibitor solution or vehicle control to the respective wells.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the HMG-CoA substrate.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

  • Determine the IC50 value of the statin by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Squalene Synthase Activity Assay

This protocol also relies on measuring the consumption of NADPH, a cofactor in the squalene synthase reaction.

Materials:

  • Squalene Synthase enzyme preparation (e.g., from microsomal fractions)

  • Farnesyl diphosphate (FPP) substrate

  • NADPH

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)

  • This compound inhibitor solutions of varying concentrations

  • Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FPP, and NADPH in a 96-well plate or cuvette.

  • Add the this compound inhibitor solution or vehicle control to the respective wells.

  • Pre-incubate the mixture at 37°C for a specified time.

  • Initiate the reaction by adding the squalene synthase enzyme preparation.

  • Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals.

  • Calculate the rate of NADPH consumption.

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound and statins both effectively lower LDL cholesterol by inhibiting key enzymes in the cholesterol biosynthesis pathway. Statins, as HMG-CoA reductase inhibitors, act at an earlier, rate-limiting step, impacting the synthesis of both cholesterol and isoprenoid intermediates. This compound, a squalene synthase inhibitor, acts at a later, more specific step, solely targeting cholesterol synthesis.

While this compound demonstrated a reduction in LDL cholesterol, its efficacy was generally less potent than that of commonly prescribed statins.[5] The theoretical advantage of avoiding isoprenoid depletion and potentially reducing myopathy was not clearly established in clinical trials.[2] Ultimately, the development of this compound was halted due to concerns about liver toxicity at doses required for significant cholesterol reduction.[3][5][10]

Statins remain the cornerstone of lipid-lowering therapy due to their proven efficacy in reducing cardiovascular events and a generally acceptable safety profile.[11] The story of this compound, however, provides valuable insights for future drug development, highlighting the importance of targeting specific pathway steps to potentially improve safety profiles, while underscoring the critical need to balance efficacy with a thorough understanding of potential off-target or compound-specific toxicities.

References

A Comparative Analysis of Lapaquistat and Atorvastatin for Lowering LDL-C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Lapaquistat and atorvastatin (B1662188) in lowering Low-Density Lipoprotein Cholesterol (LDL-C). The information presented is based on available clinical trial data and pharmacological research, intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

Hypercholesterolemia, characterized by elevated levels of LDL-C, is a significant risk factor for cardiovascular disease. Statins, such as atorvastatin, have been the cornerstone of LDL-C lowering therapy for decades. However, the search for alternative and complementary therapeutic agents has led to the exploration of novel mechanisms of action. This compound, a squalene (B77637) synthase inhibitor, represents one such alternative approach. This guide offers a comparative overview of the efficacy, mechanism of action, and experimental data related to this compound and atorvastatin.

Mechanism of Action

Atorvastatin and this compound lower cholesterol through distinct mechanisms targeting different enzymes in the cholesterol biosynthesis pathway.

Atorvastatin: As a member of the statin class, atorvastatin is a competitive inhibitor of HMG-CoA reductase.[1][2][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical rate-limiting step in cholesterol synthesis.[1][2][3] By inhibiting this step, atorvastatin reduces the intracellular cholesterol pool, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.[1][2]

This compound: this compound inhibits squalene synthase, an enzyme that acts further down the cholesterol biosynthesis pathway than HMG-CoA reductase.[4] Squalene synthase catalyzes the conversion of two molecules of farnesyl pyrophosphate into squalene, the first committed step in sterol biosynthesis.[5] The rationale behind inhibiting this later step was to specifically target cholesterol synthesis without affecting the production of other essential molecules derived from the mevalonate pathway.[4]

Signaling Pathway: Cholesterol Biosynthesis

cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol Atorvastatin Atorvastatin HMG-CoA Reductase HMG-CoA Reductase Atorvastatin->HMG-CoA Reductase Inhibits This compound This compound Squalene Synthase Squalene Synthase This compound->Squalene Synthase Inhibits

Caption: Cholesterol biosynthesis pathway highlighting the points of inhibition for Atorvastatin and this compound.

Comparative Efficacy in Lowering LDL-C

Clinical trials have evaluated the LDL-C lowering efficacy of this compound both as a monotherapy and in combination with statins, allowing for a comparison with atorvastatin.

Monotherapy Data

A phase 2 clinical trial directly compared different doses of this compound with atorvastatin 10 mg in patients with primary hypercholesterolemia. The results demonstrated a dose-dependent reduction in LDL-C with this compound, although the reduction was less than that observed with atorvastatin.[6]

Treatment GroupNBaseline LDL-C (mg/dL)Mean % Change from Baseline in LDL-C
Placebo-~160.7-
This compound 25 mg-~160.7-15.8%
This compound 50 mg-~160.7-18.4%
This compound 100 mg-~160.7-26.3%
Atorvastatin 10 mg-~160.7-36.4%
P < .001 vs placebo
Data from a phase 2 study in patients with primary hypercholesterolemia.[6]

Pooled data from 12 studies on this compound showed that a 100 mg dose as monotherapy significantly decreased LDL-C by 21.6%.[7][8] In a separate multicenter, phase III study, this compound 100 mg monotherapy lowered LDL-C levels by 20.09% compared to placebo (p < 0.001).[3]

For atorvastatin, a 6-week, double-blind clinical trial showed dose-related reductions in LDL-C from 25% with a 2.5 mg dose to 61% with an 80 mg dose.[2] The STELLAR trial reported that atorvastatin 10mg led to an average LDL-C reduction of 37%.[9]

Combination Therapy Data

The efficacy of this compound was also assessed when added to ongoing statin therapy. In a study of patients with LDL-C > 100 mg/dL despite treatment with atorvastatin (10 or 20 mg), the addition of this compound 100 mg resulted in a further LDL-C reduction of 19.1% compared to an increase of 0.7% for those who received a placebo in addition to atorvastatin.[6] Pooled data indicated that this compound 100 mg in combination with a statin decreased LDL-C by 18.0%.[7][8]

Experimental Protocols

The clinical trials referenced in this guide followed standard methodologies for evaluating lipid-lowering therapies. Below is a generalized protocol based on the descriptions of these studies.

Generalized Phase III Clinical Trial Protocol for this compound Monotherapy
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3]

  • Patient Population: Adult patients (≥ 18 years old) with primary hypercholesterolemia, defined by a mean LDL-C between 130 mg/dL and 220 mg/dL, and triglycerides ≤ 400 mg/dL.[3]

  • Procedure:

    • Screening and Dietary Stabilization: Treatment-naïve patients or those who discontinued (B1498344) previous lipid-lowering therapy underwent a 6-week dietary stabilization period to establish a baseline lipid profile.[3]

    • Randomization: Eligible patients were randomly assigned to receive either this compound (100 mg) or a matching placebo once daily for 12 weeks.[3]

    • Data Collection: Fasting lipid panels were taken at baseline and at specified intervals throughout the 12-week treatment period. Safety was monitored through clinical examinations and laboratory tests, including liver function tests.

    • Endpoints: The primary endpoint was the percent change in direct LDL-C from baseline to week 12. Secondary endpoints included changes in other lipid parameters such as total cholesterol, HDL-C, triglycerides, and apolipoprotein B.[3]

  • Statistical Analysis: The primary efficacy analysis was a comparison of the mean percent change in LDL-C from baseline between the this compound and placebo groups.

Experimental Workflow: Clinical Trial

cluster_screening Recruitment cluster_intervention Intervention cluster_analysis Analysis Patient Screening Patient Screening Dietary Stabilization (6 weeks) Dietary Stabilization (6 weeks) Patient Screening->Dietary Stabilization (6 weeks) Baseline Assessment Baseline Assessment Dietary Stabilization (6 weeks)->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group (this compound) Treatment Group (this compound) Randomization->Treatment Group (this compound) Control Group (Placebo/Atorvastatin) Control Group (Placebo/Atorvastatin) Randomization->Control Group (Placebo/Atorvastatin) Treatment Period (e.g., 12 weeks) Treatment Period (e.g., 12 weeks) Treatment Group (this compound)->Treatment Period (e.g., 12 weeks) Control Group (Placebo/Atorvastatin)->Treatment Period (e.g., 12 weeks) Follow-up Assessments Follow-up Assessments Treatment Period (e.g., 12 weeks)->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results Results Data Analysis->Results

Caption: A generalized workflow for a randomized controlled clinical trial comparing lipid-lowering therapies.

Safety and Tolerability

Atorvastatin: Atorvastatin is generally well-tolerated. The most common side effects are mild and transient. However, like other statins, it can be associated with myopathy and, in rare cases, rhabdomyolysis. Elevations in liver enzymes can also occur.[1][10]

This compound: The development of this compound was halted in 2008 due to concerns about potential liver damage.[4] In clinical trials, the 100 mg dose was associated with an increase in alanine (B10760859) aminotransferase (ALT) levels to three or more times the upper limit of normal in a small percentage of patients.[7] Two patients receiving this compound 100 mg met the criteria for potential drug-induced liver injury (Hy's Law).[7]

Conclusion

This compound, a squalene synthase inhibitor, demonstrated a dose-dependent efficacy in lowering LDL-C, both as a monotherapy and in combination with statins.[6][7][8] However, its LDL-C lowering effect was less pronounced than that of atorvastatin at the doses studied in head-to-head comparisons.[6] The development of this compound was ultimately discontinued due to safety concerns related to potential hepatotoxicity at the higher, more effective doses.[4][7] Atorvastatin remains a first-line therapy for hypercholesterolemia, with a well-established efficacy and safety profile.[1][10] The story of this compound underscores the challenges in developing new lipid-altering drugs, where a favorable balance of efficacy and safety is paramount.

References

Squalene Synthase Inhibitors: A Comparative Analysis of Lapaquistat and its Contemporaries

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the clinical and preclinical data for lapaquistat (B1674497), the most clinically advanced squalene (B77637) synthase inhibitor, and a comparative overview of other agents in its class. This guide is intended for researchers, scientists, and drug development professionals in the field of lipid-lowering therapies.

The quest for effective and safe lipid-lowering agents has led to the exploration of multiple targets within the cholesterol biosynthesis pathway. While HMG-CoA reductase inhibitors, or statins, have been the cornerstone of therapy for decades, interest in downstream targets has persisted. Squalene synthase, the enzyme that catalyzes the first committed step in cholesterol synthesis, has been a particularly attractive target. The rationale is that inhibiting this step would avoid the depletion of essential non-sterol isoprenoids, a consequence of upstream HMG-CoA reductase inhibition, and potentially offer a better side-effect profile.[1][2]

This compound (TAK-475), a 4,1-benzoxazepine (B1262346) derivative, stands out as the only squalene synthase inhibitor to have progressed to advanced Phase III clinical trials.[1][3] Its development was ultimately halted due to concerns about liver toxicity at therapeutic doses.[4][5] Despite this, the extensive clinical trial program for this compound provides a rich dataset for understanding the potential and pitfalls of squalene synthase inhibition.

Direct head-to-head clinical studies comparing this compound with other squalene synthase inhibitors are not available in the public domain, primarily because most other candidates did not advance to late-stage clinical development.[6] Therefore, this guide provides a detailed comparison of this compound with placebo and statins, the standard of care, based on pooled data from its clinical trials. It also includes a summary of other notable squalene synthase inhibitors that have been investigated.

This compound: Clinical Efficacy and Safety Profile

A meta-analysis of 12 Phase II and III clinical trials, encompassing 6,151 participants, provides a comprehensive overview of this compound's performance.[3][5] The studies evaluated this compound as both a monotherapy and an add-on therapy to statins.

Table 1: this compound Efficacy Data (Monotherapy vs. Placebo)
ParameterThis compound (50 mg)This compound (100 mg)Placebo
LDL-C Reduction -18%-23.4%+1.8%
Non-HDL-C Reduction SignificantSignificant-
Total Cholesterol Reduction SignificantSignificant-
Apolipoprotein B Reduction SignificantSignificant-
Triglycerides Reduction SignificantSignificant-
VLDL-C Reduction SignificantSignificant-
hs-CRP Reduction -16.7%-25%+9.52%

Data sourced from a meta-analysis of 12 clinical trials.[3][6][7]

Table 2: this compound Efficacy Data (Co-administered with Statins vs. Placebo)
ParameterThis compound (50 mg) + StatinThis compound (100 mg) + StatinPlacebo + Statin
Additional LDL-C Reduction -14%-19%-
Non-HDL-C Reduction SignificantSignificant-
Total Cholesterol Reduction SignificantSignificant-
Apolipoprotein B Reduction SignificantSignificant-
Triglycerides Reduction SignificantSignificant-
VLDL-C Reduction SignificantSignificant-
hs-CRP Reduction Trend towards significanceSignificant-

Data sourced from a meta-analysis of 12 clinical trials.[6][7]

Safety and Tolerability

The primary reason for the discontinuation of this compound's development was hepatotoxicity. At the 100 mg dose, there was a notable increase in alanine (B10760859) aminotransferase (ALT) levels to three or more times the upper limit of normal in 2.0-2.7% of patients, compared to less than 0.7% in placebo or low-dose atorvastatin (B1662188) groups.[5] Crucially, two patients met Hy's Law criteria, indicating a high risk of severe drug-induced liver injury.[5][8] The 50 mg dose did not show a significant increase in hepatotoxicity compared to placebo, but it was not considered commercially viable due to its modest LDL-C lowering effect compared to existing therapies.[6][8]

The Cholesterol Biosynthesis Pathway: A Tale of Two Inhibitors

The diagram below illustrates the cholesterol biosynthesis pathway and highlights the distinct points of action for statins and squalene synthase inhibitors.

Cholesterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Squalene Synthase NonSterol Non-Sterol Products Isoprenoids->NonSterol Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG_CoA This compound This compound & other SSIs This compound->Squalene

Caption: Cholesterol biosynthesis pathway showing inhibition points.

Other Squalene Synthase Inhibitors of Note

While this compound is the most well-documented squalene synthase inhibitor, several other compounds have been investigated. Direct comparative data is scarce, but a summary of their status is provided below.

Table 3: Overview of Other Squalene Synthase Inhibitors
CompoundClass/OriginKey Findings/Development Stage
Zaragozic Acids (Squalestatins) Fungal metabolitesPotent inhibitors of squalene synthase.[2] Development was hampered by poor pharmacokinetic properties.
YM-53601 SyntheticShowed cholesterol-lowering effects in preclinical models. Limited clinical data available.[3]
ER-27856 SyntheticInvestigated in early preclinical studies.[3]
BMS-187745 SyntheticPreclinical candidate.[3]
RPR 107393 SyntheticPreclinical candidate.[3]
T-91485 Metabolite of TAK-475Active metabolite of this compound. In vitro studies showed it was less myotoxic than statins.[9]

Experimental Protocols: A Glimpse into the this compound Clinical Trials

The data for this compound was derived from a series of randomized, double-blind, parallel, placebo- or active-controlled trials.[5]

  • Study Population: Patients with dyslipidemia, including those with heterozygous or homozygous familial hypercholesterolemia.[6][7]

  • Interventions: this compound was administered at doses of 25 mg, 50 mg, or 100 mg daily, either as monotherapy or in combination with other lipid-altering drugs, most commonly statins.[5]

  • Duration: The trials ranged from 6 to 96 weeks.[5]

  • Primary Outcome Measures: The main efficacy endpoint was the percent change in low-density lipoprotein cholesterol (LDL-C).[5]

  • Secondary Outcome Measures: These included changes in other lipid parameters (total cholesterol, HDL-C, triglycerides), apolipoproteins, and inflammatory markers like high-sensitivity C-reactive protein (hs-CRP).[5][7]

  • Safety Assessments: Comprehensive safety monitoring was conducted, with a particular focus on liver function tests (ALT, AST, bilirubin).[5]

Clinical_Trial_Workflow Screening Patient Screening (Dyslipidemia) Randomization Randomization Screening->Randomization GroupA This compound (25, 50, or 100 mg) Randomization->GroupA Monotherapy Trials GroupB Placebo Randomization->GroupB Monotherapy Trials GroupC This compound + Statin Randomization->GroupC Co-administration Trials GroupD Placebo + Statin Randomization->GroupD Co-administration Trials Treatment Treatment Phase (6-96 weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment GroupD->Treatment FollowUp Efficacy & Safety Follow-up Treatment->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Generalized workflow of the this compound clinical trials.

Conclusion

This compound demonstrated the clinical potential of squalene synthase inhibition as a mechanism for lowering LDL-C. However, its development was ultimately curtailed by a narrow therapeutic window, with dose-limiting hepatotoxicity at the most effective dose. The lack of other squalene synthase inhibitors advancing to late-stage trials means that direct comparative data within this class is unavailable. The this compound clinical trial program, however, provides invaluable insights for the future development of lipid-lowering therapies targeting this and other downstream enzymes in the cholesterol biosynthesis pathway. Future research in this area will need to focus on identifying compounds with a more favorable safety profile while retaining or improving upon the efficacy demonstrated by this compound.

References

Validating the cholesterol-lowering effects of Lapaquistat in novel models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Lapaquistat, a squalene (B77637) synthase inhibitor, and its performance as a cholesterol-lowering agent. It compares its efficacy with standard therapies, presents key experimental data from preclinical and clinical studies, and explores the application of novel models for validating future compounds in this class.

Introduction: A Different Approach to Cholesterol Synthesis Inhibition

This compound (TAK-475) represents a class of cholesterol-lowering drugs known as squalene synthase inhibitors. Unlike statins, which target HMG-CoA reductase at an early stage of the cholesterol biosynthesis pathway, this compound acts on a downstream enzyme, squalene synthase.[1][2] This enzyme catalyzes the first committed step in cholesterol synthesis.[3] The rationale behind this approach was to specifically inhibit cholesterol production without affecting the synthesis of other essential molecules derived from the mevalonate (B85504) pathway, potentially reducing the side effects associated with statins, such as myopathy.[1]

Clinical development of this compound was ultimately halted due to concerns about liver toxicity at higher, commercially viable doses.[3][4] However, the data generated from its extensive clinical trial program provides valuable insights into the efficacy and potential of squalene synthase inhibition as a therapeutic strategy for hypercholesterolemia.

Mechanism of Action: this compound vs. Statins

The cholesterol biosynthesis pathway is a complex series of enzymatic reactions. This compound and statins inhibit this pathway at different points, leading to distinct biochemical consequences.

  • Statins (HMG-CoA Reductase Inhibitors): Inhibit the conversion of HMG-CoA to mevalonate, a crucial early step. This reduces the production of all downstream products, including cholesterol and non-sterol isoprenoids. The reduction in intrahepatic cholesterol leads to an upregulation of LDL receptors on liver cells, which increases the clearance of LDL-cholesterol (LDL-C) from the bloodstream.[3]

  • This compound (Squalene Synthase Inhibitor): Blocks the conversion of farnesyl pyrophosphate to squalene. This is a later and more specific step in the pathway leading exclusively to cholesterol synthesis.[3] By inhibiting this step, this compound also leads to a decrease in intrahepatic cholesterol and subsequent upregulation of LDL receptors, thereby lowering plasma LDL-C.[3] A key distinction is that this mechanism does not deplete the isoprenoid intermediates necessary for other cellular functions.[1]

Cholesterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoid Intermediates (e.g., FPP, GGPP) mevalonate->isoprenoids squalene Squalene isoprenoids->squalene Squalene Synthase non_sterol Non-Sterol Products (e.g., CoQ10, Heme A) isoprenoids->non_sterol lanosterol Lanosterol squalene->lanosterol cholesterol Cholesterol lanosterol->cholesterol statin Statins statin->hmg_coa This compound This compound This compound->squalene

Figure 1. Cholesterol biosynthesis pathway showing the distinct points of inhibition for Statins and this compound.

Comparative Efficacy: Preclinical and Clinical Data

This compound demonstrated significant cholesterol-lowering effects in both preclinical animal models and human clinical trials.

Preclinical Data in a Novel Atherosclerosis Model

A key preclinical study investigated the effects of this compound in Watanabe Heritable Hyperlipidemic Myocardial Infarction-prone (WHHLMI) rabbits, a model that spontaneously develops hypercholesterolemia and atherosclerotic lesions similar to humans.[5][6]

Experimental Protocol: WHHLMI Rabbit Study

  • Model: Young male WHHLMI rabbits, which have a genetic defect in the LDL receptor, leading to severe hypercholesterolemia and spontaneous development of atherosclerosis and myocardial infarction.[5][6]

  • Treatment: Rabbits were fed a diet supplemented with this compound acetate (B1210297) at low (100 mg/kg/day) or high (200 mg/kg/day) doses for 32 weeks. A control group received a standard diet.[5]

  • Key Parameters Measured:

    • Serum lipid levels (total cholesterol, triglycerides) were monitored every 4 weeks.[5]

    • At the end of the study, lipoprotein profiles and coenzyme Q10 levels were assayed.[5]

    • The extent of atherosclerosis in the aorta and coronary arteries was examined histopathologically.[5]

    • Plaque composition (macrophage accumulation, collagen content, extracellular lipid) was analyzed using computer-assisted image analysis.[5]

Results Summary

ParameterControl GroupThis compound (Low Dose)This compound (High Dose)
AUC Serum Total Cholesterol (% change) -↓ 17.8% (P=0.006)↓ 30.3% (P<0.001)
AUC Serum Triglycerides (% change) -↓ 28.0% (P=0.024)↓ 36.8% (P<0.001)
Coronary Macrophage Concentration (% change) -↓ 67% (P=0.018)↓ 63% (P=0.019)
Coronary Collagen Concentration (% change) 3.5 ± 0.7%-↑ to 28.9 ± 4.6% (P<0.001)
Plaque Vulnerability Index (% change) -↓ 83.6% (P=0.003)↓ 90.5% (P<0.001)
Data sourced from a study on WHHLMI rabbits.[5]

These findings suggest that this compound not only reduced circulating atherogenic lipoproteins but also promoted the transformation of unstable, lipid-rich plaques into more stable, fibrous lesions.[5]

Clinical Trial Data

This compound underwent extensive Phase II and III clinical trials involving over 6,000 patients.[4][7] The data from these trials demonstrated a consistent, dose-dependent reduction in LDL-C.

Experimental Protocol: Phase III Clinical Trials (General Methodology)

  • Study Design: Randomized, double-blind, parallel-group, placebo- or active-controlled trials with durations ranging from 6 to 96 weeks.[7][8]

  • Patient Population: Patients with primary hypercholesterolemia, including those with heterozygous and homozygous familial hypercholesterolemia.[4][9] Key inclusion criteria often involved baseline LDL-C levels between 130 and 220 mg/dL and triglycerides ≤400 mg/dL.[9]

  • Interventions: this compound administered as monotherapy (25 mg, 50 mg, 100 mg daily) or in co-administration with statins, compared against placebo or statin monotherapy.[4][7]

  • Primary Endpoint: The primary efficacy measure was the percent change in directly measured LDL-C from baseline to the end of the treatment period (e.g., 12 or 24 weeks).[9]

  • Secondary Endpoints: Included changes in other lipid parameters such as total cholesterol (TC), non-HDL-C, triglycerides (TG), apolipoprotein B (ApoB), and high-sensitivity C-reactive protein (hs-CRP).[3][9]

  • Safety Monitoring: Assessed through adverse event reporting and regular monitoring of laboratory parameters, with a focus on liver enzymes (ALT, AST) and creatine (B1669601) kinase (CK).[3]

Clinical_Trial_Workflow screening Patient Screening (Inclusion/Exclusion Criteria) run_in Dietary Stabilization Run-in Period (e.g., 6 weeks) screening->run_in randomization Randomization run_in->randomization group_a Group A This compound randomization->group_a group_b Group B Comparator (Placebo/Statin) randomization->group_b treatment Treatment Period (e.g., 12-24 weeks) group_a->treatment group_b->treatment efficacy Efficacy Assessment (Primary & Secondary Endpoints) treatment->efficacy safety Safety Monitoring (Adverse Events, Labs) treatment->safety analysis Final Data Analysis efficacy->analysis safety->analysis

Figure 2. A typical workflow for a Phase III clinical trial of a cholesterol-lowering drug like this compound.

Results Summary: this compound in Clinical Trials

Table 1: this compound Monotherapy vs. Placebo (12 Weeks)

ParameterThis compound (50 mg) % ChangeThis compound (100 mg) % ChangePlacebo % Change
LDL-C ↓ 18%↓ 21.6% - 23%~1.8%
Non-HDL-C Significant ReductionSignificant Reduction-
Total Cholesterol Significant ReductionSignificant Reduction-
Apolipoprotein B Significant ReductionSignificant Reduction-
Triglycerides Significant ReductionSignificant Reduction-
hs-CRP Dose-dependent ReductionDose-dependent Reduction-
Data pooled from Phase II/III clinical trials.[3][7][9]

Table 2: this compound as Add-on Therapy to Statins vs. Statin Monotherapy (24 Weeks)

ParameterThis compound (50 mg) + Statin (Additional % Reduction)This compound (100 mg) + Statin (Additional % Reduction)
LDL-C ↓ 14%↓ 18% - 19%
Data represents the additional LDL-C lowering when this compound was added to stable statin therapy.[3][7]

The clinical data consistently showed that this compound effectively lowered LDL-C and other atherogenic lipoproteins, both alone and in combination with statins.[3][7] However, the 100 mg dose was associated with elevations in liver transaminases (ALT/AST), which ultimately led to the cessation of its development.[4]

Validating Future Squalene Synthase Inhibitors in Novel Models

While this compound's journey ended prematurely, the validation of a next-generation squalene synthase inhibitor would benefit from contemporary preclinical and clinical models that offer deeper insights into efficacy and safety.

Novel Preclinical Models
  • Humanized Mouse Models: Mice with "humanized" livers, created by transplanting human hepatocytes, develop a human-like lipoprotein profile (LDL-dominant instead of HDL-dominant).[3][10] These models are invaluable for studying lipid metabolism and the effects of drugs on human-specific pathways, offering greater translational relevance than traditional rodent models.[10]

  • Organ-on-a-Chip Systems: Microfluidic devices, or "vessels-on-a-chip," can model aspects of atherosclerosis by culturing human endothelial cells under physiological and pathological shear stress.[4][7] These systems allow for the detailed study of cellular responses, such as inflammation and immune cell recruitment, in a controlled, human-relevant microenvironment, which is not possible in animal models.[8]

Innovations in Clinical Trial Design and Assessment
  • Advanced In Vivo Imaging: Modern clinical trials can employ non-invasive imaging techniques to directly assess atherosclerosis.

    • Coronary CT Angiography (CCTA): Can visualize and quantify plaque burden in the coronary arteries.[11]

    • PET and MRI: Molecular imaging with PET or MRI can characterize plaque composition and inflammation, providing insights into plaque stability.[12][13] These imaging biomarkers can serve as surrogate endpoints, potentially shortening trial durations and reducing costs.[12]

  • Adaptive Clinical Trial Designs: Unlike traditional fixed trial designs, adaptive designs allow for pre-planned modifications based on interim data analysis.[14][15] This can include adjusting dosages, sample sizes, or patient selection criteria, making trials more efficient, flexible, and more likely to identify the true benefit of a new therapy.[16]

Conclusion

This compound demonstrated the clinical efficacy of squalene synthase inhibition as a potent cholesterol-lowering strategy. While its development was halted, the extensive data gathered provides a valuable benchmark for the field. Future research into this class of drugs can leverage a new generation of sophisticated preclinical and clinical models. Humanized mouse models and organ-on-a-chip systems offer enhanced translational relevance for preclinical assessment, while advanced imaging and adaptive trial designs provide more efficient and insightful pathways for clinical validation. By applying these novel approaches, the full therapeutic potential of targeting this key enzyme in cholesterol synthesis may yet be realized.

References

Lapaquistat's Impact on C-reactive Protein: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the comparative efficacy of lapaquistat (B1674497) and other cholesterol-lowering agents in modulating C-reactive protein levels, a key inflammatory biomarker.

This guide provides a cross-validation of this compound's effect on C-reactive protein (CRP) by comparing its performance with various statins. The information is compiled from multiple clinical trials and presented to aid in research and development decisions. Quantitative data are summarized in tables for direct comparison, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Comparative Efficacy in CRP Reduction

This compound, a squalene (B77637) synthase inhibitor, has demonstrated a significant impact on reducing high-sensitivity C-reactive protein (hs-CRP) levels. Clinical trial data indicates that this compound, particularly when used in conjunction with atorvastatin, leads to a notable decrease in this key inflammatory marker. The following tables provide a comparative summary of the CRP-lowering effects of this compound and various statins, based on available clinical trial data.

Drug ClassDrugDosageTrial/StudyPercent Reduction in CRP/hs-CRP
Squalene Synthase Inhibitor This compound (co-administered with Atorvastatin)50 mg & 100 mgPhase III Trial[1]Significant reduction (specific percentage not detailed in abstract)
This compound100 mgPooled Phase 2/3 Data[2]Significant reduction relative to placebo (P<0.001)
HMG-CoA Reductase Inhibitors (Statins) Atorvastatin80 mgREVERSAL[3]36.4%
Atorvastatin40 mg-[4]~40%
Atorvastatin20 mg-[4]~13.3%
Pravastatin40 mgPRINCE[5]16.9%
Rosuvastatin20 mgJUPITER[6]37%
Simvastatin20-80 mg-Significant reductions observed
Lovastatin20-40 mgAFCAPS/TexCAPS[3]14.8%
Pitavastatin4 mg vs 1 mgREAL-CAD14% lower in the 4mg group

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. The primary endpoint for inflammation assessment in these studies was the measurement of high-sensitivity C-reactive protein (hs-CRP) levels in blood plasma.

hs-CRP Measurement:

  • Sample Collection: Fasting blood samples were collected from participants at baseline and at specified follow-up intervals throughout the trial duration.

  • Assay Method: Plasma or serum hs-CRP levels were typically quantified using validated high-sensitivity immunoturbidimetric assays. For instance, the PRINCE trial utilized such a method. These assays are designed to detect low levels of CRP with high precision, which is crucial for cardiovascular risk assessment.

  • Data Analysis: The primary outcome was generally the percent change in hs-CRP from baseline to the end of the treatment period. Statistical analyses, such as analysis of covariance (ANCOVA), were employed to compare the effects of the active drug to placebo.

Signaling Pathways and Mechanism of Action

The reduction in C-reactive protein by both this compound and statins is attributed to their anti-inflammatory properties, which stem from their intervention in the cholesterol biosynthesis pathway.

Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in this pathway. This action reduces the downstream production of isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac, which are involved in pro-inflammatory signaling pathways. By reducing isoprenoid availability, statins are thought to dampen these inflammatory cascades, leading to decreased production of inflammatory cytokines and, consequently, lower CRP levels.

This compound acts further down the pathway by inhibiting squalene synthase, the enzyme that catalyzes the conversion of FPP to squalene. This inhibition also modulates the levels of isoprenoid intermediates. It is hypothesized that by blocking squalene synthesis, this compound may lead to an accumulation of upstream isoprenoids that have anti-inflammatory effects, thereby contributing to the reduction in CRP.

Cholesterol_Biosynthesis_and_Inflammation cluster_pathway Cholesterol Biosynthesis Pathway cluster_inhibition Drug Intervention cluster_inflammation Inflammatory Signaling Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isoprenoids (FPP, GGPP) Isoprenoids (FPP, GGPP) Mevalonate->Isoprenoids (FPP, GGPP) Squalene Squalene Isoprenoids (FPP, GGPP)->Squalene Squalene Synthase Pro-inflammatory Signaling Pro-inflammatory Signaling Isoprenoids (FPP, GGPP)->Pro-inflammatory Signaling Activates Cholesterol Cholesterol Squalene->Cholesterol Statins Statins Statins->HMG-CoA Inhibits This compound This compound This compound->Isoprenoids (FPP, GGPP) Inhibits CRP Production CRP Production Pro-inflammatory Signaling->CRP Production Clinical_Trial_Workflow cluster_setup Trial Setup cluster_intervention Intervention Phase cluster_analysis Data Analysis Recruitment Participant Recruitment Screening Screening & Baseline Assessment Recruitment->Screening Randomization Randomization Screening->Randomization Treatment Drug Administration (this compound/Statin/Placebo) Randomization->Treatment Monitoring Follow-up Visits & Sample Collection Treatment->Monitoring Assay hs-CRP Measurement Monitoring->Assay Stats Statistical Analysis Assay->Stats Results Results Interpretation Stats->Results

References

A Comparative Analysis of the Pleiotropic Effects of Lapaquistat and Statins

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pleiotropic effects of the squalene (B77637) synthase inhibitor, Lapaquistat, and the widely prescribed HMG-CoA reductase inhibitors, statins. While both drug classes effectively lower low-density lipoprotein cholesterol (LDL-C), their distinct mechanisms of action suggest different profiles regarding their cholesterol-independent, or pleiotropic, effects. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical and clinical data to inform future research and development in lipid-lowering therapies.

Introduction

Statins have long been the cornerstone of hypercholesterolemia management and cardiovascular disease prevention. Their benefits are attributed not only to robust LDL-C reduction but also to a range of pleiotropic effects, including anti-inflammatory, antioxidant, and endothelial-enhancing properties.[1] These effects are largely mediated by the inhibition of HMG-CoA reductase, which, in addition to reducing cholesterol synthesis, also limits the production of isoprenoid intermediates essential for various intracellular signaling pathways.[1]

This compound acetate (B1210297) (TAK-475) represents a different therapeutic approach by inhibiting squalene synthase, an enzyme downstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2] This mechanism allows for LDL-C lowering without depleting the isoprenoid pool, theoretically avoiding some of the side effects associated with statins and presenting a unique pleiotropic profile.[2][3] However, the clinical development of this compound was halted due to concerns about liver toxicity at higher doses.[2][4] This guide will objectively compare the known pleiotropic effects of these two classes of drugs based on published experimental data.

Mechanism of Action: A Fork in the Cholesterol Synthesis Pathway

The differing pleiotropic effects of this compound and statins stem from their distinct targets in the cholesterol biosynthesis pathway. Statins inhibit HMG-CoA reductase, the rate-limiting step, thereby reducing the synthesis of mevalonate (B85504) and all subsequent downstream products, including isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3] These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins such as Rho, Rac, and Ras, which are involved in inflammation, endothelial function, and cell proliferation.[1]

In contrast, this compound inhibits squalene synthase, which catalyzes the conversion of FPP to squalene. This is the first committed step toward cholesterol synthesis, meaning it does not affect the upstream production of essential non-sterol isoprenoids.[3] This fundamental difference is hypothesized to be the basis for the distinct pleiotropic profiles of the two drug classes.

HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Squalene Squalene Isoprenoids->Squalene Pleiotropic_Statins Pleiotropic Effects (e.g., Rho/Rac inhibition) Isoprenoids->Pleiotropic_Statins Inhibited by Statins Cholesterol Cholesterol Squalene->Cholesterol Pleiotropic_this compound Pleiotropic Effects (Isoprenoid-independent) Statins Statins Statins->Mevalonate Inhibit This compound This compound This compound->Squalene Inhibit cluster_0 Preclinical (this compound) cluster_1 Clinical (Statins) WHHLMI WHHLMI Rabbit Model Treatment_L 32-week this compound Treatment WHHLMI->Treatment_L Histo Histopathology & Immunohistochemistry Treatment_L->Histo Analysis_L Plaque Composition Analysis (Macrophages, Lipids, Collagen, MMP-1, PAI-1) Histo->Analysis_L Patients Patients with CAD IVUS_B Baseline VH-IVUS Patients->IVUS_B Treatment_S 6-12 month Statin Therapy IVUS_B->Treatment_S IVUS_F Follow-up VH-IVUS Treatment_S->IVUS_F Analysis_S Plaque Composition Analysis (Fibrous, Fibro-fatty, Necrotic Core, Dense Calcium) IVUS_F->Analysis_S

References

Lapaquistat's impact on myotoxicity in comparison to statins.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the myotoxic effects of lapaquistat (B1674497) and statins, two classes of cholesterol-lowering drugs that act on the cholesterol biosynthesis pathway. While statins are a cornerstone of cardiovascular disease prevention, their use can be limited by muscle-related side effects. This compound was developed as an alternative with a theoretically lower risk of myotoxicity. This guide delves into their mechanisms of action, presents supporting experimental data, and details the protocols of key comparative studies.

Mechanism of Action and Its Implication for Myotoxicity

The differing impact of statins and this compound on muscle tissue stems from their distinct targets within the cholesterol biosynthesis pathway.

Statins: Upstream Inhibition of HMG-CoA Reductase

Statins competitively inhibit 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway.[1] This upstream inhibition effectively reduces cholesterol synthesis. However, it also depletes a range of essential non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for various cellular functions, including protein prenylation.[2]

The proposed mechanisms for statin-induced myotoxicity are multifaceted and are thought to be linked to this depletion of isoprenoids:

  • Mitochondrial Dysfunction: Reduced levels of coenzyme Q10 (ubiquinone), an isoprenoid derivative essential for the mitochondrial respiratory chain, can impair energy production in muscle cells.[3][4]

  • Disruption of Cellular Signaling: Lack of FPP and GGPP can disrupt the function of small GTP-binding proteins like Ras and Rho, affecting cell growth, apoptosis, and cytoskeletal integrity.[2]

  • Myocyte Membrane Instability: Reduced cholesterol content in the muscle cell membrane may alter its fluidity and integrity.[4]

  • Increased Proteolysis: Statins may activate pathways leading to protein degradation and muscle remodeling.[3]

This compound: Downstream Inhibition of Squalene (B77637) Synthase

This compound inhibits squalene synthase, an enzyme that acts much further down the cholesterol biosynthesis pathway.[5][6] This enzyme catalyzes the first committed step toward cholesterol synthesis after the pathway branches off to produce non-sterol isoprenoids.[6]

The key theoretical advantage of this mechanism is that it lowers cholesterol production without affecting the synthesis of upstream isoprenoids like FPP, GGPP, and coenzyme Q10.[2][7] By preserving the levels of these vital molecules, this compound was hypothesized to avoid the primary mechanisms associated with statin-induced myotoxicity.[8]

Comparative Data on Myotoxicity

Preclinical studies provided evidence supporting the reduced myotoxicity of this compound compared to statins. A key in vivo study investigated the effects of this compound on statin-induced myotoxicity in guinea pigs.

ParameterCerivastatin (B1668405) (1 mg/kg)Cerivastatin (1 mg/kg) + this compound (30 mg/kg)Control
Plasma Creatine (B1669601) Kinase (CK) Levels >10-fold increaseAlmost completely prevented the increaseNormal
Plasma Cholesterol Levels 45% decreaseNot specified, but this compound also lowers cholesterolNormal
Skeletal Muscle Histopathology Significant muscle lesionsPrevention of cerivastatin-induced lesionsNormal
Data sourced from a 14-day study in guinea pigs.[9][10]

These findings strongly suggest that the myotoxicity induced by the statin (cerivastatin) is due to the depletion of mevalonate-derived isoprenoids.[9] The co-administration of this compound, which inhibits the pathway downstream, was able to rescue the myotoxic effects, likely by causing a buildup of upstream isoprenoids that the statin would otherwise deplete.[2][10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are based on the key comparative study cited.

In Vivo Myotoxicity Study in Guinea Pigs[9][10]
  • Animal Model: Male Hartley guinea pigs were used, as their cholesterol and lipoprotein metabolism is similar to that of humans.

  • Acclimation: Animals were acclimated for a week before the study began, with free access to standard chow and water.

  • Drug Administration:

    • Control Group: Received the vehicle (e.g., a 0.5% aqueous solution of methylcellulose) orally once daily.

    • Cerivastatin Group: Received cerivastatin (1 mg/kg) orally once daily.

    • Combination Group: Received cerivastatin (1 mg/kg) and this compound (30 mg/kg) orally once daily.

  • Study Duration: 14 days.

  • Assessment of Myotoxicity:

    • Blood Sampling: Blood samples were collected at the end of the study to measure plasma creatine kinase (CK) levels, a key biomarker for muscle damage.

    • Histopathology: After 14 days, the animals were euthanized, and skeletal muscle tissue (e.g., from the thigh) was collected. The tissue was fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for microscopic examination to assess for signs of muscle lesions, such as necrosis, inflammation, and fiber regeneration.

  • Lipid Profile Analysis: Plasma cholesterol levels were also measured to confirm the pharmacological effects of the drugs.

Visualizations

Cholesterol Biosynthesis Pathway and Inhibitor Targets```dot

Cholesterol_Pathway cluster_upstream Mevalonate Pathway cluster_downstream Sterol Pathway HMG_CoA HMG-CoA Mevalonate Mevalonate Isoprenoids Isopentenyl-PP Farnesyl-PP (FPP) Geranylgeranyl-PP (GGPP) Coenzyme Q10 FPP_down Farnesyl-PP Squalene Squalene Cholesterol Cholesterol Statin Statins Statin->Mevalonate This compound This compound This compound->Squalene

Caption: Workflow of the guinea pig study comparing cerivastatin and this compound.

Proposed Signaling Pathway for Statin Myotoxicity

Statin_Myotoxicity Statin Statins HMGCR HMG-CoA Reductase Statin->HMGCR Inhibition Mevalonate Mevalonate Pathway Products HMGCR->Mevalonate Isoprenoids Isoprenoids (FPP, GGPP) Coenzyme Q10 Mevalonate->Isoprenoids Mito Mitochondrial Dysfunction Isoprenoids->Mito Depletion leads to Signaling Altered Protein Prenylation & Signaling Isoprenoids->Signaling Depletion leads to Myotoxicity Myotoxicity (Myalgia, Myositis, Rhabdomyolysis) Mito->Myotoxicity Signaling->Myotoxicity

Caption: Depletion of isoprenoids is a key mechanism in statin myotoxicity.

Clinical Outcome and Conclusion

Despite the promising preclinical data regarding myotoxicity, the clinical development of this compound was halted in 2008. [5]Phase 3 clinical trials revealed that this compound, particularly at the 100 mg dose, was associated with an increased risk of hepatotoxicity (liver damage), indicated by elevations in liver transaminases. [7][11][12]In some cases, these elevations were accompanied by increases in bilirubin, signaling a potential for severe liver injury. [11][12]From a muscle-safety perspective in these large trials, this compound did not show a particular advantage over statins, but it is crucial to note that the primary reason for terminating its development was liver safety concerns, not myotoxicity. [7] In conclusion, this compound's mechanism of inhibiting squalene synthase offered a sound theoretical basis for avoiding the myotoxicity associated with statins. This was supported by preclinical evidence demonstrating that this compound could prevent statin-induced muscle damage in animal models. However, the translation from preclinical promise to clinical reality was ultimately unsuccessful due to unforeseen hepatotoxicity. This outcome underscores the complexity of drug development and the challenge of creating lipid-lowering therapies that are both effective and free of significant side effects.

References

Reproducibility of Lapaquistat's Triglyceride-Lowering Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the squalene (B77637) synthase inhibitor lapaquistat (B1674497) indicates a consistent, though modestly quantified in major clinical trial summaries, effect on reducing triglyceride levels. This guide provides a comparative analysis of this compound's efficacy in triglyceride reduction against established lipid-lowering agents, supported by experimental data and detailed methodologies for key studies.

This publication is intended for researchers, scientists, and drug development professionals to objectively assess the reproducibility and comparative performance of this compound's effects on triglyceride levels.

Comparative Efficacy in Triglyceride Reduction

This compound, a squalene synthase inhibitor, was developed for the treatment of hypercholesterolemia. While its primary focus was on lowering low-density lipoprotein cholesterol (LDL-C), its effects on other lipid parameters, including triglycerides, were also evaluated. The clinical development of this compound was halted due to potential hepatic safety issues.[1][2]

A meta-analysis of 12 phase II and III clinical trials by Stein et al. (2011) involving over 6,000 patients reported that this compound consistently reduced median triglyceride levels compared to placebo (P≤0.01) in monotherapy studies.[3] However, the specific percentage of this reduction was not detailed in the main publication.

In contrast, animal studies have provided more specific quantitative data. A study in Watanabe heritable hyperlipidemic (WHHLMI) rabbits demonstrated a dose-dependent reduction in the area under the curve (AUC) of serum triglycerides by 28.0% with a low dose and 36.8% with a high dose of this compound acetate (B1210297) over 32 weeks.[4]

For comparison, established triglyceride-lowering agents such as fenofibrate (B1672516) and statins like atorvastatin (B1662188) have shown significant efficacy in numerous studies.

Drug ClassCompoundDosageStudy PopulationTreatment DurationTriglyceride Reduction (%)Reference
Squalene Synthase Inhibitor This compoundNot Specified (Pooled Data)Patients with elevated LDL-C6-96 weeksConsistently reduced vs. placebo (P≤0.01)[3][5]
This compound AcetateLow Dose (animal study)WHHLMI Rabbits32 weeks28.0%[4]
This compound AcetateHigh Dose (animal study)WHHLMI Rabbits32 weeks36.8%[4]
Fibrate Fenofibrate145 mg/dayPatients with Spinal Cord Injury2 and 4 months40%[6]
Fenofibrate145 mg/dayPatients with Hypertriglyceridemia and Metabolic Syndrome6 months50.1%[1]
Statin Atorvastatin10 mg/dayPatients with Type 2 Diabetes30 weeks25%[7]
Atorvastatin80 mg/dayPatients with Type 2 Diabetes30 weeks35%[7]
Atorvastatin20 or 40 mg/dayPostmenopausal Women with Dyslipidemia16 weeks24.2%[8]
Atorvastatin5, 20, 80 mg/dayPatients with isolated hypertriglyceridemia4 weeks26.5%, 32.4%, 45.8%[9]

Mechanism of Action: this compound and Cholesterol Biosynthesis

This compound inhibits squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene, the first committed step in cholesterol synthesis. By blocking this step, this compound reduces the production of cholesterol. The reduction in hepatic cholesterol is believed to upregulate LDL receptors, leading to increased clearance of LDL-C from the circulation. The precise mechanism by which squalene synthase inhibition leads to a reduction in triglycerides is less well-defined but is thought to be linked to the overall regulation of lipid metabolism in the liver.

Caption: this compound inhibits squalene synthase, a key enzyme in cholesterol synthesis.

Experimental Protocols

To ensure a clear understanding of the presented data, the following are summaries of the methodologies for the key studies cited.

This compound Clinical Trial Meta-Analysis (Stein et al., 2011)
  • Study Design: Pooled data from 12 phase II and III randomized, double-blind, parallel, placebo- or active-controlled trials.[2]

  • Participants: 6,151 patients with hypercholesterolemia or mixed dyslipidemia, with elevated LDL-C (>100 or >130 mg/dL) and triglyceride levels <400 mg/dL.[5]

  • Intervention: this compound at doses of 25 mg, 50 mg, or 100 mg daily, either as monotherapy or in co-administration with other lipid-altering drugs.[2]

  • Duration: Ranged from 6 to 96 weeks.[2]

  • Primary Outcome: Percent change in LDL-C.[2]

  • Secondary Outcomes: Included changes in other lipid parameters such as triglycerides.[2]

  • Lipid Measurement: LDL-C was measured by preparative ultracentrifugation in most studies. Fasting blood samples were used for lipid profiling.[5]

Fenofibrate in Patients with Hypertriglyceridemia and Metabolic Syndrome (Real-world study)
  • Study Design: Non-interventional study collecting data from routine healthcare providers.[1]

  • Participants: 988 patients with triglyceride levels >2.3 mmol/L on stable statin therapy who were starting fenofibrate treatment.[1]

  • Intervention: Fenofibrate 145 mg film-coated tablets daily.[1]

  • Duration: 6 to 7 months of observation.[1]

  • Outcome Measures: Changes in lipid levels, including triglycerides, were collected from medical records.[1]

Atorvastatin in Patients with Type 2 Diabetes (DALI Study)
  • Study Design: Double-blind, placebo-controlled, randomized study.[7]

  • Participants: 217 patients with type 2 diabetes and fasting triglyceride levels between 1.5 and 6.0 mmol/l.[7]

  • Intervention: Atorvastatin 10 mg or 80 mg daily.[7]

  • Duration: 30 weeks.[7]

  • Primary Outcome: Effect on plasma triglyceride levels.[7]

Experimental Workflow for a Typical Lipid-Lowering Clinical Trial

The following diagram illustrates a generalized workflow for a clinical trial evaluating a lipid-lowering drug, such as this compound.

a start Patient Screening (Inclusion/Exclusion Criteria) diet Dietary Run-in Period (e.g., 4-7 weeks) start->diet random Randomization diet->random treat_A Treatment Group A (e.g., this compound) random->treat_A Arm 1 treat_B Treatment Group B (e.g., Placebo/Comparator) random->treat_B Arm 2 follow_up Follow-up Period (e.g., 12 weeks) treat_A->follow_up treat_B->follow_up data Data Collection (Fasting Blood Samples for Lipid Profile) follow_up->data analysis Statistical Analysis (% Change from Baseline) data->analysis end Study Conclusion analysis->end

Caption: Generalized workflow of a lipid-lowering clinical trial.

References

Lapaquistat's Anti-inflammatory Potential: A Comparative Analysis with Other Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of the investigational drug Lapaquistat against established lipid-lowering agents. This analysis is supported by available experimental data and elucidates the distinct mechanisms of action that may confer unique anti-inflammatory benefits.

This compound, a squalene (B77637) synthase inhibitor, represents a different approach to cholesterol reduction compared to the widely prescribed statins. While its development was halted due to hepatic safety concerns at high doses, its mechanism of action holds continued interest for its potential pleiotropic effects, including anti-inflammatory actions.[1] This guide delves into the comparative anti-inflammatory profiles of this compound and other major classes of lipid-lowering drugs, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of Anti-inflammatory Effects

The primary biomarker used to assess the systemic anti-inflammatory effects of lipid-lowering therapies is high-sensitivity C-reactive protein (hsCRP). The following tables summarize the reported reductions in hsCRP from various clinical studies. It is important to note that direct head-to-head trials comparing this compound with all other agents are limited.

Table 1: this compound – hsCRP Reduction

TreatmentDosageStudy PopulationhsCRP ReductionCitation
This compound (co-administered with Atorvastatin)50 mg or 100 mgPrimary HypercholesterolemiaSignificant reduction (specific percentage not stated)[2]

Table 2: Statins – hsCRP Reduction

DrugDosageStudy PopulationhsCRP ReductionCitation
Atorvastatin10 mgStable Coronary Artery Disease21%
80 mgStable Coronary Artery Disease55%
20 mgAcute Coronary Syndrome35%[3]
40 mgAcute Coronary Syndrome35%[3]
Rosuvastatin20 mgHealthy individuals with elevated hsCRP37%[4]
20 mgAcute Coronary Syndrome44%[3]

Table 3: Other Lipid-Lowering Agents – hsCRP Reduction

DrugTreatmentStudy PopulationhsCRP ReductionCitation
Ezetimibe (B1671841)MonotherapyHypercholesterolemiaNot statistically significant
Added to statin therapyHypercholesterolemiaAdditional 10% reduction
FenofibrateMonotherapyMetabolic Syndrome28.8% (weighted mean)[5]

Experimental Protocols

The evaluation of anti-inflammatory properties of lipid-lowering agents in clinical trials predominantly relies on the measurement of biomarkers, with hsCRP being the most common.

Measurement of High-Sensitivity C-Reactive Protein (hsCRP):

  • Study Design: The data presented are typically derived from multicenter, randomized, double-blind, placebo-controlled clinical trials.[2][6]

  • Sample Collection: Blood samples are collected from participants at baseline and at specified follow-up intervals throughout the study period.

  • Assay Method: hsCRP levels are quantified in serum or plasma using high-sensitivity immunoassays. Commonly employed methods include nephelometry and turbidimetry.[7][8] These automated methods provide the necessary sensitivity to detect low-grade inflammation.

  • Standardization: To ensure consistency and comparability across different studies and laboratories, it is recommended that hsCRP assays be standardized to a reference material, such as the IFCC/BCR/CAP CRM 470.[9]

  • Data Analysis: The primary endpoint for anti-inflammatory effect is often the percent change in hsCRP from baseline to the end of the treatment period. Statistical analyses are performed to compare the change in the active treatment group to the placebo or comparator group.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms by which these lipid-lowering agents exert their anti-inflammatory effects are crucial for understanding their potential therapeutic applications beyond cholesterol reduction.

This compound: Squalene Synthase Inhibition

This compound inhibits squalene synthase, an enzyme that catalyzes a step further down the cholesterol biosynthesis pathway than HMG-CoA reductase, the target of statins.[1] This targeted inhibition is theorized to reduce cholesterol synthesis without significantly depleting the upstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[10][11] Some in vitro studies suggest that by preserving these isoprenoids, this compound may actually increase the availability of potentially anti-inflammatory intermediates.[12] The reduction in hsCRP observed in clinical trials suggests a downstream effect on inflammatory pathways, though the precise signaling cascade has not been fully elucidated.[10]

Lapaquistat_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate (B85504) Mevalonate hmg_coa->mevalonate isoprenoids Isoprenoid Intermediates (FPP, GGPP) mevalonate->isoprenoids squalene Squalene isoprenoids->squalene pleiotropic Pleiotropic Effects (Anti-inflammatory) isoprenoids->pleiotropic Modulates cholesterol Cholesterol squalene->cholesterol statins Statins statins->hmg_coa Inhibits This compound This compound This compound->squalene Inhibits inflammation Inflammation (e.g., hsCRP) pleiotropic->inflammation Reduces

Figure 1: this compound's position in the cholesterol synthesis pathway.

Statins: HMG-CoA Reductase Inhibition and Pleiotropic Effects

Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This upstream inhibition leads to a reduction in mevalonate and subsequent isoprenoid intermediates (FPP and GGPP).[10] These isoprenoids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins like Rho, Rac, and Ras. By inhibiting isoprenoid synthesis, statins interfere with the function of these signaling proteins, which are involved in various pro-inflammatory processes. The anti-inflammatory effects of statins are also mediated through the modulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Statin_Pathway cluster_downstream Downstream Effects statins Statins hmg_coa HMG-CoA Reductase statins->hmg_coa Inhibits mevalonate Mevalonate Pathway hmg_coa->mevalonate isoprenoids Isoprenoids (FPP, GGPP) mevalonate->isoprenoids rho_rac_ras Rho, Rac, Ras (Small GTPases) isoprenoids->rho_rac_ras Inhibits Prenylation nf_kb NF-κB Pathway rho_rac_ras->nf_kb Modulates mapk MAPK Pathway rho_rac_ras->mapk Modulates inflammation Reduced Inflammation (e.g., hsCRP) nf_kb->inflammation mapk->inflammation

Figure 2: Anti-inflammatory signaling of statins.

Ezetimibe: Cholesterol Absorption Inhibition and Anti-inflammatory Action

Ezetimibe lowers cholesterol by inhibiting its absorption in the small intestine. While its primary mechanism is distinct from that of statins and this compound, studies have suggested that ezetimibe also possesses anti-inflammatory properties. The proposed mechanism involves the suppression of the NF-κB signaling pathway, potentially through modulation of the MAPK pathway. This leads to a reduction in the expression of pro-inflammatory cytokines.

Ezetimibe_Pathway ezetimibe Ezetimibe mapk MAPK Pathway ezetimibe->mapk Modulates nf_kb_activation NF-κB Activation mapk->nf_kb_activation Suppresses pro_inflammatory Pro-inflammatory Cytokine Expression nf_kb_activation->pro_inflammatory Reduces inflammation Reduced Inflammation pro_inflammatory->inflammation

Figure 3: Ezetimibe's anti-inflammatory mechanism.

Experimental Workflow for Evaluating Anti-inflammatory Properties

The general workflow for assessing the anti-inflammatory effects of a novel lipid-lowering agent like this compound in a clinical trial setting is outlined below.

Experimental_Workflow patient_recruitment Patient Recruitment (e.g., Hypercholesterolemia) randomization Randomization patient_recruitment->randomization treatment_group Treatment Group (this compound) randomization->treatment_group placebo_group Placebo/Comparator Group randomization->placebo_group baseline Baseline Sample Collection (Blood) treatment_group->baseline follow_up Follow-up Sample Collection treatment_group->follow_up placebo_group->baseline placebo_group->follow_up hs_crp_assay hsCRP Measurement (Nephelometry/Turbidimetry) baseline->hs_crp_assay follow_up->hs_crp_assay data_analysis Statistical Analysis (% Change from Baseline) hs_crp_assay->data_analysis results Evaluation of Anti-inflammatory Effect data_analysis->results

Figure 4: Clinical trial workflow for hsCRP assessment.

References

Safety Operating Guide

Navigating the Disposal of Lapaquistat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the investigational drug lapaquistat (B1674497) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As this compound was a drug candidate that did not reach the market, specific disposal guidelines from regulatory bodies are not available. Therefore, its disposal must be managed by adhering to general principles of pharmaceutical waste management, treating it as a research chemical with potential hazards.

Researchers and drug development professionals handling this compound must follow a structured disposal plan that considers its chemical properties and the absence of specific degradation or toxicity data in the public domain. The primary guidance for pharmaceutical waste disposal in the United States comes from the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA), with state regulations often imposing more stringent requirements.[1][2]

Step-by-Step Disposal Protocol for this compound

Given that this compound is a research compound, it should be treated as hazardous waste unless characterized otherwise by a certified laboratory. The following protocol is a general guideline and must be adapted to comply with institutional and local regulations.

  • Segregation and Waste Characterization:

    • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weighing papers, and other disposable labware should be segregated as solid chemical waste.

    • Liquid Waste: Solutions containing this compound, including stock solutions in solvents like DMSO, should be collected as liquid hazardous waste.[3] Do not mix with aqueous waste streams.

    • Empty Containers: Original product containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of as non-hazardous waste after defacing the label.

  • Containment and Labeling:

    • Use designated, leak-proof, and clearly labeled containers for each waste stream (solid and liquid).

    • Containers for hazardous pharmaceutical waste are often color-coded, with black containers commonly used for RCRA hazardous waste.

    • Labels should clearly indicate "Hazardous Waste," list the chemical name "this compound," and include any solvents and their approximate concentrations.

  • Storage:

    • Store waste containers in a designated, secure satellite accumulation area.

    • Ensure containers are kept closed except when adding waste.

    • Follow institutional guidelines for the maximum volume and time waste can be stored in a satellite accumulation area.

  • Disposal:

    • Engage a licensed professional waste disposal company for the final disposal of the hazardous waste.

    • Hazardous pharmaceutical waste is typically incinerated at a permitted treatment facility.[2][4]

    • Crucially, do not dispose of this compound down the drain or in regular trash. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals by healthcare facilities.[2][5]

Chemical and Physical Properties of this compound

Understanding the chemical properties of this compound is essential for its safe handling and the selection of appropriate disposal containers and methods.

PropertyValue
Chemical Formula C₃₁H₃₉ClN₂O₈[6][7][8]
Molar Mass 603.11 g·mol⁻¹[6][7]
Appearance Solid powder[9]
Solubility Soluble in DMSO (25 mg/mL)[3]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.

LapaquistatDisposal cluster_waste_generation Waste Generation cluster_final_disposal Final Disposal Waste This compound Waste (Solid, Liquid, Container) Solid Solid Waste (Unused chemical, contaminated PPE) Waste->Solid Liquid Liquid Waste (Solutions, rinsate) Waste->Liquid Container Empty Container Waste->Container SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer DeconContainer Decontaminated Container Container->DeconContainer Triple-Rinse (Collect Rinsate) Incineration Licensed Waste Contractor (Incineration) SolidContainer->Incineration LiquidContainer->Incineration RegularTrash Non-Hazardous Regular Lab Trash DeconContainer->RegularTrash Deface Label

This compound Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. All laboratory personnel must comply with federal, state, and local regulations and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance on pharmaceutical waste disposal.

References

Essential Safety and Logistical Guidance for Handling Lapaquistat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Lapaquistat. Given that the clinical development of this compound was halted due to potential liver damage, stringent adherence to these guidelines is imperative to ensure personnel safety and prevent exposure.[1][2] This guide synthesizes information from available safety data sheets and general best practices for handling potent pharmaceutical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

This compound acetate (B1210297) is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation. Therefore, a multi-layered PPE approach is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

TaskEye ProtectionHand ProtectionProtective ClothingRespiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Aliquoting (powder) Chemical splash goggles or face shieldDouble-layered nitrile glovesDisposable laboratory coat over regular lab coatNIOSH-approved N95 or higher-rated respirator
Solution Preparation Chemical splash gogglesDouble-layered nitrile gloves or chemical-resistant gloves (e.g., neoprene)Disposable, chemical-resistant apron over laboratory coatIf not in a fume hood, a respirator with an organic vapor cartridge is recommended.
Administering to Animals Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required, unless aerosolization is likely.
Waste Disposal Chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant apron over laboratory coatAs required by the specific disposal procedure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow outlines the key stages from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area Ensure clean workspace weigh Weigh this compound in a Ventilated Enclosure dissolve Dissolve in a Fume Hood weigh->dissolve Transfer carefully administer Administer Compound observe Monitor and Record Data administer->observe decontaminate Decontaminate Surfaces and Equipment dispose Dispose of Waste decontaminate->dispose Segregate waste streams

Figure 1. High-level experimental workflow for handling this compound.
Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Wear safety glasses and nitrile gloves during inspection.

  • Store this compound in a designated, well-ventilated, and securely locked area.

  • Keep the container tightly closed and protected from light.

  • Recommended long-term storage is at -20°C.[3]

Weighing and Aliquoting
  • All weighing and aliquoting of solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Don all required PPE as specified in Table 1, including a respirator.

  • Use dedicated spatulas and weighing boats.

  • Clean the balance and surrounding surfaces thoroughly after use with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Solution Preparation
  • All solution preparation must be performed in a chemical fume hood.

  • Wear appropriate PPE, including chemical splash goggles and double-layered gloves.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped and placed in a secondary container within the sonicator.

  • Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.

Experimental Use
  • When administering this compound, wear the PPE specified for the task in Table 1.

  • Be mindful of potential aerosol generation and take appropriate precautions.

  • All procedures should be performed over a disposable, absorbent bench liner to contain any spills.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, disposable lab coats, bench liners, and weighing boats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Decontamination
  • All non-disposable equipment, such as glassware and spatulas, must be decontaminated immediately after use.

  • Rinse the equipment with an appropriate solvent to remove any residual this compound. The rinsate should be collected as hazardous liquid waste.

  • After the initial solvent rinse, wash the equipment with a suitable laboratory detergent and water.

Final Disposal
  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

Hierarchy of Controls for Safe Handling

To ensure the highest level of safety, a hierarchy of controls should be implemented when working with this compound. This approach prioritizes the most effective control measures.

cluster_hierarchy Hierarchy of Controls elimination Elimination/Substitution (Not Feasible for Research) engineering Engineering Controls (Fume Hood, Ventilated Enclosure) elimination->engineering Most Effective administrative Administrative Controls (SOPs, Training, Designated Areas) engineering->administrative ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) administrative->ppe Least Effective

Figure 2. Hierarchy of controls for mitigating exposure to this compound.

By implementing these comprehensive safety and logistical measures, researchers can handle this compound while minimizing the risks to themselves and the environment, fostering a culture of safety and responsibility in the laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.